Product packaging for Hydroxide, hydrate(Cat. No.:CAS No. 27538-17-6)

Hydroxide, hydrate

Cat. No.: B8676080
CAS No.: 27538-17-6
M. Wt: 35.023 g/mol
InChI Key: JEGUKCSWCFPDGT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxide, hydrate, often represented by the molecular formula H₃O₂⁻ , is not a standard bulk solid but a fundamental unit in the structure and dynamics of hydroxide ions in aqueous environments . This species is central to the unique behavior of hydroxide ions in water, which exhibit anomalously high mobility compared to other ions. Research indicates this is due to an excess proton or hydroxide ion moving through the hydrogen-bonded water network via a Grotthuss mechanism, rather than simple physical diffusion . The hydroxide ion's hydration and its ability to form complexes like H₃O₂⁻ are critical to this process. The study of hydroxide hydrates is essential in several advanced research fields. In energy research , understanding proton and hydroxide ion transport is vital for developing next-generation fuel cells, batteries, and electrolyzers . In biophysics , these ions play a crucial role in cellular bioenergetics, including proton transport along hydration layers of membranes and through channel proteins . Furthermore, the propensity of hydroxide ions to accumulate at hydrophobic interfaces is a subject of intense investigation in environmental and surface chemistry . The hydration state of a hydroxide significantly impacts its chemical behavior. For metal hydroxide reagents, the presence of water molecules in the crystal lattice can influence solubility, reactivity, and stability. Hydrated hydroxides may display different reaction rates and mechanisms compared to their anhydrous counterparts, as water molecules can act as a medium, facilitating ion movement and the formation of intermediates . This product, this compound, is supplied as a high-purity reagent to support these and other innovative investigations. It is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3O2- B8676080 Hydroxide, hydrate CAS No. 27538-17-6

Properties

CAS No.

27538-17-6

Molecular Formula

H3O2-

Molecular Weight

35.023 g/mol

IUPAC Name

hydroxide;hydrate

InChI

InChI=1S/2H2O/h2*1H2/p-1

InChI Key

JEGUKCSWCFPDGT-UHFFFAOYSA-M

Canonical SMILES

O.[OH-]

Origin of Product

United States

Foundational & Exploratory

The Elusive First Shell: An In-depth Technical Guide to the Primary Hydration of Aqueous Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroxide (B78521) ion (OH⁻), a fundamental species in chemistry and biology, plays a pivotal role in processes ranging from acid-base catalysis to proton transport in biological membranes. Its interaction with the surrounding water molecules, specifically the structure and dynamics of its primary hydration shell, is of paramount importance for understanding and modeling these phenomena at a molecular level. However, despite decades of research, a consensus on the precise nature of this hydration shell remains elusive, with conflicting experimental and theoretical results fueling an ongoing debate. This technical guide provides a comprehensive overview of the current understanding of the primary hydration shell of aqueous hydroxide, focusing on its structure, dynamics, and the experimental and computational techniques employed in its investigation.

The Core of the Matter: Structure and Coordination

The central question in the study of hydroxide hydration is the number of water molecules that constitute its first hydration shell, known as the coordination number (CN). This seemingly simple parameter has profound implications for the ion's reactivity, transport mechanism, and its influence on the hydrogen-bonding network of water. Two primary models are at the forefront of the scientific discourse: a tri-coordinated and a hyper-coordinated tetra-coordinated structure.

Ab initio molecular dynamics (AIMD) simulations have suggested the existence of both a tetracoordinated (4CN) planar structure, where the hydroxide oxygen accepts four hydrogen bonds, and a tricoordinated (3CN) structure, where the oxygen accepts three hydrogen bonds and the hydrogen atom of the hydroxide weakly donates one.[1] Some theoretical studies have found the trisolvated structure to be more stable.[2] Conversely, analysis of neutron diffraction data has pointed towards a hypercoordinated H₉O₅⁻ complex, supporting a four-coordinate model.[3][4] More recent combined experimental and theoretical work provides direct evidence for a four-coordinated gas phase hydroxide primary solvation shell.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for the primary hydration shell of aqueous hydroxide.

ParameterExperimental Value(s)Computational Value(s)Key Experimental TechniquesKey Computational Methods
Coordination Number (CN) 3[7], 4[3][5][6], 4-5 (concentration dependent)[8]3[1][2], 4[1][5][6], 3-5 (dynamic)[9]Neutron Diffraction[3][8], X-ray Diffraction[4], Photoelectron Spectroscopy[5][6]AIMD[1], Monte Carlo Simulations[10]
O(H₂O)···O(OH⁻) Distance (Å) ~2.7[11]2.4 - 2.5[4]Neutron Diffraction[11], X-ray Diffraction[4]AIMD[4]
H(H₂O)···O(OH⁻) Distance (Å) ~1.71.5 - 1.7Neutron DiffractionAIMD
Hydration Shell Lifetime ~110 fs (transient H₃O₂⁻)[12]-Ultrafast Infrared Spectroscopy[12]-
O-H Stretch Freq. (OH⁻) ~3600 - 3633 cm⁻¹[12][13]+50 to +80 cm⁻¹ shift vs. gas phase[10]Raman Spectroscopy[12][13], IR Spectroscopy[10]QM/MM Calculations[10]

Dynamics of the Hydration Shell and Proton Transport

The mobility of the hydroxide ion in water is anomalously high, a phenomenon explained by the Grotthuss mechanism, which involves the structural rearrangement of the hydrogen-bond network rather than simple vehicular diffusion.[10] This process is intimately linked to the dynamics of the hydroxide's primary hydration shell. Ultrafast infrared spectroscopy experiments have revealed that the vibrational energy of the O-H stretch of water molecules solvating the hydroxide ion decays on a timescale of approximately 200 fs.[14] The transient formation of a symmetric H₃O₂⁻ species, where a proton is shared between a water molecule and the hydroxide ion, has been observed to relax on a timescale of about 110 fs.[12]

The Grotthuss mechanism for hydroxide transport can be visualized as a "proton hole" hopping through the water network. This involves fluctuations in the hydration shell, leading to the formation of a transient, Zundel-like intermediate ([HO···H···OH]⁻), facilitating the proton transfer and the apparent movement of the hydroxide ion.

Grotthuss_Hydroxide cluster_1 Step 1: Initial State cluster_2 Step 2: Fluctuation & Proton Transfer cluster_3 Step 3: Final State OH1 OH⁻ H2O1 H₂O OH1->H2O1 H-bond H2O2 H₂O H2O1->H2O2 H-bond H2O3 H₂O Zundel [HO·H·OH]⁻ H2O3->Zundel proton transfer H2O4 H₂O H2O5 H₂O OH2 OH⁻ H2O5->OH2 H-bond H2O6 H₂O OH2->H2O6 H-bond end H2O6->end start start->OH1

Caption: The Grotthuss mechanism for hydroxide transport in water.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to probe the structure and dynamics of the hydroxide hydration shell. Below are detailed methodologies for key experiments.

Neutron Diffraction with Isotopic Substitution (NDIS)

Objective: To determine the radial distribution functions (RDFs) between the atoms of the hydroxide ion and the surrounding water molecules, providing direct structural information such as coordination numbers and bond lengths.

Methodology:

  • Sample Preparation:

    • Prepare a series of aqueous solutions of a hydroxide salt (e.g., NaOH or KOH) with identical concentrations.

    • For each sample, use a different isotopic composition of water (H₂O, D₂O, and H/D mixtures) and, if possible, isotopic substitution of the hydroxide ion itself (e.g., ¹⁶OH⁻ vs. ¹⁸OH⁻). A minimum of three isotopic samples is required to extract the three partial structure factors for water (O-O, O-H, H-H). To study the ion's hydration, additional isotopic substitutions of the ion are necessary.

    • The concentration of the solute should be high enough to provide a measurable signal from the ion's hydration shell, typically in the molar range.

    • Ensure the ratio of substituted hydrogens in the solute to the total number of atoms in the solution is around 10% for studying solute-solute interactions.[15]

  • Data Acquisition:

    • Use a time-of-flight or constant wavelength neutron diffractometer.

    • Place the sample in a null-scattering container (e.g., a TiZr alloy) to minimize background scattering.

    • Perform diffraction measurements at a controlled temperature (e.g., 298 K).

    • Collect data over a wide range of momentum transfer (Q).

  • Data Analysis:

    • Apply standard corrections to the raw data for background scattering, absorption, multiple scattering, and inelasticity effects (Placzek correction).

    • Normalize the corrected data to obtain the total structure factor, S(Q).

    • By taking linear combinations of the S(Q) from the different isotopic samples, extract the partial structure factors, Sαβ(Q), for each atomic pair (e.g., O(OH⁻)-O(H₂O), O(OH⁻)-H(H₂O), H(OH⁻)-O(H₂O), H(OH⁻)-H(H₂O)).

    • Perform a Fourier transform of the partial structure factors to obtain the partial pair distribution functions, gαβ(r), which give the probability of finding an atom of type β at a distance r from an atom of type α.

    • Integrate the first peak of the relevant gαβ(r) to determine the coordination number.

X-ray Diffraction (XRD)

Objective: To obtain information about the electron density distribution around the hydroxide ion, complementing neutron diffraction data.

Methodology:

  • Sample Preparation:

    • Prepare concentrated aqueous solutions of a hydroxide salt. The choice of cation is important as it also contributes to the scattering.

    • The solution is typically held in a capillary or a thin-film cell with X-ray transparent windows (e.g., Kapton or Mylar).

  • Data Acquisition:

    • Use a high-energy synchrotron X-ray source to minimize absorption and access a wide Q-range.

    • Employ a two-dimensional detector to collect the scattered X-rays.

    • Record the scattering intensity as a function of the scattering angle (2θ), which is then converted to the momentum transfer, Q.

  • Data Analysis:

    • Correct the raw data for background scattering, container scattering, absorption, and polarization.

    • Normalize the data to obtain the total structure factor.

    • Model the experimental data using theoretical models of the solution structure, often in conjunction with computer simulations (e.g., MD or Monte Carlo), to extract information about the ion's hydration shell.

    • Anomalous X-ray scattering can be used by tuning the X-ray energy near an absorption edge of one of the elements to enhance its scattering contribution and isolate its local environment.[16]

Vibrational Spectroscopy (FTIR and Raman)

Objective: To probe the vibrational modes of the hydroxide ion and the surrounding water molecules, which are sensitive to the local hydrogen-bonding environment.

Methodology:

  • Sample Preparation:

    • Prepare aqueous solutions of the hydroxide salt at various concentrations.

    • For FTIR spectroscopy of aqueous solutions, attenuated total reflection (ATR) is often used to overcome the strong infrared absorption of water. A thin layer of the solution is placed on an ATR crystal (e.g., diamond or ZnSe).

    • For Raman spectroscopy, the solution can be held in a standard glass or quartz cuvette.[17]

  • Data Acquisition:

    • FTIR: Use a commercial FTIR spectrometer equipped with an ATR accessory. Collect an interferogram and perform a Fourier transform to obtain the infrared spectrum.

    • Raman: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The scattered light is collected at 90 degrees to the incident beam and dispersed by a grating onto a CCD detector.

  • Data Analysis:

    • The O-H stretching band of the hydroxide ion (~3600 cm⁻¹) overlaps with the broad O-H stretching band of water.[13]

    • To isolate the hydroxide signal, spectral subtraction of the water spectrum (at the same temperature) or curve-fitting procedures can be employed.[1][13]

    • Analyze the peak position, width, and intensity of the hydroxide O-H stretch to infer information about its hydrogen-bonding environment.

Ultrafast Pump-Probe Spectroscopy

Objective: To measure the dynamics of the hydration shell on femtosecond to picosecond timescales.

Methodology:

  • Experimental Setup:

    • A femtosecond laser system is used to generate both a "pump" pulse and a "probe" pulse.[7][18]

    • The pump pulse excites a vibrational mode of the system (e.g., the O-H stretch of water molecules in the hydration shell).

    • The probe pulse, with a variable time delay, measures the change in absorption of the sample as a result of the pump excitation.

  • Data Acquisition:

    • The change in absorbance of the probe is recorded as a function of the time delay between the pump and probe pulses.

    • Two-dimensional infrared (2D-IR) spectroscopy can also be employed, which provides more detailed information about couplings between different vibrational modes and spectral diffusion.

  • Data Analysis:

    • The decay of the transient absorption signal provides information on the vibrational lifetime (T₁) and the reorientation dynamics of the excited molecules.

    • Analysis of the time-dependent spectral shifts can reveal information about the structural evolution of the hydration shell following vibrational excitation.

Logical Relationships and Workflows

The investigation of the hydroxide hydration shell often involves a synergistic approach combining experimental and theoretical methods.

Hydroxide_Investigation_Workflow cluster_exp Experimental Investigation cluster_comp Computational Investigation Exp_Tech Experimental Techniques (Neutron/X-ray Diffraction, Spectroscopy) Raw_Data Raw Experimental Data Exp_Tech->Raw_Data Processed_Data Processed Data (RDFs, Spectra, Time-resolved signals) Raw_Data->Processed_Data Model Structural & Dynamic Model of Hydroxide Hydration Processed_Data->Model Model Refinement Comp_Methods Computational Methods (AIMD, MC, QM/MM) Sim_Trajectory Simulation Trajectory Comp_Methods->Sim_Trajectory Comp_Observables Calculated Observables (RDFs, Spectra, Dynamics) Sim_Trajectory->Comp_Observables Comp_Observables->Model Model Validation Model->Processed_Data Interpretation Model->Comp_Observables Prediction

Caption: A typical workflow for investigating the hydroxide hydration shell.

Conclusion

The primary hydration shell of the aqueous hydroxide ion remains a complex and fascinating area of research. While a definitive picture has yet to emerge, the application of advanced experimental techniques and sophisticated computational methods continues to provide deeper insights into its structure and dynamics. A key challenge is the dynamic nature of the hydration shell and the strong coupling between the hydroxide ion and the surrounding water network. Future progress will likely rely on the continued development of time-resolved experimental techniques with atomic-scale resolution and further refinement of theoretical models that can accurately capture the quantum nature of the proton and the complex intermolecular interactions. A thorough understanding of this fundamental system is crucial for advancing our knowledge in a wide range of scientific disciplines, from materials science to drug development.

References

The Fundamental Behavior of Hydroxide in Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxide (B78521) ion (OH⁻), a deceptively simple diatomic anion, plays a profound role in a vast array of chemical and biological processes.[1] From orchestrating acid-base chemistry to influencing the stability of pharmaceuticals and participating in enzymatic reactions, its behavior in aqueous solutions is of fundamental importance.[2][3][4] This technical guide provides an in-depth exploration of the core principles governing the structure, solvation, and transport of hydroxide in water, offering a valuable resource for researchers and professionals in the chemical and biomedical sciences.

Intrinsic Properties and Structure of the Hydroxide Ion

The hydroxide ion consists of an oxygen and a hydrogen atom linked by a single covalent bond, carrying a negative charge.[1] This fundamental structure dictates its interactions within an aqueous environment. In solution, the hydroxide ion establishes strong hydrogen bonds with surrounding water molecules, a characteristic that leads to the high viscosity of concentrated sodium hydroxide solutions due to the formation of extensive hydrogen-bonded networks.[1]

Solvation Shell and Coordination

The manner in which water molecules arrange themselves around a hydroxide ion, known as its hydration or solvation shell, is a subject of ongoing research and critical to understanding its behavior.[5] The hydroxide ion is a potent acceptor of hydrogen bonds.[5]

Pioneering ab initio molecular dynamics (AIMD) simulations have identified two primary solvation structures for the hydroxide ion in an aqueous medium[6]:

  • Tetracoordinated (4CN) Structure: In this arrangement, the oxygen atom of the hydroxide ion accepts four hydrogen bonds from neighboring water molecules, often in a square-planar geometry.[6][7] This hypercoordinated state, forming an H₉O₅⁻ complex, is considered the predominant form in aqueous solutions.[7][8]

  • Tricoordinated (3CN) Structure: Here, the hydroxide oxygen accepts three hydrogen bonds, while the hydroxide's own hydrogen atom can weakly donate one. This structure is believed to be a key intermediate in the proton hopping mechanism.[6]

The transition between these coordination states is a dynamic process, influenced by temperature and the local hydrogen-bonding network.[9][10] At lower temperatures, a more ordered, tetrahedral arrangement with three-coordination may be more prevalent.[5]

The Grotthuss Mechanism: A Unique Mode of Transport

The anomalously high mobility of hydroxide ions in water, surpassed only by that of the hydronium ion, is attributed to a non-vehicular mode of transport known as the Grotthuss mechanism, or proton hopping.[11][12][13] Instead of the entire ion diffusing through the water, the charge is effectively relayed through the hydrogen-bonded network of water molecules.[14][15]

The process can be conceptualized as a "bucket line" where a proton from a neighboring water molecule "hops" onto the hydroxide ion, neutralizing it and creating a new hydroxide ion at the adjacent position.[15] This results in the apparent movement of the hydroxide ion in the opposite direction of the proton transfer.[11] The rate-limiting step in this process is thought to be the cleavage of a hydrogen bond in the second solvation shell, which allows for the necessary structural rearrangement.

The Grotthuss mechanism for hydroxide is distinct from that of the hydronium ion, which accounts for the difference in their mobilities. The hydroxide transport is accompanied by a hyper-coordinating water molecule, and the overall process involves more complex hydrogen bond rearrangements.[12]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the behavior of hydroxide in water, compiled from various experimental and computational studies.

PropertyValueNotes
Molar Mass17.007 g·mol⁻¹
Ionic Radius (effective)0.110 nm[5]
Molar Volume1.2 cm³·mol⁻¹Due to electrostriction.[5]
O-H Stretching Frequency (in solids)LiOH: 3664 cm⁻¹, NaOH: 3633 cm⁻¹, KOH: 3596 cm⁻¹In wet to anhydrous solid hydroxides.[16][17]
O-H Stretching Frequency (in melts)LiOH: 3614 ± 4 cm⁻¹, NaOH: 3610 ± 2 cm⁻¹, KOH: 3607 ± 2 cm⁻¹In anhydrous melts.[16][17]
Coordination Number3 or 4The dominant coordination is debated, with evidence for both.[6][18]
Mobility (in electric field at 298 K)20.64 µm·s⁻¹ at 100 V·m⁻¹[12]

Experimental and Computational Methodologies

A variety of sophisticated techniques are employed to probe the intricate behavior of hydroxide in water.

Spectroscopic Methods
  • Raman Spectroscopy: This technique is used to investigate the vibrational modes of the O-H bond in both hydroxide and water. In aqueous solutions of NaOH, a distinct shoulder on the high-energy side of the water O-H stretching band appears at around 3600 cm⁻¹, which is attributed to the hydroxide ion.[19] By curve-fitting the overlapping spectral bands, the concentration of hydroxide can be quantified.[19]

  • Infrared (IR) Spectroscopy: IR spectroscopy also probes the vibrational dynamics of hydroxide and its surrounding water molecules.[20] Studies have identified absorption bands at approximately 3.65 µm and 5.2 µm in aqueous solutions of NaOH, KOH, and LiOH.[21][22] Ultrafast IR spectroscopy reveals that the vibrations in aqueous hydroxide solutions relax on a very short timescale of 100-300 femtoseconds.[20]

  • Vibrational Sum-Frequency Spectroscopy (VSFS): This surface-sensitive technique is used to study the structure of water at the interface of acidic and basic solutions.[23][24] It provides insights into the orientation and hydrogen-bonding of water molecules solvating hydroxide ions at interfaces.[23][24]

Computational Methods
  • Ab Initio Molecular Dynamics (AIMD): This powerful simulation technique calculates the forces on atoms from first principles (quantum mechanics) at each step of a molecular dynamics simulation.[11][25] AIMD has been instrumental in elucidating the dynamic nature of the hydroxide solvation shell, the fluctuations between different coordination states, and the mechanism of proton transfer.[11][25][26]

    • Protocol: AIMD simulations of hydroxide in water typically involve placing a single hydroxide ion in a periodic box of water molecules. The electronic structure is calculated using density functional theory (DFT) with a chosen functional (e.g., BLYP or B3LYP).[9][27] The system is then evolved over time, allowing for the observation of dynamic processes like proton hopping and changes in the hydration structure.[28]

Visualizing Hydroxide Behavior

The following diagrams, generated using the DOT language, illustrate key concepts related to the behavior of hydroxide in water.

References

The Structural Motif of Hydroxide's Primary Hydration Shell: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxide (B78521) ion (OH⁻) is a fundamental species in chemistry and biology, playing a pivotal role in acid-base chemistry, catalytic processes, and proton transport mechanisms. Understanding its interaction with the surrounding aqueous environment, specifically the structure of its primary hydration shell, is crucial for accurately modeling and predicting its behavior in complex systems. For decades, the precise arrangement of water molecules immediately surrounding the hydroxide ion has been a subject of intense debate. Early experimental interpretations suggested a three-coordinate structure, while theoretical calculations consistently pointed towards a four-coordinate motif. This technical guide provides a comprehensive overview of the current understanding of the hydroxide ion's primary hydration shell, summarizing key quantitative data from cutting-edge experimental and theoretical studies, detailing the methodologies of pivotal experiments, and visualizing the core structural concepts.

The Four-Coordinate Planar Structure: A New Consensus

Recent advancements in experimental techniques, particularly a combination of high-resolution cryogenic photoelectron spectroscopy and high-level quantum chemical computations, have provided direct and unambiguous evidence for a four-coordinated primary hydration shell for the hydroxide ion in the gas phase.[1] This finding resolves the long-standing controversy and aligns with results from neutron diffraction studies in bulk water, which also suggest a coordination number of four, with a potential fifth water molecule more weakly associated.[1]

Ab initio molecular dynamics (AIMD) simulations have further illuminated the dynamic nature of this hydration shell. These simulations reveal a predominantly hyper-coordinated structure where the hydroxide oxygen accepts four hydrogen bonds from neighboring water molecules, often in a planar or near-planar arrangement.[2] This four-coordinate structure is considered the stable, or "resting," state of the hydrated hydroxide ion. The transition to a transient three-coordinate species is now understood to be a critical step in the Grotthuss mechanism of hydroxide diffusion through water.

Quantitative Data on the Hydroxide Hydration Shell

The following tables summarize key quantitative data on the structure of the hydroxide ion's primary hydration shell, compiled from various experimental and theoretical studies.

Table 1: Coordination Numbers of the Hydroxide Ion

MethodEnvironmentAverage Coordination Number (OH⁻···H₂O)Reference(s)
Cryogenic Photoelectron SpectroscopyGas Phase4[1]
Neutron DiffractionBulk Aqueous~4[1]
Ab Initio Molecular Dynamics (AIMD)Bulk Aqueous3.9 - 4.5[2]
X-ray DiffractionBulk Aqueous~4-5[3]

Table 2: Interatomic Distances in the Hydrated Hydroxide Complex

DistanceMethodEnvironmentAverage Distance (Å)Reference(s)
O(H⁻)···O(H₂O)Neutron DiffractionBulk Aqueous~2.65[3]
O(H⁻)···O(H₂O)Ab Initio Molecular Dynamics (AIMD)Bulk Aqueous2.6 - 2.8[2]
O(H⁻)···H(H₂O)Ab Initio Molecular Dynamics (AIMD)Bulk Aqueous1.5 - 2.4[4]
O(H⁻)-H(OH⁻)Ab Initio Molecular Dynamics (AIMD)Bulk Aqueous~0.97[2]

Experimental and Computational Methodologies

A detailed understanding of the experimental and computational techniques employed is essential for a critical evaluation of the data.

Neutron Diffraction with Isotopic Substitution

Neutron diffraction is a powerful technique for determining the structure of liquids and disordered systems. The use of isotopic substitution, particularly the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D), provides high-resolution information about the hydration structure around a specific ion.

Methodology:

  • Sample Preparation: Three isotopically distinct but otherwise identical samples of a hydroxide solution (e.g., NaOH in water) are prepared:

    • Sample 1: NaOD in D₂O

    • Sample 2: NaOH in H₂O

    • Sample 3: A "null" mixture of NaOH and NaOD in a specific H₂O/D₂O ratio where the average scattering length of the exchangeable protons is zero.

  • Data Acquisition: Neutron diffraction patterns are collected for each sample using a dedicated diffractometer. The instrument measures the intensity of scattered neutrons as a function of the scattering angle.

  • Data Analysis (First-Order Difference): The difference between the scattering data from two samples that differ only in the isotopic composition of a specific atom (e.g., the hydrogen on the hydroxide ion) is calculated. This difference function isolates the correlations involving that specific atom.

  • Empirical Potential Structure Refinement (EPSR): The experimental data is used to refine a computer model of the solution. A simulation box containing the ions and water molecules is created, and the atomic positions are adjusted until the calculated diffraction pattern matches the experimental data. This process yields detailed three-dimensional structural information, including radial distribution functions (RDFs) and coordination numbers.

Ab Initio Molecular Dynamics (AIMD) Simulations

AIMD simulations are a computational method that models the motion of atoms in a system by calculating the forces between them directly from first-principles quantum mechanics, without the need for empirical force fields. This approach is particularly well-suited for studying systems with complex electronic interactions and chemical reactions, such as the hydration of the hydroxide ion.

Methodology:

  • System Setup: A simulation box is created containing one or more hydroxide ions and a sufficient number of water molecules to represent the bulk aqueous environment. Periodic boundary conditions are applied to mimic an infinite system.

  • Electronic Structure Calculation: The electronic structure of the system is calculated at each time step using a quantum mechanical method, typically Density Functional Theory (DFT) with a chosen exchange-correlation functional (e.g., PBE, BLYP) and basis set.

  • Equilibration: The system is allowed to evolve for a period of time to reach thermal equilibrium at a desired temperature and pressure. This is achieved by integrating the equations of motion for the atoms.

  • Production Run: Once equilibrated, the simulation is run for an extended period to generate a trajectory of atomic positions and velocities.

  • Data Analysis: The trajectory is analyzed to extract structural and dynamical information. This includes:

    • Radial Distribution Functions (RDFs): These functions describe the probability of finding an atom at a certain distance from a reference atom, providing information on bond lengths and coordination shell distances.

    • Coordination Number Analysis: The number of water molecules within a certain distance of the hydroxide ion is calculated to determine the average coordination number.

    • Hydrogen Bond Analysis: The dynamics of hydrogen bond formation and breaking are studied to understand the stability and exchange of water molecules in the hydration shell.

Cryogenic Photoelectron Spectroscopy

This experimental technique probes the electronic structure of size-selected, cryogenically cooled anions in the gas phase. By measuring the energy required to detach an electron from the hydrated hydroxide cluster, detailed information about the stability and structure of the hydration shell can be obtained.

Methodology:

  • Ion Generation and Trapping: Hydroxide-water clusters, OH⁻(H₂O)n, are generated using an electrospray ionization source and guided into a cryogenic ion trap. The ions are cooled to very low temperatures (e.g., 20 K) through collisions with a cold buffer gas.

  • Mass Selection: The cooled ions are mass-selected to isolate clusters of a specific size (n).

  • Photodetachment: The mass-selected clusters are irradiated with a laser of a known photon energy. If the photon energy is sufficient, an electron is detached from the cluster.

  • Electron Energy Analysis: The kinetic energy of the detached electrons is measured. The electron binding energy is then calculated by subtracting the electron kinetic energy from the photon energy.

  • Spectral Analysis: The resulting photoelectron spectrum, a plot of electron counts versus electron binding energy, provides a fingerprint of the electronic structure of the hydrated cluster. Theoretical calculations are used to assign the spectral features to specific structural isomers.

Visualizing the Structural Motif and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key structural concepts and a typical experimental workflow.

G Structural Motifs of the Hydrated Hydroxide Ion cluster_0 Three-Coordinate (Trigonal Pyramidal) cluster_1 Four-Coordinate (Planar) OH- O H_ion H OH-->H_ion H2O_1 H₂O OH-->H2O_1 H2O_2 H₂O OH-->H2O_2 H2O_3 H₂O OH-->H2O_3 OH-_2 O H_ion_2 H OH-_2->H_ion_2 H2O_4 H₂O OH-_2->H2O_4 H2O_5 H₂O OH-_2->H2O_5 H2O_6 H₂O OH-_2->H2O_6 H2O_7 H₂O OH-_2->H2O_7 G Experimental & Computational Workflow for Determining Hydration Structure cluster_exp Experimental Approach cluster_comp Computational Approach exp_start Sample Preparation (e.g., Isotopic Labeling) exp_data Data Acquisition (e.g., Neutron/X-ray Diffraction, Photoelectron/Raman Spectroscopy) exp_start->exp_data exp_analysis Data Processing & Initial Analysis exp_data->exp_analysis model Structural Model Refinement & Interpretation exp_analysis->model comp_start System Setup (Simulation Box, Force Field/DFT) comp_sim Molecular Dynamics Simulation (Equilibration & Production) comp_start->comp_sim comp_analysis Trajectory Analysis (RDFs, Coordination Numbers) comp_sim->comp_analysis comp_analysis->model conclusion Determination of Hydration Shell Structure (Coordination, Geometry, Dynamics) model->conclusion

References

Gas-Phase Hydration of the Hydroxide Anion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 15, 2025

Introduction

The hydroxide (B78521) anion (OH⁻) is a fundamental species in chemistry and biology, playing a pivotal role in acid-base chemistry, catalysis, and atmospheric processes. Understanding the intrinsic properties of the hydroxide anion and its interactions with its immediate environment is crucial for accurately modeling its behavior in complex systems. The gas-phase hydration of the hydroxide anion, where individual water molecules sequentially attach to the ion, provides a powerful bottom-up approach to elucidating the nature of these interactions, free from the complexities of the bulk solvent. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key quantitative data related to the gas-phase hydration of the hydroxide anion, intended for researchers, scientists, and professionals in drug development.

Thermodynamics of Stepwise Hydration

The hydration of the hydroxide anion in the gas phase is a sequential process where water molecules are added one at a time to form clusters of the general formula OH⁻(H₂O)ₙ. The thermodynamics of this process, specifically the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of hydration, provide critical insights into the stability and structure of these clusters. These parameters are often determined experimentally using techniques such as high-pressure mass spectrometry (HPMS) and theoretically through ab initio calculations.

Quantitative Thermodynamic Data

The following tables summarize the experimentally determined and theoretically calculated thermodynamic data for the stepwise hydration of the hydroxide anion.

Reaction-ΔH° (kcal/mol)-ΔG° (298 K) (kcal/mol)Reference(s)
OH⁻ + H₂O ⇌ OH⁻(H₂O)25.6 ± 0.518.9 ± 0.6
OH⁻(H₂O) + H₂O ⇌ OH⁻(H₂O)₂19.3 ± 0.412.1 ± 0.5
OH⁻(H₂O)₂ + H₂O ⇌ OH⁻(H₂O)₃17.0 ± 0.48.6 ± 0.5
OH⁻(H₂O)₃ + H₂O ⇌ OH⁻(H₂O)₄15.5 ± 0.55.9 ± 0.6
OH⁻(H₂O)₄ + H₂O ⇌ OH⁻(H₂O)₅14.3 ± 0.63.8 ± 0.7
Table 1: Stepwise Hydration Enthalpies and Gibbs Free Energies for OH⁻(H₂O)ₙ.
ClusterAbsolute Hydration Enthalpy (kcal/mol)
OH⁻-110.0[1]
Table 2: Absolute Enthalpy of Hydration of the Hydroxide Anion.

Kinetics of Hydration

The kinetics of the gas-phase association reaction between the hydroxide anion and a water molecule are crucial for understanding the dynamics of cluster formation. These reactions are typically studied using techniques like selected-ion flow tube (SIFT) mass spectrometry. The primary kinetic parameter of interest is the thermal rate coefficient (k).

Quantitative Kinetic Data
ReactionRate Coefficient (cm³/s) at 296 ± 2 K
OH⁻ + H₂O + He → OH⁻(H₂O) + He(2.7 ± 0.8) x 10⁻²⁸
Table 3: Three-Body Association Rate Coefficient for the First Hydration Step of the Hydroxide Anion.

Structural Properties and Energetics of Hydrated Hydroxide Clusters

The structure of hydrated hydroxide clusters has been a subject of significant experimental and theoretical investigation. Spectroscopic techniques, particularly photoelectron spectroscopy, provide valuable information about the electronic structure and the nature of the ion-solvent interaction.

Photoelectron Spectroscopy Data

Photoelectron spectroscopy of OH⁻(H₂O)ₙ clusters involves detaching an electron from the anion and analyzing the kinetic energy of the ejected electron. This provides the vertical detachment energy (VDE), which is the energy required to remove an electron from the anion without a change in the geometry of the cluster.

ClusterVertical Detachment Energy (VDE) (eV)
OH⁻1.825
OH⁻(H₂O)3.0
OH⁻(H₂O)₂3.9
OH⁻(H₂O)₃4.85[2]
OH⁻(H₂O)₄5.55
OH⁻(H₂O)₅6.15
Table 4: Vertical Detachment Energies of OH⁻(H₂O)ₙ Clusters.

Experimental Protocols

A variety of experimental techniques are employed to study the gas-phase hydration of the hydroxide anion. The following sections provide a detailed overview of the core methodologies for three key techniques.

High-Pressure Mass Spectrometry (HPMS)

High-Pressure Mass Spectrometry is a powerful technique for determining the thermodynamic properties of ion-molecule association reactions.

Methodology:

  • Ion Generation: Hydroxide ions are typically generated in a high-pressure ion source (0.1 - 10 torr) by electron impact or chemical ionization of a suitable precursor gas mixture (e.g., H₂O and N₂O).

  • Thermalization: The generated ions undergo numerous collisions with a buffer gas (e.g., He or N₂) to ensure they are thermalized to the temperature of the ion source.

  • Reaction and Equilibrium: The thermalized ions are then allowed to react with a known partial pressure of water vapor within the ion source. The association and dissociation reactions reach equilibrium: OH⁻(H₂O)ₙ₋₁ + H₂O ⇌ OH⁻(H₂O)ₙ.

  • Ion Sampling: A small fraction of the ion population is sampled through a small orifice into a low-pressure region.

  • Mass Analysis: The sampled ions are mass-analyzed using a quadrupole mass filter or a time-of-flight mass spectrometer.

  • Equilibrium Constant Determination: The ratio of the product ion intensity to the reactant ion intensity, along with the known partial pressure of the reactant neutral, allows for the determination of the equilibrium constant (Kₑq).

  • Thermodynamic Data Extraction: By measuring the temperature dependence of the equilibrium constant, a van't Hoff plot (ln Kₑq vs. 1/T) can be constructed. The slope and intercept of this plot yield the standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction, respectively. The Gibbs free energy (ΔG°) can then be calculated using the equation ΔG° = ΔH° - TΔS°.

Selected-Ion Flow Tube (SIFT)

The Selected-Ion Flow Tube technique is primarily used to measure the rate coefficients of ion-molecule reactions at thermal energies.[3][4][5]

Methodology:

  • Ion Generation and Selection: Hydroxide ions are generated in an external ion source. The desired OH⁻ ions are then mass-selected using a quadrupole mass filter.[3][4][5]

  • Ion Injection: The mass-selected ions are injected into a flow tube containing a buffer gas (typically helium) at a pressure of around 0.5 to 1 Torr.[3][4]

  • Thermalization: The injected ions are carried down the flow tube by the buffer gas and undergo numerous collisions, ensuring they are thermalized to the ambient temperature of the flow tube.[4]

  • Neutral Reactant Introduction: A known flow rate of water vapor is introduced into the flow tube at a specific point downstream from the ion injection port.

  • Reaction Zone: The thermalized ions react with the water molecules over a well-defined reaction length.

  • Ion Sampling and Detection: At the end of the flow tube, a small fraction of the ions (both reactant and product) is sampled through a pinhole aperture into a mass spectrometer for detection and quantification.[4]

  • Rate Coefficient Calculation: The rate coefficient is determined by monitoring the decay of the reactant ion signal as a function of the neutral reactant concentration. For a pseudo-first-order reaction (where the neutral reactant is in large excess), a plot of the natural logarithm of the reactant ion signal versus the neutral reactant concentration yields a straight line with a slope proportional to the rate coefficient.

Anion Photoelectron Spectroscopy

Anion Photoelectron Spectroscopy is a high-resolution technique that probes the electronic structure of anions and their clusters.

Methodology:

  • Anion Cluster Generation: Hydrated hydroxide anion clusters, OH⁻(H₂O)ₙ, are typically produced in a supersonic expansion of a gas mixture containing a hydroxide precursor (e.g., H₂O/N₂O) and water vapor seeded in a carrier gas like argon. The expansion cools the gas mixture, promoting cluster formation.

  • Ion Beam Formation and Mass Selection: The generated anions are extracted from the expansion and formed into an ion beam. The beam is then directed into a mass spectrometer (often a time-of-flight or magnetic sector instrument) to select the specific OH⁻(H₂O)ₙ cluster of interest.[6][7]

  • Photodetachment: The mass-selected anion packet is intersected with a fixed-frequency laser beam (typically a high-power pulsed or continuous-wave laser). The laser photon energy must be sufficient to detach an electron from the anion.[6][7]

  • Electron Energy Analysis: The kinetic energy of the photodetached electrons is measured using an electron energy analyzer, such as a hemispherical analyzer or a magnetic bottle time-of-flight spectrometer.[6][7]

  • Spectrum Generation: The photoelectron spectrum is a plot of the number of detected electrons as a function of their kinetic energy.

  • Data Interpretation: The electron binding energy (EBE) is calculated using the relationship: EBE = hν - EKE, where hν is the photon energy and EKE is the measured electron kinetic energy. The peak in the photoelectron spectrum corresponds to the vertical detachment energy (VDE), which provides information about the electronic stability of the anion cluster.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the sequential hydration of the hydroxide anion and a typical experimental workflow for anion photoelectron spectroscopy.

HydrationPathway OH_ OH⁻ OH_H2O OH⁻(H₂O) OH_->OH_H2O + H₂O OH_H2O2 OH⁻(H₂O)₂ OH_H2O->OH_H2O2 + H₂O OH_H2O3 OH⁻(H₂O)₃ OH_H2O2->OH_H2O3 + H₂O OH_H2On ... OH⁻(H₂O)ₙ OH_H2O3->OH_H2On + (n-3)H₂O

Sequential gas-phase hydration of the hydroxide anion.

PhotoelectronSpectroscopyWorkflow cluster_source Anion Source cluster_beam Ion Beam Line cluster_interaction Interaction & Detection GasMixture Gas Mixture (H₂O/N₂O/Ar) SupersonicExpansion Supersonic Expansion GasMixture->SupersonicExpansion IonExtraction Ion Extraction SupersonicExpansion->IonExtraction MassSelection Mass Selection (TOF-MS) IonExtraction->MassSelection Photodetachment Photodetachment (Laser) MassSelection->Photodetachment ElectronAnalyzer Electron Energy Analyzer Photodetachment->ElectronAnalyzer Detector Electron Detector ElectronAnalyzer->Detector DataAcquisition DataAcquisition Detector->DataAcquisition Signal

Experimental workflow for anion photoelectron spectroscopy.

Conclusion

The study of the gas-phase hydration of the hydroxide anion provides invaluable, molecule-by-molecule insights into the fundamental nature of ion solvation. The thermodynamic and kinetic data, coupled with structural information from techniques like photoelectron spectroscopy, offer a detailed picture of the stepwise formation and properties of hydrated hydroxide clusters. This foundational knowledge is essential for developing and refining theoretical models of ion hydration and for understanding the role of the hydroxide ion in a wide range of chemical and biological systems. The experimental protocols outlined in this guide provide a framework for researchers to further explore this and other important ion-molecule systems.

References

A Technical Guide to the Discovery and History of Natural Gas Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of natural gas hydrates, from their initial observation as a laboratory curiosity to their recognition as a significant industrial challenge and a potential future energy resource.

Early Discoveries and Foundational Research

The history of gas hydrates begins in the late 18th and early 19th centuries, with initial observations by prominent chemists.

  • 1778: Joseph Priestley's Pioneering Observation The first documented formation of a gas hydrate (B1144303) is attributed to British chemist Joseph Priestley in 1778.[1][2][3] While experimenting with bubbling sulfur dioxide (SO2) through near-freezing water, he observed the formation of solid, opaque crystals.[2][3] Although Priestley noted their properties, such as their density being greater than water, he did not name them "hydrates".[3]

  • 1810-1811: Sir Humphry Davy and the Naming of Hydrates In 1810, Sir Humphry Davy, a renowned British chemist, independently formed a chlorine hydrate by cooling an aqueous solution saturated with chlorine gas to below 9°C.[2][4] He is credited with coining the term "hydrate" to describe these ice-like crystalline solids.[1][2] Davy's work, published in 1811, brought wider attention to this new class of compounds.[2][5]

  • 1823: Michael Faraday's Compositional Analysis Michael Faraday, a student of Davy and a brilliant scientist in his own right, revisited the study of chlorine hydrate in 1823.[2][6] He was the first to determine the approximate composition of chlorine hydrate, proposing a formula of Cl₂·10H₂O.[2][6] Faraday's work marked a shift towards understanding the chemical nature of these substances.[7] He also conducted experiments on the liquefaction of gases, which contributed to the understanding of the conditions under which hydrates form.[8]

The following is a timeline of the early academic period of gas hydrate research:

G cluster_0 Early Discovery and Academic Interest Priestley 1778 Joseph Priestley Observes SO2 Hydrate Davy 1810 Humphry Davy Discovers Chlorine Hydrate and names it Priestley->Davy Initial Observation Faraday 1823 Michael Faraday Determines Composition of Chlorine Hydrate Davy->Faraday Further Investigation De_Forcrand_Villard 1882-1925 de Forcrand & Villard Synthesize various hydrocarbon hydrates Faraday->De_Forcrand_Villard Expanded Research

Caption: Timeline of the early academic period of gas hydrate research.

The Industrial Era: A Nuisance in Pipelines

For over a century, gas hydrates remained largely a scientific curiosity. This changed dramatically in the 1930s with the growth of the natural gas industry.

  • 1934: E.G. Hammerschmidt's Landmark Discovery In 1934, E.G. Hammerschmidt identified gas hydrates as the cause of blockages in natural gas pipelines, which had been a perplexing and costly problem.[5][6][9] He demonstrated that these ice-like plugs could form at temperatures well above the freezing point of water under the high pressures present in the pipelines.[5][6] This discovery shifted the focus of gas hydrate research from academic interest to a significant industrial challenge, spurring studies on their formation conditions and inhibition.[3][9] Hammerschmidt's work also led to the development of methods to prevent hydrate formation, such as the use of inhibitors like methanol (B129727) and glycols.[6]

The Modern Era: A Potential Energy Resource

The latter half of the 20th century saw another paradigm shift in the perception of natural gas hydrates, from a nuisance to a potentially vast energy resource.

  • 1960s: Discovery of Natural Gas Hydrates in Nature Russian scientists, including Yuri F. Makogon, were pioneers in proposing the existence of naturally occurring gas hydrate deposits in permafrost regions.[1][10] In 1965, Makogon published work suggesting the possibility of gas hydrate formation in gas-saturated layers at low temperatures. The first discovery of a natural gas hydrate deposit was in the Messoyakha field in Siberia, with gas production from this field beginning in 1970.[1][9]

  • Global Exploration and Research Following the discovery in Siberia, extensive research and exploration programs were initiated worldwide to locate and characterize natural gas hydrate deposits.[11] Significant occurrences have since been identified in permafrost regions and in marine sediments along continental margins.[12][13] International collaborations, such as the Ocean Drilling Program (ODP) and the Integrated Ocean Drilling Program (IODP), have been instrumental in advancing the understanding of these deposits.[11]

The Structure of Natural Gas Hydrates

Natural gas hydrates are crystalline solids in which gas molecules are trapped within a cage-like framework of water molecules. There are three main crystal structures of natural gas hydrates found in nature: Structure I (sI), Structure II (sII), and Structure H (sH).[14]

Structure TypeCage TypesUnit Cell CompositionCommon Guest Molecules
Structure I (sI) 2 small (5¹²) cages, 6 large (5¹²6²) cages46 H₂O moleculesMethane, Ethane, Carbon Dioxide, Hydrogen Sulfide
Structure II (sII) 16 small (5¹²) cages, 8 large (5¹²6⁴) cages136 H₂O moleculesPropane, Isobutane, Nitrogen
Structure H (sH) 3 small (5¹²) cages, 2 medium (4³5⁶6³) cages, 1 large (5¹²6⁸) cage34 H₂O moleculesMethane with larger molecules like isopentane (B150273) or neohexane

Data compiled from multiple sources.[15][14]

The following diagram illustrates the basic concept of a gas hydrate structure:

References

The Thermochemistry of Neutral and Cationic Iron Hydroxides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron hydroxides, in both neutral and cationic forms, are fundamental species in a wide range of chemical and biological processes. From their role in atmospheric chemistry and interstellar media to their involvement in corrosion and biological iron metabolism, a thorough understanding of their thermodynamic properties is crucial. This technical guide provides a comprehensive overview of the thermochemistry of mononuclear iron hydroxides, focusing on FeOH and FeOH⁺. It summarizes key quantitative data, details the experimental protocols used to determine these values, and presents visual representations of the core relationships to serve as a resource for researchers in chemistry, materials science, and drug development.

Core Thermochemical Data

The stability and reactivity of iron hydroxides are governed by their thermochemical properties. The following tables summarize the experimentally and theoretically determined enthalpies of formation, bond dissociation energies, and ionization energies for key neutral and cationic iron hydroxide (B78521) species.

Table 1: Enthalpies of Formation (ΔfH°)

The standard enthalpy of formation is a critical measure of a molecule's stability. The values presented below are for the gas phase at 0 K and 298 K.

SpeciesΔfH° at 0 K (kJ/mol)ΔfH° at 298 K (kJ/mol)Reference
FeOH114.6 ± 11.3129 ± 15[1][2]
FeOH⁺854.4 ± 9.6870 ± 15[1][2]
Fe(OH)₂-316.7 ± 11.3-[2]
Fe(OH)₂⁺566.1 ± 14.6-[2]
FeOH²⁺2447 ± 30-[1][2][3]
Table 2: Bond Dissociation Energies (BDE)

Bond dissociation energies provide insight into the strength of the chemical bonds within a molecule and are essential for understanding reaction mechanisms.

BondSpeciesBDE at 0 K (D₀) (kJ/mol)BDE at 298 K (D₂₉₈) (kJ/mol)
Fe⁺–OHFeOH⁺404 ± 9.6408 ± 9.6
Fe–OHFeOH339 ± 11.3343 ± 11.3
H–FeOHHFeOH213 ± 15217 ± 15
Fe–OFeO408.8 ± 8.4411.7 ± 8.4
Fe⁺–OFeO⁺341.4 ± 4.2343.9 ± 4.2
Table 3: Ionization Energies (IE)

The ionization energy is the energy required to remove an electron from a neutral species, a fundamental property influencing its charge state and reactivity.

SpeciesAdiabatic Ionization Energy (eV)Reference
FeOH7.68 ± 0.08[1]
FeO8.58 ± 0.04[1]
Fe7.9024[4]

Experimental Protocols

The thermochemical data presented in this guide are primarily derived from sophisticated gas-phase experiments employing mass spectrometry techniques. The following sections detail the methodologies behind these key experiments.

Guided Ion Beam Tandem Mass Spectrometry (GIBMS)

Guided Ion Beam Tandem Mass Spectrometry is a powerful technique for determining bond dissociation energies and reaction cross-sections.[3]

Methodology:

  • Ion Generation: Fe⁺ ions are typically generated in a DC discharge/flow tube source. Neutral reactants like N₂O or H₂O are introduced downstream to form FeO⁺ or FeOH⁺ through chemical reactions.

  • Ion Extraction and Mass Selection: The generated ions are extracted from the source, accelerated, and focused into a magnetic sector mass spectrometer for the selection of the primary ion of interest (e.g., Fe⁺ or FeO⁺).

  • Deceleration and Focusing: The mass-selected ions are then decelerated to a well-defined kinetic energy and focused into an octopole ion guide. The octopole uses radiofrequency fields to trap the ions radially, ensuring efficient transport.

  • Reaction Cell: The octopole guide passes through a reaction cell containing a neutral reagent gas (e.g., H₂, D₂, CH₄) at a low pressure to ensure single-collision conditions.

  • Product Ion Analysis: The product ions and unreacted primary ions exiting the reaction cell are focused into a quadrupole mass filter for mass analysis.

  • Detection: The mass-selected ions are then detected by a sensitive detector, such as a scintillation counter.

  • Data Analysis: The reaction cross-sections are measured as a function of the ion kinetic energy. The endothermic reaction thresholds are then analyzed to determine bond dissociation energies. This analysis must account for the internal energy of the reactant ions and the kinetic energy distribution of the reactants.

Charge-Stripping Mass Spectrometry

Charge-stripping mass spectrometry is used to determine the second ionization energy of a singly charged cation.

Methodology:

  • Ion Formation and Acceleration: Singly charged cations (e.g., FeOH⁺) are produced in an ion source and accelerated to high kinetic energies (typically in the keV range).

  • Collision Cell: The high-energy ion beam is passed through a collision cell containing a neutral target gas, such as nitrogen (N₂).

  • Electron Stripping: Inelastic collisions with the target gas can cause the removal of a second electron from the cation, resulting in the formation of a dication (e.g., FeOH²⁺).

  • Energy Analysis: The kinetic energy of the resulting doubly charged ions is analyzed using an electric sector. The minimum energy loss during the collision corresponds to the second ionization energy of the original cation.

Photodissociation Spectroscopy

Photodissociation spectroscopy is employed to measure bond dissociation energies by observing the fragmentation of ions upon absorption of photons.

Methodology:

  • Ion Generation and Trapping: The ions of interest (e.g., FeOH⁺) are generated, often by electrospray ionization or laser ablation, and confined in an ion trap.

  • Laser Irradiation: The trapped ions are irradiated with a tunable laser.

  • Photodissociation: When the photon energy is equal to or greater than the energy required to break a specific bond, the ion will fragment.

  • Fragment Detection: The resulting fragment ions are detected using a mass spectrometer.

  • Threshold Determination: By scanning the laser wavelength and monitoring the appearance of fragment ions, a photodissociation spectrum is obtained. The onset of fragmentation corresponds to the bond dissociation energy.

Visualizing Thermochemical Relationships and Workflows

The following diagrams, created using the DOT language, illustrate the key relationships between the studied iron hydroxide species and a generalized experimental workflow for determining their thermochemical properties.

Thermochemical_Cycle FeOH FeOH (n) FeOH_plus FeOH⁺ (c) FeOH->FeOH_plus IE(FeOH) Fe_OH Fe + OH FeOH->Fe_OH D₀(Fe–OH) Fe_plus_OH Fe⁺ + OH FeOH_plus->Fe_plus_OH D₀(Fe⁺–OH) Fe_O_H Fe + O + H Fe_plus_OH->Fe_O_H D₀(O–H) Fe_OH->Fe_O_H D₀(O–H)

Thermochemical relationships for FeOH and FeOH⁺.

Experimental_Workflow cluster_source Ion Generation and Selection cluster_reaction Reaction/Interaction cluster_analysis Analysis and Detection ion_source Ion Source (e.g., ESI, Flow Tube) mass_selection Primary Mass Selection ion_source->mass_selection reaction_cell Reaction Cell (Collision Gas/Laser) mass_selection->reaction_cell Controlled Energy product_analysis Product Mass Analysis reaction_cell->product_analysis detector Ion Detector product_analysis->detector data_acquisition Data Acquisition detector->data_acquisition thermochemical_data Thermochemical Data (BDE, IE, ΔfH°) data_acquisition->thermochemical_data

Generalized experimental workflow for gas-phase ion thermochemistry.

Conclusion

This technical guide has provided a consolidated resource on the thermochemistry of neutral and cationic iron hydroxides, with a focus on FeOH and FeOH⁺. The tabulated data for enthalpies of formation, bond dissociation energies, and ionization energies offer a quantitative foundation for understanding the energetics of these species. Furthermore, the detailed descriptions of the primary experimental methodologies—Guided Ion Beam Tandem Mass Spectrometry, Charge-Stripping Mass Spectrometry, and Photodissociation Spectroscopy—elucidate the sophisticated techniques required to obtain these fundamental values. The provided diagrams offer a clear visual summary of the thermochemical relationships and the general experimental approach. This compilation of data and methods is intended to be a valuable tool for researchers and professionals engaged in fields where the chemistry of iron plays a critical role.

References

An In-depth Technical Guide to the Speciation and Solvation Dynamics of Hydroxide in Ionic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxide (B78521) ion (OH⁻), a fundamental species in chemistry and biology, plays a critical role in a vast array of processes, from acid-base chemistry to catalytic reactions and biological energy transduction. Its behavior in aqueous ionic solutions is particularly complex due to its ability to accept hydrogen bonds and its unique transport mechanism. Unlike simple ions that diffuse through bulk solvent via vehicular motion, hydroxide exhibits anomalously high mobility, a phenomenon explained by a "structural diffusion" or Grotthuss mechanism, where a proton hole effectively hops through the hydrogen-bonded network of water molecules.[1][2]

Understanding the precise nature of hydroxide's speciation—its local structure and hydration shell—and the dynamics of its solvation is crucial for controlling reaction pathways, designing efficient anion exchange membranes for fuel cells, and comprehending its role in biological systems.[3][4] The interplay between the hydroxide ion, its surrounding water molecules, and the counter-ions present in the solution dictates its reactivity and transport properties.

This technical guide provides a comprehensive overview of the current understanding of hydroxide speciation and solvation dynamics. It delves into the structural models of hydrated hydroxide, the mechanisms governing its transport, and the significant influence of counter-ions. Detailed experimental protocols for key analytical techniques and a summary of quantitative data are presented to offer a practical resource for researchers in the field.

Speciation and Structure of the Hydrated Hydroxide Ion

The exact structure of the hydrated hydroxide ion in an aqueous solution has been a subject of considerable debate. Both experimental and computational studies have sought to elucidate the number of water molecules in its primary hydration shell and their geometric arrangement.

Coordination and Hydration Shells

The hydroxide ion is amphiphilic, with a hydrophilic oxygen end that acts as a hydrogen bond acceptor and a hydrophobic hydrogen end.[5] The oxygen atom of the hydroxide ion strongly attracts neighboring water molecules, forming multiple hydrogen bonds.[5]

  • Four-Coordinated Species: Ab initio molecular dynamics simulations suggest that the dominant species is a four-coordinated complex, OH⁻(H₂O)₄, where the hydroxide oxygen accepts four hydrogen bonds from surrounding water molecules in a nearly tetrahedral arrangement.[1][6]

  • Three-Coordinated Species: Other studies propose a triply coordinated OH⁻(H₂O)₃ complex, also referred to as the H₇O₄⁻ anion, as a stable entity.[7][8] This structure is considered a key intermediate in the proton transfer process.[1]

  • Hypercoordination: There is evidence for a "hypercoordinated" structure, where the hydroxide ion not only accepts three to four hydrogen bonds at its oxygen atom but also interacts weakly with a single water molecule at its hydrogen site.[9][10][11]

The structure is not static but fluctuates rapidly. The transition between these coordination states is fundamental to the hydroxide transport mechanism. For proton transfer to occur, a four-coordinated complex typically first loses a water molecule to form a three-coordinated intermediate.[1]

The H₃O₂⁻ Dimer in Concentrated Solutions

In highly concentrated solutions, such as those of NaOH, evidence suggests the formation of the H₃O₂⁻ complex, a deprotonated water dimer.[7][12][13] Raman spectroscopy of concentrated NaOH solutions reveals spectral features that are attributed to this species, which is formed by a strong hydrogen bond between a hydroxide ion and a water molecule.[12][13] However, Fourier Transform Infrared (FTIR) studies on more dilute solutions have found no evidence for a stable H₃O₂⁻ dimer, indicating it may be more prevalent at very high solute concentrations.[9][10]

Solvation Dynamics and Transport Mechanisms

The anomalously high mobility of the hydroxide ion compared to other anions (though lower than the hydronium ion) is a result of a unique transport mechanism that supplements standard vehicular diffusion.[1][14]

Vehicular vs. Grotthuss Transport

Hydroxide transport occurs via two primary mechanisms:

  • Vehicular Transport: This is the classical diffusion mechanism where the entire solvated hydroxide ion, along with its hydration shell, moves through the bulk solution.[3][4]

  • Grotthuss Mechanism (Structural Diffusion): This is a "proton-hole hopping" mechanism that accounts for the enhanced mobility.[2][15] It involves a series of proton transfers between adjacent water molecules, effectively moving the negative charge (the "proton hole") in the opposite direction of the proton movement.[1] This process is significantly faster than the physical movement of the entire solvated ion.[2]

In many systems, such as anion-exchange membranes, both mechanisms contribute significantly to overall hydroxide transport.[3][4]

GrotthussMechanism A H₂O -- H₂O -- O⁻H -- H₂O B H₂O -- HO⁻ -- H -- OH -- H₂O A->B Proton hop C H₂O -- HO⁻ -- H₂O -- H₂O B->C Bond formation/ reorientation D H₂O -- HO⁻ -- H₂O -- H₂O C->D Charge relocated

The Role of Counter-Ions

The nature of the cation in an ionic solution has a significant, non-negligible impact on hydroxide solvation and mobility.[14][16][17] This is primarily due to differences in ion-pairing strength, which is influenced by the cation's charge density.

  • Lithium (Li⁺): Having a high charge density, Li⁺ forms strong ion pairs with OH⁻. This strong electrostatic attraction holds the hydroxide ion more tightly, attenuating its mobility compared to solutions with Na⁺ or K⁺.[14][16][17]

  • Sodium (Na⁺) and Potassium (K⁺): These larger cations have lower charge densities and exhibit weaker ion pairing with OH⁻, resulting in relatively higher hydroxide mobility.[14][16]

Ab initio molecular dynamics (AIMD) simulations and vibrational spectroscopy have confirmed that Li⁺ leads to enhanced proton delocalization in the water molecules hydrogen-bonded to the hydroxide, yet this does not correlate with faster diffusion due to the overriding effect of strong ion pairing.[14][17]

Experimental and Computational Protocols

A combination of advanced experimental and computational techniques is required to probe the complex structure and dynamics of hydroxide in solution.[18]

Experimental Methodologies

4.1.1 Vibrational Spectroscopy (FTIR and Raman)

  • Principle: FTIR and Raman spectroscopy probe the vibrational modes of molecules. For hydroxide solutions, they are used to study the O-H stretching and bending frequencies of both the hydroxide ion and the surrounding water molecules. These frequencies are sensitive to the strength of hydrogen bonding.[9][19]

  • Methodology:

    • Sample Preparation: Solutions of alkali metal hydroxides (e.g., NaOH, KOH) are prepared at various concentrations. For studying the hydration shell specifically, isotopic dilution is often used, where a small amount of D₂O is added to H₂O (or vice-versa) to create HDO. The O-D stretch of HDO is spectrally isolated from the O-H stretch of H₂O, simplifying analysis.[9][10]

    • Data Acquisition: Spectra are recorded over a wide spectral range (e.g., 300 to 4500 cm⁻¹ for Raman).[20][21] Attenuated Total Reflectance (ATR) is a common technique in FTIR for aqueous samples.[19]

    • Data Analysis: A key challenge is the overlap of the hydroxide O-H stretching band with the broad O-H band of water.[20][21] To isolate the hydroxide and solute-affected water spectra, quantitative difference spectroscopy or multivariate curve resolution (MCR) is employed. This involves subtracting the scaled spectrum of pure water from the solution spectrum.[9][20] The resulting difference spectrum reveals the changes in water structure and the distinct bands of the hydrated hydroxide species. Curve-fitting with Gaussian or Lorentzian functions is then used to deconvolve the overlapping bands and quantify their areas.[20][21]

4.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy measures the chemical shifts of specific nuclei, such as ¹H and ¹⁷O, which are sensitive to the local electronic environment.[22]

  • Methodology:

    • Sample Preparation: Aqueous solutions of hydroxides and other electrolytes are prepared.

    • Data Acquisition: ¹H and ¹⁷O NMR spectra are acquired. The chemical shifts of water are measured as a function of salt concentration.[22]

    • Data Analysis: By analyzing the changes in the water chemical shifts with increasing hydroxide concentration, the specific chemical shifts for the hydroxide ion and its aqua-complexes can be determined.[22] This provides insight into the structure and bonding within the hydroxide hydration shell.

4.1.3 Impedance Spectroscopy

  • Principle: This technique measures the opposition of a system to the flow of alternating current as a function of frequency. It is used to determine the ionic conductivity of the solution.

  • Methodology:

    • Cell Setup: An electrochemical cell with two electrodes is filled with the ionic solution of interest.

    • Measurement: A small amplitude AC voltage is applied across a range of frequencies, and the resulting current is measured to calculate the complex impedance.

    • Data Analysis: The data is often plotted in a Nyquist plot. The bulk resistance of the electrolyte is extracted from the plot and used to calculate the ionic conductivity. The diffusion coefficient of the ions can then be derived from the conductivity using the Nernst-Einstein equation, allowing for a quantitative comparison of ion mobility in different solutions.[14][16]

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation Prep Prepare aqueous solutions (e.g., NaOH, KOH, LiOH) at various concentrations Acquire Acquire Spectra (FTIR/Raman/NMR) Prep->Acquire Isotope Optional: Isotopic Dilution (HDO in H₂O) Isotope->Acquire Subtract Spectral Subtraction/ MCR to remove bulk water Acquire->Subtract Fit Curve Fitting (Gaussian/Lorentzian) Subtract->Fit Assign Assign peaks to vibrational modes (e.g., OH⁻ stretch, H₂O bend) Fit->Assign Interpret Correlate spectral features with hydration structure, H-bonding, and ion pairing Assign->Interpret

Theoretical and Computational Methodologies
  • Principle: Computational simulations provide a molecular-level picture that is often inaccessible to experiments alone. They can be used to predict structures, vibrational spectra, and dynamic properties like diffusion coefficients.[18][23]

  • Methodology:

    • Model Setup: A simulation box is created containing a single hydroxide ion, a counter-ion (e.g., Na⁺), and a sufficient number of water molecules to represent a bulk solution.

    • Simulation:

      • Ab Initio Molecular Dynamics (AIMD): This method uses quantum mechanics (specifically, Density Functional Theory - DFT) to calculate the forces on the atoms at each time step. AIMD can accurately model hydrogen bonding and chemical reactions like proton transfer.[5][14]

      • Classical MD with Reactive Force Fields: For larger systems and longer timescales, classical MD is used. Standard force fields cannot model bond breaking/formation. Therefore, reactive force fields (like ReaxFF) or multiscale models are employed to simulate the Grotthuss mechanism.[3][4]

    • Analysis: The simulation trajectory (the positions and velocities of all atoms over time) is analyzed to calculate:

      • Radial Distribution Functions (RDFs): To determine the average distances between ions and water molecules and calculate coordination numbers.[5][6]

      • Mean Squared Displacement (MSD): To calculate diffusion coefficients.

      • Vibrational Density of States: To simulate vibrational spectra for comparison with experimental FTIR and Raman data.

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental and computational studies on hydroxide solutions.

Table 1: Hydroxide and Cation Coordination Numbers in Aqueous Solutions

IonMethodConditionsCoordination Number (Ion-Oxygen)Reference(s)
OH⁻AIMDDilute solution4 (O* accepting H-bonds)[1][6]
OH⁻Neutron DiffractionConcentrated NaOH3-4[11]
Na⁺AIMD (DFT-D)NaCl/NaOH solution5.0 - 5.5[24]
Na⁺Neutron Diffraction1-2 M NaCl/NaOH~5.3[24]
K⁺AIMD (DFT-D)KCl solution6.0 - 6.4[24]
K⁺Neutron DiffractionAqueous KCl4.8 - 6.0[24]

Note: Coordination numbers can vary depending on the definition and method used for calculation.

Table 2: Vibrational Frequencies of Hydroxide Species

Species/ModeMethodConditionsFrequency (cm⁻¹)Reference(s)
OH⁻ StretchRamanSolid NaOH3633[12][13]
OH⁻ StretchRamanSolid LiOH3664[12][13]
OH⁻ StretchRamanSolid KOH3596[12][13]
OH⁻ StretchRamanNaOH Solution (5-50 wt%)~3600[20][21]
H₃O₂⁻ relatedRamanConcentrated NaOH~3500-3596[12][13]
M-OH BendIR[Sn(OH)₆]²⁻1065[25]

Table 3: Hydroxide Diffusion in Different Cation Solutions

CationMethodKey FindingReference(s)
Li⁺Impedance Spectroscopy, AIMDAttenuated OH⁻ mobility due to strong ion pairing[14][16][17]
Na⁺Impedance Spectroscopy, AIMDHigher OH⁻ mobility than in LiOH solutions[14][16][17]
K⁺Impedance Spectroscopy, AIMDHigher OH⁻ mobility than in LiOH solutions[14][16][17]

Conclusion and Future Outlook

The speciation and solvation of the hydroxide ion are governed by a delicate balance of strong hydrogen bonding, rapid structural fluctuations, and significant counter-ion effects. While the picture of a hypercoordinated hydroxide ion participating in a Grotthuss-type transport mechanism is well-established, many details remain areas of active research. The strong ion pairing between Li⁺ and OH⁻, for instance, demonstrates that the role of the counter-ion cannot be ignored and is a critical factor in controlling hydroxide mobility.[14][17]

Future research will likely focus on bridging the gap between experimental observations and theoretical models with even greater accuracy. The development of more sophisticated reactive force fields will enable simulations of larger, more complex systems, such as hydroxide transport across biological membranes or within novel materials for energy applications. Advanced ultrafast spectroscopic techniques will provide more direct probes of the transient intermediate states that govern the proton-hole hopping mechanism.[19] A continued, synergistic approach combining state-of-the-art experimental and computational methods will be essential to fully unravel the multifaceted behavior of this fundamental ion in solution.

References

An In-depth Technical Guide on the Structural Properties of Layered Double hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural properties of Layered Double Hydroxides (LDHs), with a particular focus on their relevance in the field of drug development. This document details the synthesis, characterization, and functional aspects of LDHs, offering insights into their application as advanced drug delivery systems.

Introduction to Layered Double Hydroxides (LDHs)

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds or anionic clays, are a class of two-dimensional layered materials.[1] Their unique structure consists of positively charged brucite-like layers, which are composed of divalent and trivalent metal hydroxides.[2][3] This positive charge is balanced by interlayer anions and water molecules.[2] The general formula for LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) and M(III) represent divalent (e.g., Mg²⁺, Zn²⁺, Ni²⁺) and trivalent (e.g., Al³⁺, Fe³⁺, Cr³⁺) cations, respectively, and Aⁿ⁻ is an exchangeable interlayer anion (e.g., CO₃²⁻, Cl⁻, NO₃⁻).[2][4]

The key features of LDHs that make them attractive for drug delivery applications include their high biocompatibility, low toxicity, ease of synthesis, and the ability to intercalate a wide variety of anionic drugs between their layers.[1][5] This intercalation protects the drug from degradation and allows for controlled and sustained release.[1]

Synthesis of Layered Double Hydroxides

The properties of LDHs, such as particle size, crystallinity, and purity, are highly dependent on the synthesis method. The most common methods for preparing LDHs for drug delivery applications are co-precipitation and ion exchange.[1]

Co-precipitation Method

Co-precipitation is the most widely used method for LDH synthesis.[6] It involves the simultaneous precipitation of divalent and trivalent metal salts in an alkaline solution containing the desired interlayer anion.[7] The pH of the solution is a critical parameter that must be carefully controlled to ensure the formation of a pure LDH phase.[1]

Ion Exchange Method

The ion exchange method is a post-synthesis modification technique used to intercalate drug anions into a pre-synthesized LDH.[8] This method is particularly useful for incorporating drugs that are not stable under the conditions of co-precipitation.[8] The process involves suspending the LDH in a solution containing an excess of the drug anion, which then replaces the original interlayer anions.[8]

Structural and Physicochemical Properties

The utility of LDHs in drug delivery is intrinsically linked to their structural and physicochemical properties. These properties can be tuned by varying the metal cations, the M(II)/M(III) molar ratio, and the interlayer anion.

PropertyDescriptionTypical ValuesFactors Influencing
Interlayer Spacing (d-spacing) The distance between adjacent brucite-like layers. This determines the size of the molecule that can be intercalated.0.7 - 3.5 nmSize and orientation of the interlayer anion, hydration state.[4][9]
Particle Size The diameter of the LDH nanoparticles. This affects cellular uptake and biodistribution.50 - 250 nmSynthesis method, temperature, aging time, pH.[10]
Surface Area The total area of the LDH material that is exposed. A high surface area can be beneficial for drug adsorption.50 - 200 m²/gSynthesis method, calcination temperature.
Zeta Potential The surface charge of the LDH particles in a dispersion. A positive zeta potential facilitates interaction with negatively charged cell membranes.+20 to +40 mVpH of the medium, surface modifications.
Drug Loading Capacity The amount of drug that can be loaded into the LDH, typically expressed as a weight percentage.10 - 50 wt%Interlayer spacing, molecular weight of the drug, synthesis method.

Experimental Protocols

Synthesis of Mg-Al-CO₃ LDH by Co-precipitation

This protocol describes the synthesis of a common Magnesium-Aluminum LDH with carbonate as the interlayer anion.

Materials:

  • Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

Procedure:

  • Prepare a 200 mL aqueous solution containing 0.15 mol of Mg(NO₃)₂·6H₂O and 0.05 mol of Al(NO₃)₃·9H₂O (Mg/Al molar ratio of 3:1).

  • Prepare a separate 200 mL aqueous solution containing 0.2 mol of Na₂CO₃.

  • Slowly add the mixed metal nitrate solution to the sodium carbonate solution under vigorous stirring.

  • Maintain the pH of the mixture at a constant value of 10 ± 0.2 by the dropwise addition of a 2 M NaOH solution.[1]

  • Age the resulting white slurry at 70°C for 18 hours with continuous stirring.

  • Filter the precipitate and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

  • Dry the obtained solid in an oven at 80°C for 12 hours.

Drug Loading by Ion Exchange: Intercalation of Ibuprofen (B1674241)

This protocol details the intercalation of the anti-inflammatory drug ibuprofen into a pre-synthesized LDH-Cl precursor.

Materials:

  • Pre-synthesized Mg-Al-Cl LDH

  • Ibuprofen sodium salt

  • Deionized water

Procedure:

  • Disperse 1.0 g of Mg-Al-Cl LDH in 100 mL of deionized water.

  • Prepare a solution of 1.5 g of ibuprofen sodium salt in 100 mL of deionized water.

  • Add the ibuprofen solution to the LDH suspension.

  • Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere to prevent carbonate contamination.

  • Collect the solid product by centrifugation.

  • Wash the product multiple times with deionized water to remove any adsorbed drug.

  • Dry the final product at 60°C.

Characterization by Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique to determine the crystalline structure and interlayer spacing of LDHs.

Instrumentation:

  • X-ray diffractometer with Cu Kα radiation (λ = 1.5418 Å).

Procedure:

  • Grind the LDH powder to a fine, homogeneous consistency.

  • Mount the powder on a sample holder.

  • Set the diffractometer to scan over a 2θ range of 5° to 70°.

  • The interlayer spacing (d) can be calculated from the position of the (003) diffraction peak using Bragg's Law: nλ = 2dsinθ.

Visualizing LDH Interactions and Processes

LDH Synthesis via Co-precipitation Workflow

LDH_Synthesis cluster_solution Solution Preparation cluster_reaction Co-precipitation Reaction cluster_processing Post-Synthesis Processing Metal Salt Solution Metal Salt Solution Mixing Mixing Metal Salt Solution->Mixing Alkaline Solution Alkaline Solution Alkaline Solution->Mixing pH Control pH Control Mixing->pH Control Aging Aging pH Control->Aging Washing Washing Aging->Washing Drying Drying Washing->Drying LDH Nanoparticles LDH Nanoparticles Drying->LDH Nanoparticles

Caption: Workflow for LDH synthesis by the co-precipitation method.

Drug Intercalation by Ion Exchange

Drug_Intercalation Pristine LDH Brucite Layer Anion A⁻ Brucite Layer Drug-Intercalated LDH Brucite Layer Drug Anion B⁻ Brucite Layer Pristine LDH->Drug-Intercalated LDH Ion Exchange Drug Solution Drug Anion B⁻ Drug Solution->Drug-Intercalated LDH

Caption: Schematic of drug intercalation into an LDH via ion exchange.

Cellular Uptake and Drug Release of LDH Nanoparticles

The primary mechanism for the cellular internalization of LDH nanoparticles is clathrin-mediated endocytosis.[11][12]

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell LDH_Drug LDH-Drug Nanoparticle Endosome Endosome (Acidic pH) LDH_Drug->Endosome Clathrin-mediated Endocytosis Cell_Membrane Cell Membrane Drug_Release Drug Release Endosome->Drug_Release LDH dissolution Cytoplasm Cytoplasm Therapeutic_Action Therapeutic Action Cytoplasm->Therapeutic_Action Drug_Release->Cytoplasm

Caption: Cellular uptake and drug release mechanism of LDH nanoparticles.

Conclusion

Layered double hydroxides represent a versatile and promising platform for advanced drug delivery. Their tunable structural and chemical properties allow for the efficient loading and controlled release of a wide range of therapeutic agents. A thorough understanding of their synthesis and characterization is crucial for the rational design of LDH-based drug delivery systems with optimized efficacy and safety profiles. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in this exciting field.

References

formation and stability of metal hydroxide complexes in solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation and Stability of Metal Hydroxide (B78521) Complexes in Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles governing the formation and stability of metal hydroxide complexes in aqueous solutions. It is designed to serve as a technical resource, offering detailed experimental methodologies, quantitative data for key parameters, and visual representations of fundamental processes to aid in research and development.

Introduction to Metal Hydroxide Complexes

In aqueous solutions, metal ions do not exist as free ions but are hydrated, forming aqua ions with the general formula [M(H₂O)ₙ]ᶻ⁺.[1][2] These aqua ions behave as Brønsted acids, meaning they can donate a proton, leading to the formation of hydroxide complexes.[2][3] This process, known as hydrolysis, is a fundamental reaction in coordination chemistry, environmental science, and drug development, as it influences the solubility, bioavailability, and toxicity of metal ions.

The formation of these complexes is typically a stepwise process where water ligands are successively replaced by hydroxide ions.[4][5] The stability of the resulting complexes is a critical factor, determining the conditions under which a metal ion will remain in solution or precipitate as a metal hydroxide.[6] Understanding these dynamics is crucial for applications ranging from controlling metal speciation in pharmaceutical formulations to managing metal contaminants in the environment.

Formation of Metal Hydroxide Complexes

The formation of metal hydroxide complexes is initiated by the hydrolysis of the metal aqua ion. The positive charge of the metal ion polarizes the O-H bonds of the coordinated water molecules, increasing their acidity and facilitating the release of a proton (H⁺).[7]

This process occurs in a stepwise manner. The addition of a base, such as sodium hydroxide (NaOH), removes protons sequentially from the coordinated water molecules.[4][5] For a generic hexaaqua metal ion, [M(H₂O)₆]ᶻ⁺, the initial steps are:

  • First Step: [M(H₂O)₆]ᶻ⁺ + OH⁻ ⇌ [M(H₂O)₅(OH)]⁽ᶻ⁻¹⁾⁺ + H₂O

  • Second Step: [M(H₂O)₅(OH)]⁽ᶻ⁻¹⁾⁺ + OH⁻ ⇌ [M(H₂O)₄(OH)₂]⁽ᶻ⁻²⁾⁺ + H₂O

This process continues until a neutral complex, [M(H₂O)₆₋ₙ(OH)ₙ], is formed, which is often insoluble and precipitates out of solution.[4][5] In some cases, the addition of excess hydroxide can lead to the dissolution of the precipitate by forming soluble anionic hydroxo complexes, such as [M(OH)ₙ₊₁]⁻.[4] This behavior is characteristic of amphoteric hydroxides.[8]

The equilibrium for each step is described by a stepwise formation constant (Kₙ) . The overall formation of a complex with 'n' hydroxide ligands is described by the overall stability constant (βₙ) , which is the product of the individual stepwise constants.[9]

Visualization of Stepwise Formation

Stepwise_Formation M_aqua [M(H₂O)₆]ᶻ⁺ M_OH1 [M(H₂O)₅(OH)]⁽ᶻ⁻¹⁾⁺ M_aqua->M_OH1 + OH⁻ (K₁) M_OH2 [M(H₂O)₄(OH)₂]⁽ᶻ⁻²⁾⁺ M_OH1->M_OH2 + OH⁻ (K₂) M_OHN ... [M(OH)ₙ]⁽ᶻ⁻ⁿ⁾⁺ M_OH2->M_OHN + OH⁻ (Kₙ) Precipitate M(OH)z (Precipitate) M_OHN->Precipitate Further OH⁻

Caption: Stepwise formation of metal hydroxide complexes leading to precipitation.

Stability of Metal Hydroxide Complexes

The stability of a metal complex refers to its resistance to dissociation into its constituent metal ion and ligands.[9] It can be considered from two perspectives:

  • Thermodynamic Stability: This relates to the position of the equilibrium for the complex formation reaction. It is quantified by the stability constant (β). A large stability constant indicates that the complex is thermodynamically stable and its formation is highly favored at equilibrium.[10][11]

  • Kinetic Stability: This refers to the rate at which a complex undergoes ligand exchange reactions. A complex is kinetically inert if it exchanges ligands slowly, and labile if it does so quickly.[9][11] It's important to note that thermodynamic stability and kinetic inertness are distinct concepts; a thermodynamically stable complex can be kinetically labile.[9]

Factors Influencing Stability

Several factors govern the stability of metal hydroxide complexes:

  • Nature of the Metal Ion:

    • Charge and Size (Charge Density): Stability generally increases with a higher positive charge and a smaller ionic radius of the metal ion.[6][12] This is because a higher charge density leads to a stronger electrostatic attraction with the hydroxide ligand. For instance, the stability of hydroxide complexes for alkali metals follows the order Li⁺ > Na⁺ > K⁺, and for alkaline earth metals, Be²⁺ > Mg²⁺ > Ca²⁺.[9][12]

    • Irving-Williams Series: For divalent metal ions of the first transition series, the stability of their complexes generally follows the order: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺, irrespective of the ligand.[12]

  • Environmental Factors:

    • pH: The pH is the most critical factor as it directly controls the concentration of hydroxide ions (OH⁻) available for complexation.[6] As pH increases, the equilibrium shifts towards the formation of higher-order hydroxide complexes and, eventually, precipitation.[13]

    • Temperature: Temperature affects the equilibrium constant of complex formation.[14] The relationship is described by the van 't Hoff equation.

    • Ionic Strength: The presence of other ions in the solution can affect the activity of the metal ions and ligands, thereby influencing the measured stability constants.[15] Experiments are often conducted at a constant ionic strength to maintain consistent conditions.

Visualization of pH Influence on Speciation

pH_Influence cluster_pH Increasing pH A [M(H₂O)₆]ᶻ⁺ B [M(OH)]⁽ᶻ⁻¹⁾⁺ A->B Low pH C [M(OH)₂]⁽ᶻ⁻²⁾⁺ B->C Neutral pH D M(OH)z(s) (Precipitate) C->D Slightly Alkaline E [M(OH)₄]⁽ᶻ⁻⁴⁾⁻ (Soluble Anion) D->E High pH (Amphoteric)

Caption: Influence of pH on the speciation of a metal ion in aqueous solution.

Quantitative Data on Stability and Solubility

The stability of metal hydroxide complexes is quantitatively expressed by their stability constants, while the point of precipitation is defined by the solubility product constant.

Table 1: Overall Stability Constants (log βₙ) for Selected Metal Hydroxide Complexes
Metal Ionlog β₁log β₂log β₃log β₄
Al³⁺9.018.727.033.0
Fe³⁺11.822.3-34.4
Cu²⁺6.513.114.515.1
Zn²⁺5.011.113.714.7
Pb²⁺6.310.813.9-
Ni²⁺4.17.49.09.0
Co²⁺4.38.110.510.7

Note: Values are approximate and can vary with temperature and ionic strength. Data compiled from various sources.

Table 2: Solubility Product Constants (Kₛₚ) of Common Metal Hydroxides at ~25 °C
HydroxideFormulaKₛₚpKₛₚ (-log Kₛₚ)
Aluminum HydroxideAl(OH)₃1.8 x 10⁻³³32.7
Chromium(III) HydroxideCr(OH)₃6.3 x 10⁻³¹30.2
Iron(III) HydroxideFe(OH)₃4 x 10⁻³⁸[16]37.4[17]
Iron(II) HydroxideFe(OH)₂8.0 x 10⁻¹⁶[16]15.1
Copper(II) HydroxideCu(OH)₂2.2 x 10⁻²⁰[16]19.7
Zinc HydroxideZn(OH)₂3.0 x 10⁻¹⁷16.5
Nickel(II) HydroxideNi(OH)₂2.0 x 10⁻¹⁵[17]14.7
Cobalt(II) HydroxideCo(OH)₂1.6 x 10⁻¹⁵[16]14.8
Magnesium HydroxideMg(OH)₂5.6 x 10⁻¹²11.3
Calcium HydroxideCa(OH)₂5.5 x 10⁻⁶[16]5.3

Data sourced from references[17] and[16].

Experimental Protocols for Characterization

The determination of stability constants and thermodynamic parameters for metal hydroxide complexes requires precise experimental techniques.

Potentiometric Titration

Principle: This is a primary method for determining stability constants.[18][19] It involves monitoring the change in hydrogen ion concentration (pH) of a solution containing a metal ion and a ligand as a titrant (a strong base like NaOH) is added. The resulting titration curve provides data to calculate the protonation constants of the ligand and the stability constants of the metal complexes.[20][21]

Detailed Methodology:

  • Solution Preparation: Prepare stock solutions of the metal salt (e.g., nitrate (B79036) or perchlorate), a strong acid (to lower the initial pH and prevent premature hydrolysis), a strong base (e.g., carbonate-free NaOH or (CH₃)₄NOH), and a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.[22] All solutions should be prepared with high-purity reagents and deionized, degassed water.[23]

  • System Calibration: Calibrate the glass electrode and pH meter system by titrating a known concentration of strong acid with the standardized strong base under the same conditions (temperature and ionic strength) as the main experiment.[22] This allows for the determination of the standard electrode potential (E₀) and the Nernstian slope.

  • Titration Procedure:

    • Place a known volume and concentration of the metal ion and strong acid solution in a double-walled, thermostated titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).[22]

    • Maintain an inert atmosphere (e.g., by bubbling argon or nitrogen) to prevent contamination from atmospheric CO₂.

    • Add the standardized strong base titrant in small, precise increments using a calibrated automated burette.

    • Record the pH (or mV) reading after each addition, ensuring the system has reached equilibrium.

  • Data Analysis: The collected data (volume of titrant vs. pH) is processed using specialized computer programs (e.g., SUPERQUAD, HYPERQUAD).[18] These programs use non-linear least-squares algorithms to refine a chemical model of all species in solution (including protonated ligands, hydrolyzed metal ions, and metal-ligand complexes) and calculate the corresponding stability constants that best fit the experimental data.[20]

UV-Vis Spectrophotometry

Principle: This technique is suitable for systems where the formation of a metal complex results in a change in the solution's absorbance in the ultraviolet or visible spectrum.[24] By measuring absorbance at different metal-to-ligand ratios, the stoichiometry and stability constant of the complex can be determined.[25][26]

Detailed Methodology:

  • Wavelength Selection: Identify the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex, where the free metal ion and ligand have minimal absorbance.

  • Stoichiometry Determination (Job's Method of Continuous Variations):

    • Prepare a series of solutions where the total molar concentration of metal and ligand ([M] + [L]) is kept constant, but their mole fractions are varied (e.g., from 0.1 to 0.9).[26]

    • Measure the absorbance of each solution at λₘₐₓ.

    • Plot absorbance versus the mole fraction of the ligand. The plot will show two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex.[26]

  • Stoichiometry Determination (Mole-Ratio Method):

    • Prepare a series of solutions where the concentration of the metal ion is held constant while the concentration of the ligand is systematically varied (or vice versa).[26]

    • Measure and plot the absorbance at λₘₐₓ against the molar ratio of ligand to metal ([L]/[M]).

    • The plot will typically show two linear segments. The point of intersection indicates the stoichiometry of the complex formed.[26]

  • Stability Constant Calculation: Once the stoichiometry is known, the stability constant can be calculated from the absorbance data of solutions with known concentrations of metal and ligand, using Beer's Law and the equilibrium expression for the complex formation.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed (ΔH) during the binding interaction between a metal ion and a ligand.[23][27] This provides a complete thermodynamic profile of the interaction, including the binding constant (Kₐ, which is related to the stability constant), reaction stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Detailed Methodology:

  • Sample Preparation: Prepare precisely concentrated solutions of the metal ion and the ligand in the same buffer to minimize heats of dilution. The solutions must be thoroughly degassed.

  • Experimental Setup:

    • Load the metal ion solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental temperature and allow the system to equilibrate.

  • Titration: Inject small, known aliquots of the ligand solution into the sample cell at timed intervals. The instrument measures the heat change associated with each injection.

  • Data Analysis: The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change for that injection. Integrating these peaks yields a binding isotherm (a plot of heat per mole of injectant versus the molar ratio of ligand to metal). This isotherm is then fitted to a binding model to extract the thermodynamic parameters: Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equations:

    • ΔG = -RT ln(Kₐ)

    • ΔG = ΔH - TΔS

Visualization of an Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation & Calibration cluster_exp 2. Potentiometric Titration cluster_analysis 3. Data Analysis A Prepare Stock Solutions (Metal, Acid, Base, Electrolyte) B Calibrate pH Electrode System (Acid-Base Titration) A->B C Titrate Metal + Acid Solution with Standardized Base B->C D Record Titration Data (Volume of Titrant vs. pH) C->D E Input Data into Software (e.g., HYPERQUAD) D->E F Propose Chemical Model (Species in Solution) E->F G Non-linear Least-Squares Fitting F->G H Calculate Stability Constants (log β) G->H

Caption: Workflow for determining stability constants via potentiometric titration.

Conclusion

The formation and stability of metal hydroxide complexes are governed by a complex interplay of factors including the intrinsic properties of the metal ion, pH, and solution composition. A thorough understanding of these principles, supported by robust experimental characterization, is essential for professionals in chemistry and drug development. The quantitative data from stability constants and the insights from thermodynamic parameters allow for the prediction and control of metal ion behavior in aqueous systems, which is critical for ensuring the efficacy, safety, and stability of pharmaceutical products and for managing a wide range of chemical processes.

References

introduction to polytypism in layered double hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Polytypism in Layered Double Hydroxides: Core Concepts and Implications for Drug Development

Abstract

Layered double hydroxides (LDHs) are a class of synthetic anionic clays (B1170129) with a unique layered structure, making them highly versatile materials for a range of applications, particularly in the pharmaceutical sciences as drug delivery vehicles. The arrangement of the brucite-like layers in LDHs can vary, leading to a phenomenon known as polytypism. Different polytypes of the same chemical composition can exhibit distinct physicochemical properties, which in turn may influence their performance as drug carriers. This technical guide provides a comprehensive overview of polytypism in LDHs, detailing the structural variations, the factors that govern their formation, and the experimental methods for their synthesis and characterization. Furthermore, it explores the critical implications of polytypism for drug development, focusing on how the choice of polytype can impact drug intercalation and release kinetics. This document is intended for researchers, scientists, and professionals in the field of materials science and drug development who are seeking a deeper understanding of the structure-property relationships in LDH-based systems.

Introduction to Layered Double Hydroxides (LDHs)

Layered double hydroxides are inorganic lamellar compounds that can be represented by the general formula [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺[Aⁿ⁻]ₓ/ₙ·mH₂O.[1] Their structure consists of positively charged brucite-like [Mg(OH)₂] layers, where some of the divalent cations (M(II), e.g., Mg²⁺, Zn²⁺, Ni²⁺) are isomorphously substituted by trivalent cations (M(III), e.g., Al³⁺, Cr³⁺, Fe³⁺).[1] This substitution generates a net positive charge on the layers, which is compensated by interlayer anions (Aⁿ⁻) and water molecules.[2] The wide range of possible cations and anions, as well as the tunability of the M(II)/M(III) ratio, allows for the synthesis of a vast library of LDH materials with tailored properties.[3] Their biocompatibility, high anion exchange capacity, and pH-dependent solubility make them excellent candidates for advanced drug delivery systems.[4][5]

The Phenomenon of Polytypism in LDHs

Polytypism is a form of polymorphism where different crystal structures of the same compound are formed by variations in the stacking sequence of identical layers.[6][7] In LDHs, the fundamental building blocks are the two-dimensional, brucite-like layers. The way these layers are stacked along the c-axis determines the resulting polytype.

The positions of the hydroxyl groups in the layers are typically denoted as A, B, and C, corresponding to the positions in a close-packed arrangement. The most common polytypes found in synthetic and natural LDHs are the 2H and 3R polytypes.[7][8]

  • 2H Polytype: This polytype has a two-layer hexagonal stacking sequence, often described as ...AC-CA....[9] This corresponds to an ABAB... stacking of the brucite-like layers.

  • 3R Polytype: This is a three-layer rhombohedral polytype with a stacking sequence of ...AB-BC-CA....[9] This corresponds to an ABCABC... stacking of the layers.

While 2H and 3R are the most frequently observed, other polytypes such as 1M (monoclinic), 2T (trigonal), and other variations have been identified, often influenced by cation ordering within the layers which can reduce the overall symmetry.[9][10]

G Stacking Sequences of Common LDH Polytypes cluster_2H 2H Polytype (Hexagonal) cluster_3R 3R Polytype (Rhombohedral) A1 Layer A B1 Layer B A1->B1 A2 Layer A B1->A2 B2 Layer B A2->B2 A3 Layer A B3 Layer B A3->B3 C3 Layer C B3->C3 A4 Layer A C3->A4

Stacking sequences of 2H and 3R polytypes.

Factors Influencing Polytype Formation

The formation of a specific LDH polytype is not arbitrary and is influenced by several key synthesis parameters. Control over these factors is crucial for targeted synthesis of a desired polytype.

  • Synthesis Method: The choice of synthesis technique, such as co-precipitation, hydrothermal, sol-gel, or mechanochemical methods, can favor the formation of different polytypes.[4][11] For instance, rapid co-precipitation may lead to the formation of a 1H polytype, while slower precipitation can result in the 3R polytype.

  • Temperature and pH: The temperature during synthesis and aging, as well as the pH of the reaction mixture, can significantly influence the resulting crystal structure.[4] For example, some studies have shown that the 3R₁ polytype is stable at lower temperatures, while the 3R₂ polytype is favored at higher temperatures.

  • Cation Ordering: The arrangement of M(II) and M(III) cations within the brucite-like layers can be either ordered or disordered. Cation ordering can lead to the formation of superstructures and a reduction in symmetry, which in turn can favor the formation of lower-symmetry polytypes like monoclinic (1M) or orthorhombic structures from an initial rhombohedral stacking.[12]

  • Interlayer Anions: The nature of the charge-compensating anion can also play a role in determining the stacking sequence, although this is a less dominant factor.

G cluster_factors Controlling Factors cluster_outcomes Resulting Polytype synthesis Synthesis Method (e.g., Co-precipitation, Hydrothermal) polytype LDH Polytype (e.g., 2H, 3R, 1M) synthesis->polytype temp_ph Temperature & pH temp_ph->polytype cation_ordering Cation Ordering cation_ordering->polytype anion Interlayer Anion anion->polytype

Factors influencing the formation of LDH polytypes.

Quantitative Structural Data of LDH Polytypes

The different stacking arrangements of polytypes are reflected in their unit cell parameters, specifically the c parameter, which is related to the stacking periodicity. The a parameter, which represents the cation-cation distance within the brucite-like layer, is generally less affected by polytypism. The interlayer spacing, or d-spacing (typically determined from the (003) reflection in XRD for a 3R polytype), is primarily influenced by the size and orientation of the interlayer anion and water content.

LDH CompositionPolytypea (Å)c (Å)Interlayer Spacing (d₀₀₃) (Å)Reference(s)
[Mg₂Al(OH)₆]Cl·mH₂O3R₁3.0423.47.8[1]
[Ca₂Al(OH)₆]NO₃·2H₂O1H~5.75--
[Ca₂Al(OH)₆]NO₃·2H₂O3R5.7423.98~7.99[13]
Quintinite-2T2T5.2720(6)15.113(3)-[10]
Quintinite-3R3R3.063(1)22.674(9)~7.56[9]
[Co-Al₄-NO₃] LDHMonoclinic5.0916.52-[12]
ZnAl-LDH (CO₃²⁻)3R--7.60[3]
MgAl-LDH (CO₃²⁻)3R--7.74[3]

Experimental Protocols for Polytype Synthesis and Characterization

Synthesis of Specific LDH Polytypes

The synthesis of a specific polytype requires careful control of the reaction conditions. Below are representative protocols for the synthesis of 3R and 1H polytypes via the co-precipitation method.

Protocol 1: Synthesis of [MgAl-CO₃] 3R Polytype (Co-precipitation at Constant pH)

  • Preparation of Solutions:

    • Solution A: Dissolve Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in deionized, decarbonated water to achieve a total metal concentration of 1.0 M with a Mg/Al molar ratio of 2:1.

    • Solution B: Prepare a 2.0 M NaOH and 0.5 M Na₂CO₃ solution in deionized, decarbonated water.

  • Co-precipitation:

    • Add 100 mL of deionized, decarbonated water to a reaction vessel and maintain a nitrogen atmosphere to minimize carbonate contamination from the air.

    • Simultaneously add Solution A and Solution B dropwise to the reaction vessel under vigorous stirring.

    • Maintain the pH of the suspension at 10.0 ± 0.2 by adjusting the addition rate of Solution B using a pH controller.

  • Aging:

    • After the addition is complete, continue stirring the resulting white slurry at 60-80°C for 18-24 hours. This aging step promotes crystal growth and improves crystallinity.

  • Washing and Drying:

    • Filter the precipitate and wash it thoroughly with deionized, decarbonated water until the filtrate is neutral (pH ~7).

    • Dry the product in an oven at 60°C overnight.

Protocol 2: Synthesis of [CaAl-NO₃] 1H Polytype (Rapid Precipitation)

This protocol is adapted from a method for synthesizing the 1H polytype of [Ca-Al-NO₃] LDH.

  • Preparation of Solutions:

    • Solution A (Metal Solution): Prepare a mixed metal nitrate (B79036) solution of Ca(NO₃)₂ and Al(NO₃)₃ with a Ca/Al molar ratio of 2.

    • Solution B (Base/Salt Solution): Prepare a solution containing a stoichiometric excess of NaNO₃ and a base such as NaOH.

  • Rapid Precipitation:

    • Rapidly add the metal solution (Solution A) to the base/salt solution (Solution B) under vigorous stirring at a controlled temperature (e.g., 90°C). The rapid increase in supersaturation favors the kinetic product, which in this case is the 1H polytype.

  • Aging:

    • Age the resulting slurry at 90°C for an extended period (e.g., 48 hours).

  • Washing and Drying:

    • Filter, wash with deionized water, and dry the product as described in Protocol 1.

Characterization Techniques

Powder X-ray Diffraction (XRD)

XRD is the primary technique for identifying LDH polytypes. The positions and shapes of the diffraction peaks are characteristic of the stacking sequence.

  • Sample Preparation: Gently grind the dried LDH sample to a fine powder using an agate mortar and pestle. Mount the powder on a sample holder.

  • Data Collection: Collect the XRD pattern using a diffractometer with Cu Kα radiation. A typical scan range is from 2θ = 5° to 70°.

  • Data Analysis:

    • Phase Identification: The (00l) reflections at low 2θ values provide the basal spacing. The non-basal reflections in the higher 2θ range are indicative of the stacking order. The 3R polytype will show a characteristic set of reflections that can be indexed to a rhombohedral unit cell, while the 2H polytype will have reflections corresponding to a hexagonal cell.[6] Stacking faults can lead to broadening and asymmetry of certain peaks.

    • Rietveld Refinement: For a detailed structural analysis, Rietveld refinement can be performed.[12][14][15] This involves fitting the entire experimental XRD pattern with a calculated pattern based on a structural model (including space group, atomic positions, lattice parameters, etc.). This method can confirm the polytype, determine lattice parameters with high precision, and provide information on crystallite size and strain.

Selected Area Electron Diffraction (SAED)

SAED, performed in a Transmission Electron Microscope (TEM), provides crystallographic information from a small selected area of the sample.

  • Sample Preparation: Disperse the LDH powder in a solvent (e.g., ethanol) and drop-cast onto a TEM grid.

  • Analysis: A parallel electron beam is diffracted by the crystalline sample, producing a diffraction pattern on the detector. A single crystal will produce a pattern of sharp spots. The arrangement and spacing of these spots are related to the crystal lattice. For LDHs, SAED patterns can reveal the hexagonal symmetry of the layers and the stacking periodicity along the c-axis, helping to confirm the polytype.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Precursor Solutions (Metal Salts, Base) coprecipitation Co-precipitation start->coprecipitation aging Aging coprecipitation->aging wash_dry Washing & Drying aging->wash_dry ldh_powder LDH Powder wash_dry->ldh_powder xrd Powder XRD ldh_powder->xrd tem_saed TEM / SAED ldh_powder->tem_saed polytype_id Polytype Identification & Structural Refinement xrd->polytype_id tem_saed->polytype_id

Experimental workflow for LDH polytype synthesis and characterization.

Polytypism and its Implications for Drug Delivery

LDHs are highly promising drug delivery systems due to their ability to intercalate anionic drugs, protecting them from degradation and enabling controlled release.[3][11] The release of drugs from LDH carriers is often triggered by anion exchange with physiological anions (e.g., phosphate, carbonate) or by the dissolution of the LDH matrix in the acidic environment of endosomes or lysosomes (pH < 6).[5]

While direct comparative studies on the drug release profiles of different polytypes of the same LDH are scarce, the structural differences inherent to polytypism are expected to have a significant impact on drug delivery performance.

  • Interlayer Environment: The stacking sequence defines the geometry of the interlayer space and the alignment of hydroxyl groups on the opposing layer surfaces. This can affect the orientation, conformation, and hydrogen bonding of the intercalated drug molecules, which in turn influences their stability and release kinetics.

  • Charge Distribution and Surface Properties: Cation ordering, which is linked to polytypism, alters the charge density distribution on the brucite-like layers.[15] This can affect the strength of the electrostatic interaction between the LDH host and the drug guest, thereby modulating the drug release rate.

  • Diffusion Pathways: The release of drugs from LDH particles is often a diffusion-controlled process.[14] Different polytypes, with their distinct layer arrangements, will present different diffusion pathways for the intercalated drug to exit the interlayer space and for external anions to enter for exchange. The tortuosity of these pathways could be polytype-dependent, leading to different release rates.

Therefore, the ability to selectively synthesize a specific LDH polytype offers a potential strategy for fine-tuning the drug loading capacity and, more importantly, the drug release profile. For instance, a polytype with a more open interlayer structure or weaker host-guest interactions might be suitable for faster drug release, while a more densely packed and strongly interacting polytype could be advantageous for sustained release applications.

Conclusion

Polytypism is a fundamental and critical aspect of the crystal chemistry of layered double hydroxides. The most common 2H and 3R polytypes, along with less common variants, arise from different stacking sequences of the brucite-like layers, a process governed by synthesis conditions such as temperature, pH, and cation ordering. The precise identification of these polytypes is achievable through detailed analysis of powder X-ray diffraction and selected area electron diffraction data. For drug development professionals, an understanding of polytypism is not merely academic; it represents a sophisticated tool for rationally designing LDH-based drug delivery systems. By controlling the synthesis to favor a specific polytype, it is possible to modulate the structural and surface properties of the LDH carrier, thereby influencing drug loading and achieving more precise control over release kinetics. Future research focusing on the direct correlation between polytype and drug release performance will be invaluable in unlocking the full potential of these versatile nanomaterials in advanced therapeutics.

References

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Layered Double hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Layered double hydroxides (LDHs) are a class of two-dimensional nanomaterials with a unique layered structure, making them highly attractive for various biomedical applications, including drug delivery.[1][2] Their biocompatibility, biodegradability, and ability to intercalate a wide range of therapeutic agents offer significant advantages for developing advanced drug delivery systems.[3][4][5] The general formula for LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) and M(III) are divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an interlayer anion.[6] The hydrothermal synthesis method is a popular technique for producing LDHs with high crystallinity and controlled morphology.[7] This document provides detailed protocols and application notes for the hydrothermal synthesis of LDHs, focusing on their relevance to drug development.

Data Presentation: Hydrothermal Synthesis Parameters for LDHs

The following table summarizes key quantitative data from various hydrothermal synthesis protocols for Mg-Al and Zn-Al LDHs. This allows for easy comparison of experimental parameters.

LDH TypeDivalent Metal PrecursorTrivalent Metal PrecursorM²⁺:M³⁺ Molar RatiopH Control / Precipitating AgentHydrothermal Temperature (°C)Hydrothermal Time (h)Interlayer AnionReference
Mg-Al Mg(NO₃)₂·6H₂OAl(NO₃)₃·9H₂O3:1Hexamethylenetetramine1004NO₃⁻[8]
Mg-Al Mg(NO₃)₂·6H₂OAl(NO₃)₃·9H₂O2:1Hexamethylenetetramine14024NO₃⁻[9]
Mg-Al MgCl₂·6H₂OAlCl₃·6H₂O2:1NaOH12024Cl⁻[10]
Mg-Al Natural Brucite (MgO)Al(OH)₃1.5:1 and 3:1-140-180Not SpecifiedCO₃²⁻[8]
Zn-Al Zn(NO₃)₂·6H₂OAl(NO₃)₃·9H₂O2:1NaOH8018NO₃⁻[11]
Zn-Al Zn(NO₃)₂·6H₂OAl Plate--120-250Not SpecifiedNO₃⁻/CO₃²⁻[12]
Zn-Al Zn(NO₃)₂·6H₂O--Urea9012NO₃⁻[11]
Ni-Al Ni(NO₃)₂·6H₂OAl(NO₃)₃·9H₂O3:1KOH1206NO₃⁻

Experimental Protocols

This section provides a detailed, generalized protocol for the hydrothermal synthesis of LDHs. Specific parameters can be adjusted based on the desired LDH composition and characteristics as outlined in the table above.

Protocol: Hydrothermal Synthesis of Mg-Al-NO₃ LDH

1. Objective: To synthesize Mg-Al layered double hydroxide (B78521) with nitrate (B79036) as the interlayer anion using a hydrothermal method.

2. Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Hexamethylenetetramine (HMT) or Sodium Hydroxide (NaOH)

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

3. Procedure:

  • Step 1: Precursor Solution Preparation

    • Calculate the required amounts of Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O to achieve the desired M²⁺:M³⁺ molar ratio (e.g., 2:1 or 3:1).

    • Dissolve the calculated amounts of the metal nitrate salts in a specific volume of deionized water in a beaker.

    • Stir the solution using a magnetic stirrer until all salts are completely dissolved, forming a clear solution.

  • Step 2: pH Adjustment and Precipitation

    • Method A (Homogeneous Precipitation using HMT):

      • Add a calculated amount of Hexamethylenetetramine (HMT) to the precursor solution. HMT will slowly hydrolyze upon heating to generate ammonia, leading to a gradual and uniform increase in pH.

      • Stir the solution until the HMT is fully dissolved.

    • Method B (Direct Precipitation using NaOH):

      • Slowly add a solution of NaOH (e.g., 2 M) dropwise to the metal salt solution while stirring vigorously.

      • Monitor the pH of the solution and continue adding NaOH until the desired precipitation pH is reached (typically between 8 and 10). A milky white precipitate will form.

  • Step 3: Hydrothermal Treatment

    • Transfer the resulting solution or suspension into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in an oven preheated to the desired hydrothermal reaction temperature (e.g., 100-180 °C).

    • Maintain the temperature for the specified duration (e.g., 4-24 hours) to allow for the crystallization of the LDH.

  • Step 4: Product Recovery and Purification

    • After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.

    • Open the autoclave and collect the precipitate by centrifugation or filtration.

    • Wash the collected solid product repeatedly with deionized water to remove any unreacted salts and byproducts. Centrifuge and redisperse the solid in fresh DI water for each washing step.

    • Continue washing until the pH of the supernatant is neutral (pH ≈ 7).

    • Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) overnight.

  • Step 5: Characterization

    • The synthesized LDH powder can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the layered structure, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the morphology and particle size.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_purification Product Recovery prep_salts Dissolve M(II) and M(III) Precursor Salts in DI Water add_ph Add pH Control Agent (e.g., HMT or NaOH) prep_salts->add_ph hydrothermal Transfer to Autoclave and Heat (100-180°C, 4-24h) add_ph->hydrothermal cool Cool to Room Temperature hydrothermal->cool separate Separate Precipitate (Centrifugation/Filtration) cool->separate wash Wash with DI Water until Neutral pH separate->wash dry Dry the Final LDH Product wash->dry characterize characterize dry->characterize Characterization (XRD, FTIR, SEM)

Workflow for Hydrothermal Synthesis of LDHs.
Signaling Pathway in Drug Delivery

Layered double hydroxides can be utilized to deliver drugs that target specific signaling pathways implicated in diseases like cancer. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer.[3][4] Nanoparticles, including LDHs, can be engineered to deliver inhibitors that target components of this pathway.[1][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates TSC TSC1/2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth GrowthFactor Growth Factor GrowthFactor->RTK LDH_Drug LDH-Drug Nanoparticle LDH_Drug->mTORC1 Delivers Inhibitor

Targeting the mTOR Signaling Pathway with LDH-based Drug Delivery.

References

Application Note: Synthesis and Characterization of Cobalt Carbonate Hydroxide Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cobalt carbonate hydroxide (B78521) hydrate (B1144303) (Co(CO₃)₀.₅(OH)·0.11H₂O), often abbreviated as CCHH, is a technologically significant inorganic compound.[1] It serves as a critical precursor in the synthesis of various cobalt oxides, such as Co₃O₄, which have widespread applications in catalysis, energy storage (lithium-ion batteries and supercapacitors), and chemical gas sensing.[2][3][4] The controlled synthesis of CCHH allows for the manipulation of morphology and particle size, which in turn influences the properties of the final cobalt oxide product.[5] This application note provides detailed protocols for the synthesis of CCHH via the hydrothermal method and its subsequent characterization using standard analytical techniques.

Experimental Workflows

The overall process for synthesizing and characterizing cobalt carbonate hydroxide hydrate involves a two-stage workflow. The first stage is the synthesis of the material from chemical precursors, followed by a comprehensive characterization stage to determine its physicochemical properties.

G cluster_synthesis Synthesis Workflow A Prepare 0.05 M CoCl₂·6H₂O and 0.05 M Na₂CO₃ Aqueous Solutions B Mix Solutions in a Jacketed Glass Reactor A->B C Hydrothermal Reaction (e.g., 65°C - 150°C for 5-48h) B->C D Cool to Room Temperature C->D E Filter and Wash Precipitate with Deionized Water & Ethanol (B145695) D->E F Dry the Product (e.g., 60°C Overnight) E->F G Obtain Cobalt Carbonate Hydroxide Hydrate Powder F->G

Caption: Hydrothermal synthesis workflow for cobalt carbonate hydroxide hydrate.

G cluster_characterization Characterization Workflow cluster_techniques Analytical Techniques cluster_outputs Data Obtained Start Synthesized CCHH Powder XRD X-ray Diffraction (XRD) Start->XRD SEM Scanning Electron Microscopy (SEM) Start->SEM TEM Transmission Electron Microscopy (TEM) Start->TEM FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Start->FTIR TGA Thermogravimetric Analysis (TGA) Start->TGA XRD_out Crystal Structure, Phase Purity, Crystallite Size XRD->XRD_out SEM_out Surface Morphology, Particle Shape & Size SEM->SEM_out TEM_out Internal Structure, Nanostructure Details TEM->TEM_out FTIR_out Functional Groups, Chemical Bonds FTIR->FTIR_out TGA_out Thermal Stability, Decomposition Profile, Composition TGA->TGA_out

Caption: Characterization workflow for the synthesized CCHH material.

Experimental Protocols

Synthesis via Hydrothermal Method

This protocol is adapted from methodologies described for the synthesis of cobalt-based carbonate hydroxides.[3][6]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Precursor Preparation: Prepare a 0.05 M aqueous solution of CoCl₂·6H₂O and a 0.05 M aqueous solution of Na₂CO₃ in separate beakers using DI water.[3]

  • Reaction Setup: Mix equal volumes of the two solutions in a jacketed glass reactor or a Teflon-lined stainless-steel autoclave.[3]

  • Hydrothermal Reaction: Seal the reactor and maintain it at a constant temperature between 65°C and 150°C with constant stirring for a duration of 5 to 48 hours.[3][6] Reaction time and temperature can be varied to control the morphology of the final product.[4]

  • Cooling and Collection: After the reaction period, allow the reactor to cool down to room temperature naturally.

  • Washing: Filter the resulting precipitate using a Millipore paper filter (e.g., 0.45 µm).[3] Wash the collected solid several times with DI water and then with ethanol to remove any unreacted ions and byproducts.

  • Drying: Dry the final product in an oven at 60°C overnight to obtain a fine powder of cobalt carbonate hydroxide hydrate.[7]

Characterization Protocols

a. X-ray Diffraction (XRD)

  • Purpose: To identify the crystalline phase and purity of the synthesized material.

  • Protocol: A small amount of the dried CCHH powder is placed on a sample holder and gently pressed to create a flat surface. The sample is analyzed using an X-ray diffractometer (e.g., Shimadzu XRD-6100) with Cu Kα radiation.[1][8] Data is typically collected over a 2θ range of 10-80°. The resulting diffraction pattern is compared with standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The pattern for Co(CO₃)₀.₅(OH)·0.11H₂O corresponds to JCPDS card No. 48-0084.[1]

b. Scanning Electron Microscopy (SEM)

  • Purpose: To investigate the surface morphology, shape, and size of the synthesized particles.

  • Protocol: A small amount of the CCHH powder is mounted on an aluminum stub using double-sided carbon tape. The sample is then sputter-coated with a thin layer of gold or platinum to make it conductive. The coated sample is loaded into the SEM (e.g., Hitachi S-4800) for imaging at an accelerating voltage of 5-15 kV.[1][7][8]

c. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the functional groups present in the material.

  • Protocol: The CCHH powder is mixed with potassium bromide (KBr) in a 1:100 ratio and ground into a fine powder. The mixture is then pressed into a thin, transparent pellet. The pellet is placed in an FTIR spectrometer, and the spectrum is recorded in the range of 400-4000 cm⁻¹.[9]

d. Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability and decomposition behavior of the CCHH.

  • Protocol: A small, accurately weighed amount of the CCHH powder (5-10 mg) is placed in an alumina (B75360) crucible. The sample is heated in a TGA instrument from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under an air or nitrogen atmosphere. The weight loss as a function of temperature is recorded.[10][11]

Data Presentation

Quantitative data from characterization techniques are summarized below for easy reference.

Table 1: Key Synthesis Parameters and Resulting Morphologies

Parameter Value Range Observation/Result Reference(s)
Method Hydrothermal Produces crystalline structures [1][3][12]
Temperature 65 - 150 °C Affects crystallinity and morphology [3][6]
Time 5 - 48 hours Influences crystal growth and size [4][6]
pH 6.5 - 11 Determines the specific species formed (CoCO₃ vs. Co₂(CO₃)(OH)₂) [13]

| Resulting Morphology | Sisal-like, Nanorods, 3D arrays | Dependent on precise synthesis conditions |[1][4][5] |

Table 2: Characteristic FTIR Absorption Bands for CCHH

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference(s)
~3500 O-H stretching Molecular water and hydroxyl groups [9]
~1625 H-O-H bending Adsorbed/interstitial water molecules [9]
~1400 C-O asymmetric stretching (ν₃) Carbonate ion (CO₃²⁻) [13]
1060 - 1070 C=O stretching (ν₁) Carbonate ion (CO₃²⁻) [14][15]
~830 δ(CO₃) out-of-plane bending Carbonate ion (CO₃²⁻) [14][15]

| ~525 | ρw(Co-OH) | Cobalt-hydroxyl bond |[14][15] |

Table 3: Typical Thermal Decomposition Events for Cobalt Hydroxide Carbonates from TGA

Temperature Range Weight Loss Event Final Product Reference(s)
< 250 °C Dehydration: loss of adsorbed and crystalline water Anhydrous cobalt carbonate hydroxide [11]
~260 - 300 °C Decomposition of hydroxide and carbonate groups Cobalt Oxide (Co₃O₄) [10][11][13]

| > 300 °C | Stable phase | Co₃O₄ |[10] |

References

Unlocking the Secrets of Crystalline Energy: Application Notes and Protocols for Natural Gas Hydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Natural gas hydrates, crystalline ice-like structures of water and natural gas, represent a vast potential energy resource. Understanding their formation, stability, and composition is paramount for their safe and efficient exploitation. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize these unique materials.

Structural Elucidation via Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a fundamental technique for identifying the crystalline structure of natural gas hydrates. The three primary structures are cubic structure I (sI), cubic structure II (sII), and hexagonal structure H (sH).[1]

Application Note:

PXRD patterns provide a fingerprint of the hydrate's crystal lattice. The positions and intensities of the diffraction peaks are used to determine the unit cell parameters and space group, which definitively identify the hydrate (B1144303) structure.[2][3] This information is crucial as the structure dictates which guest molecules can be incorporated into the hydrate cages. For instance, smaller molecules like methane (B114726) typically form sI hydrates, while larger molecules like propane (B168953) favor the sII structure.[4][5] The presence of even small amounts of other gases can influence the lattice parameters.[2]

Quantitative Data: Unit Cell Parameters of Common Gas Hydrate Structures
Hydrate StructureSpace GroupGuest MoleculesTypical Lattice Parameter (a) at ~90-150 K (Å)Reference
Structure I (sI)Pm-3nMethane, Ethane, Carbon Dioxide11.86 - 11.91[2]
Structure II (sII)Fd-3mPropane, Isobutane~17.3
Structure H (sH)P6/mmmMethane + larger molecule (e.g., adamantane)a ≈ 12.2, c ≈ 10.1[6]
Experimental Protocol: Powder X-ray Diffraction of Gas Hydrates

Objective: To identify the crystal structure and determine the lattice parameters of a natural gas hydrate sample.

Materials:

  • Natural gas hydrate sample, preserved at cryogenic temperatures (e.g., liquid nitrogen).

  • Low-temperature powder X-ray diffractometer equipped with a cryostat.

  • Sample holder suitable for low-temperature measurements.

  • Mortar and pestle, pre-cooled with liquid nitrogen.

Procedure:

  • Sample Preparation:

    • Under a stream of cold nitrogen gas or in a glove box maintained at low temperatures, carefully grind the hydrate sample to a fine powder using the pre-cooled mortar and pestle. This minimizes sample decomposition.

    • Load the powdered sample into the low-temperature sample holder.

  • Instrument Setup:

    • Set the cryostat to the desired measurement temperature (e.g., 90 K) and allow the system to equilibrate.[2]

    • Configure the diffractometer with appropriate radiation (e.g., Cu Kα).

  • Data Collection:

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80°). The specific range may vary depending on the expected hydrate structure.

    • Use a step size and counting time that provide good signal-to-noise ratio. A typical setting is a 2θ-step of 0.01° with a measurement time of 3 seconds per point.

  • Data Analysis:

    • Identify the diffraction peaks and compare their positions with standard diffraction patterns for sI, sII, and sH hydrates to determine the crystal structure.

    • Perform a Rietveld refinement of the diffraction pattern to obtain accurate lattice parameters.[2]

XRD_Workflow cluster_prep Sample Preparation cluster_analysis PXRD Analysis cluster_results Results CryoGrinding Cryogenic Grinding SampleLoading Sample Loading CryoGrinding->SampleLoading DataCollection Data Collection (Low Temperature) SampleLoading->DataCollection PhaseID Phase Identification DataCollection->PhaseID Rietveld Rietveld Refinement PhaseID->Rietveld Structure Hydrate Structure (sI, sII, sH) Rietveld->Structure LatticeParams Lattice Parameters Rietveld->LatticeParams Raman_Workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_results Results InSitu In-situ Formation DataAcquisition Spectral Acquisition InSitu->DataAcquisition ExSitu Ex-situ Loading ExSitu->DataAcquisition PeakID Peak Identification DataAcquisition->PeakID PeakFitting Peak Fitting & Integration PeakID->PeakFitting GuestID Guest Molecule Identification PeakFitting->GuestID CageOccupancy Relative Cage Occupancy PeakFitting->CageOccupancy NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_results Results CryoPacking Cryogenic Rotor Packing DataAcquisition CP/MAS Spectral Acquisition CryoPacking->DataAcquisition PeakAssignment Peak Assignment DataAcquisition->PeakAssignment Integration Peak Integration PeakAssignment->Integration StructureID Hydrate Structure Confirmation Integration->StructureID Quantification Quantitative Cage Occupancy Integration->Quantification DSC_Workflow cluster_prep Sample Preparation cluster_analysis HP-DSC Analysis cluster_results Results InSitu In-situ Formation in Crucible HeatingRamp Controlled Heating Ramp InSitu->HeatingRamp ExSitu Ex-situ Loading of Crucible ExSitu->HeatingRamp Thermogram Record Heat Flow HeatingRamp->Thermogram PeakAnalysis Endotherm Peak Analysis Thermogram->PeakAnalysis DissocTemp Dissociation Temperature PeakAnalysis->DissocTemp DissocEnthalpy Enthalpy of Dissociation PeakAnalysis->DissocEnthalpy Integrated_Workflow cluster_primary Primary Characterization cluster_compositional Compositional & Occupancy Analysis cluster_thermal Thermal Properties cluster_final Comprehensive Understanding Start Natural Gas Hydrate Sample PXRD PXRD (Structure ID) Start->PXRD HPDSC HP-DSC (Thermal Stability, ΔHdiss) Start->HPDSC Raman Raman Spectroscopy (Guest ID, Relative Occupancy) PXRD->Raman NMR ¹³C Solid-State NMR (Guest ID, Quantitative Occupancy) PXRD->NMR Understanding Structure-Composition-Stability Relationship Raman->Understanding NMR->Understanding HPDSC->Understanding

References

zinc oxide hydrate nanoparticle synthesis via precipitation method

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of Zinc Oxide Hydrate (B1144303) Nanoparticles via Precipitation Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc oxide (ZnO) nanoparticles are materials of significant scientific interest due to their unique physicochemical properties and versatile applications in fields like drug delivery, bioimaging, and as antimicrobial agents.[1][2] The precipitation method stands out as a common synthesis route because it is simple, cost-effective, and allows for large-scale production.[3] This method involves the chemical precipitation of a zinc-containing precursor, typically zinc hydroxide (B78521) (Zn(OH)₂), from a solution. This zinc hydroxide is effectively a zinc oxide hydrate. While often used as an intermediate that is later calcined to form crystalline ZnO, zinc oxide hydrate nanoparticles themselves are valuable for various applications.[1][3] This document provides a detailed protocol for their synthesis, discusses critical experimental parameters, and highlights their relevance in biomedical applications.

Principle of Synthesis

The synthesis of zinc oxide hydrate nanoparticles via precipitation is based on the reaction between a zinc salt and a basic precipitating agent in a solvent. The fundamental chemical reaction involves the formation of a solid zinc hydroxide precipitate, as shown below.

  • Dissociation of Zinc Salt: A zinc salt, such as zinc nitrate (B79036) (Zn(NO₃)₂) or zinc acetate (B1210297) (Zn(CH₃COO)₂), dissolves in a solvent to yield zinc ions (Zn²⁺).

    • Zn(NO₃)₂ → Zn²⁺ + 2NO₃⁻[4]

  • Precipitation of Zinc Hydroxide: The zinc ions react with hydroxide ions (OH⁻) from a basic solution (e.g., NaOH, KOH) to form a white precipitate of zinc hydroxide (Zn(OH)₂), which is the zinc oxide hydrate.[4]

    • Zn²⁺ + 2OH⁻ → Zn(OH)₂ (s)[4]

  • Overall Reaction Example (using Zinc Nitrate and NaOH):

    • Zn(NO₃)₂ + 2NaOH → Zn(OH)₂ + 2NaNO₃[1][4]

The resulting zinc hydroxide precipitate is then washed to remove byproducts and dried at a relatively low temperature to yield zinc oxide hydrate nanoparticles.[1] To obtain crystalline, anhydrous ZnO, a high-temperature calcination step (e.g., 300-600°C) would be required to induce dehydration.[1][5]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of zinc oxide hydrate nanoparticles using the precipitation method.

G A 1. Solution Preparation B Prepare Zinc Precursor Solution (e.g., Zn(NO₃)₂ in DI water) A->B C Prepare Precipitating Agent Solution (e.g., NaOH in DI water) A->C E Add precipitating agent dropwise to zinc solution under vigorous stirring C->E D 2. Precipitation D->E F White precipitate (Zn(OH)₂) forms E->F G 3. Aging & Washing F->G H Stir the suspension (aging) G->H I Centrifuge to collect precipitate H->I J Wash repeatedly with DI water and ethanol (B145695) to remove impurities I->J K 4. Drying J->K L Dry the precipitate in an oven at low temperature (60-100°C) K->L M Final Product: Zinc Oxide Hydrate (Zn(OH)₂) Nanoparticles L->M

Caption: Experimental workflow for zinc oxide hydrate nanoparticle synthesis.

Detailed Experimental Protocol

This protocol provides a generalized procedure. Specific concentrations and parameters should be optimized based on desired nanoparticle characteristics (see Table 1).

4.1 Materials and Equipment

  • Zinc Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)[4][5][6], Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)[3][7], or Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O).[5][8]

  • Precipitating Agent: Sodium hydroxide (NaOH)[6][7][8], Potassium hydroxide (KOH)[5], Ammonium hydroxide (NH₄OH), or Sodium carbonate (Na₂CO₃).[3]

  • Solvent: Deionized (DI) water[3][6], Ethanol, or Methanol.[1]

  • Washing Solvents: DI water and absolute ethanol.[3][6]

  • Equipment: Magnetic stirrer with hot plate, beakers, burette or dropping funnel, pH meter, centrifuge, oven.

4.2 Procedure

  • Solution Preparation:

    • Prepare the desired molarity of the zinc precursor solution (e.g., 0.1 M to 0.5 M) by dissolving the zinc salt in the chosen solvent (e.g., DI water) with continuous stirring until fully dissolved.[3][7]

    • Separately, prepare the precipitating agent solution (e.g., 0.2 M to 2.0 M) in the same solvent.[5][7]

  • Precipitation Reaction:

    • Place the zinc precursor solution on a magnetic stirrer and maintain vigorous stirring. The reaction can be carried out at room temperature or an elevated temperature (e.g., 70-80°C).[7]

    • Slowly add the precipitating agent solution dropwise into the zinc precursor solution. A white suspension will form immediately.[5]

    • Monitor the pH of the solution. Continue adding the precipitating agent until the desired final pH is reached (typically between 9 and 13).[7]

  • Aging and Washing:

    • Once the precipitation is complete, allow the suspension to stir for a set period (e.g., 2 to 5 hours) at a constant temperature. This "aging" step can influence particle crystallinity and size distribution.[3]

    • Collect the white precipitate by centrifugation (e.g., 5000 rpm for 20 minutes).[5]

    • Discard the supernatant and re-disperse the pellet in DI water. Repeat the washing process at least three times to remove residual ions and byproducts like sodium nitrate.[5][6]

    • Perform a final wash with absolute ethanol to facilitate drying.[3][5]

  • Drying:

    • Transfer the washed precipitate to a petri dish and dry in an oven at a low temperature, typically between 60°C and 100°C, for several hours or until a fine white powder is obtained.[1] This step yields zinc oxide hydrate (primarily Zn(OH)₂) nanoparticles.

Factors Influencing Nanoparticle Properties

The final properties of the synthesized nanoparticles are highly dependent on the experimental conditions.[1]

  • Precursors and Concentration: The choice of zinc salt and precipitating agent, along with their concentrations, significantly affects reaction kinetics and the resulting particle size and morphology.[1][7]

  • pH: The pH of the reaction medium is a critical factor. Higher pH values (more basic conditions) often lead to smaller particle sizes.

  • Temperature: Reaction temperature influences the solubility of the precursor and the kinetics of nucleation and growth, thereby affecting particle size and crystallinity.

  • Stirring Rate: The stirring speed affects the diffusion of reactants and can influence the homogeneity and size distribution of the nanoparticles.[7]

  • Washing: Thorough washing is crucial to remove impurities, such as residual salts from the reaction, which can affect the purity and structural properties of the final product.[6]

Data Presentation: Synthesis Parameters

The following tables summarize quantitative data from various studies, illustrating how different experimental parameters influence the characteristics of the synthesized nanoparticles.

Table 1: Influence of Synthesis Parameters on ZnO Nanoparticle Size

Zinc Precursor (Concentration)Precipitating Agent (Concentration)SolventTemperature (°C)pHParticle Size (nm)Reference
Zn(NO₃)₂·6H₂O (0.2 M)KOH (0.4 M)Deionized WaterRoom Temp.-20-40[5]
Zn(CH₃COO)₂·2H₂O (0.1 M)Na₂CO₃ (0.1 M)Deionized WaterRoom Temp.--[3]
Zn(CH₃COO)₂·2H₂O (0.3 M)NaOH (1.5 M)Methanol70133.29 (crystallite)[7]
Zn(CH₃COO)₂·2H₂ONH₄OHMethanol809-1140-50
ZnSO₄·7H₂ONaOHDeionized Water--21.8-32.5[8]
Zn(NO₃)₂·6H₂O (0.2 M)NaOHDeionized WaterRoom Temp.7-[6]

Applications in Drug Development

Zinc oxide nanoparticles are promising candidates for biomedical applications due to their biocompatibility, biodegradability, and low cost.[9][10]

  • Drug Delivery: ZnO nanoparticles can serve as versatile nanocarriers for a wide range of therapeutic agents, including anticancer drugs and antibiotics.[2] Their surface is rich in hydroxyl groups, which can be easily functionalized with targeting ligands or polymers to improve drug delivery to specific sites, such as tumor tissues.[2][9]

  • Enhanced Chemotherapy: By delivering chemotherapeutic drugs directly to cancer cells, ZnO nanoparticles can increase drug efficacy and reduce systemic toxicity.[2] They have been shown to help overcome multidrug resistance in cancer cells.[2]

  • Bioimaging: The intrinsic fluorescence of ZnO nanoparticles makes them suitable for bioimaging applications, allowing for the tracking and monitoring of cellular processes.[9][10]

The synthesis of zinc oxide hydrate is the first step toward creating these functional nanomaterials for advanced therapeutic and diagnostic purposes.

Characterization

To confirm the synthesis and characterize the properties of the zinc oxide hydrate nanoparticles, the following techniques are commonly employed:

  • X-Ray Diffraction (XRD): To determine the crystal structure and average crystallite size.[3]

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[5]

  • Dynamic Light Scattering (DLS): To measure the particle size distribution in a suspension.[5]

  • UV-Visible Spectroscopy: To determine the optical properties and estimate the band gap energy.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the nanoparticle surface.[3]

References

Characterization of Pharmaceutical Hydrates Using Powder X-ray Diffraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydration state of an active pharmaceutical ingredient (API) is a critical quality attribute that can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] Pharmaceutical hydrates are crystalline solids that incorporate water molecules into their lattice structure. These are distinct from anhydrous forms of the same compound and are classified as pseudopolymorphs.[2] Characterizing and controlling the hydration state is therefore essential during drug development, formulation, and manufacturing to ensure product quality and performance.[3]

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique and a primary tool for the solid-state characterization of pharmaceutical hydrates.[4][5] It provides a unique "fingerprint" of a crystalline solid based on the diffraction of X-rays by the crystal lattice. This allows for the unambiguous identification of different crystalline forms, including the differentiation between anhydrous and hydrated states.[1] Furthermore, PXRD can be employed for the quantitative analysis of mixtures of these forms and to study phase transitions as a function of environmental conditions such as temperature and humidity.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the characterization of pharmaceutical hydrates using PXRD.

Principle of PXRD in Hydrate (B1144303) Characterization

The incorporation of water molecules into the crystal lattice of a hydrate alters the unit cell dimensions and symmetry compared to its anhydrous counterpart. This results in a distinct PXRD pattern with characteristic peak positions (2θ values) and intensities.[2] By comparing the PXRD pattern of an unknown sample to reference patterns of the anhydrous and known hydrated forms, one can identify the solid-state form of the API.

Application Note 1: Qualitative Identification of Hydrated and Anhydrous Forms

Objective: To qualitatively identify the solid-state form of a pharmaceutical compound and differentiate between its anhydrous and hydrated forms.

Methodology Summary: The PXRD pattern of the sample is collected and compared with reference patterns of the known anhydrous and hydrated forms. A match in the peak positions confirms the identity of the solid form.

Example: Theophylline (B1681296)

Theophylline, a bronchodilator, exists as an anhydrous form and a stable monohydrate. The PXRD patterns of theophylline anhydrous and theophylline monohydrate are significantly different, allowing for straightforward identification.

Application Note 2: Quantitative Analysis of Hydrate Content

Objective: To determine the relative amounts of anhydrous and hydrated forms in a mixture.

Methodology Summary: Quantitative phase analysis (QPA) using PXRD can be performed using several methods, including the Rietveld refinement method.[8] This method involves fitting a calculated PXRD pattern, based on the crystal structures of the components, to the experimental pattern of the mixture. The relative amounts of each phase are determined from the scale factors used to generate the best fit.[8][9]

Key Considerations for Quantitative Analysis:

  • Reference Standards: Pure, fully crystalline reference materials for each phase are required.

  • Preferred Orientation: Sample preparation techniques should minimize preferred orientation of the crystallites, which can affect peak intensities.

  • Amorphous Content: The presence of amorphous material can be accounted for using an internal standard method.[9]

Application Note 3: Monitoring Dehydration and Phase Transitions

Objective: To study the solid-state transformations of a hydrate as a function of temperature or humidity.

Methodology Summary: Variable Temperature PXRD (VT-PXRD) and Variable Humidity PXRD (VH-PXRD) are powerful techniques for monitoring phase transitions in real-time.[6] The sample is heated or exposed to varying humidity levels within the PXRD instrument, and diffraction patterns are collected at different intervals. Changes in the PXRD patterns indicate phase transformations.

Example: Carbamazepine (B1668303) Dihydrate

Carbamazepine, an anticonvulsant, can exist as a dihydrate.[10] Upon heating, carbamazepine dihydrate dehydrates and can transform into different anhydrous polymorphic forms.[11] VT-PXRD can be used to monitor this dehydration process and identify the resulting anhydrous forms.[11]

Data Presentation

The following tables summarize quantitative data for common pharmaceutical hydrates.

Table 1: Characteristic PXRD Peaks for Theophylline Anhydrous and Monohydrate

FormCharacteristic 2θ Peaks (°)[12]
Theophylline Anhydrous7.1, 11.6, 12.2, 13.3, 14.8
Theophylline Monohydrate8.7, 10.5, 12.6, 14.4, 17.5

Table 2: Characteristic PXRD Peaks for Carbamazepine Anhydrous (Form III) and Dihydrate

FormCharacteristic 2θ Peaks (°)[13]
Carbamazepine Anhydrous (Form III)15.2, 15.8, 17.0, 27.2, 27.5
Carbamazepine Dihydrate8.9, 18.9, 19.46

Table 3: Crystallographic Data for Ampicillin Anhydrous and Trihydrate

ParameterAmpicillin AnhydrousAmpicillin Trihydrate[14]
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁P2₁2₁2₁
a (Å)16.3516.03
b (Å)6.2217.99
c (Å)8.166.55
β (°)96.990
Volume (ų)824.71888.7

Experimental Protocols

Protocol 1: Standard PXRD Analysis for Qualitative Identification

1. Sample Preparation: 1.1. Gently grind the sample using a mortar and pestle to ensure a fine, homogeneous powder. Avoid excessive grinding, which can induce phase transformations or amorphization.[15] 1.2. If sufficient sample is available (~200 mg), pack the powder into a standard sample holder. Ensure the sample surface is flat and level with the holder's surface.[16] 1.3. For small sample quantities, use a low-background sample holder or pack the sample into a capillary tube.[15]

2. Instrument Setup and Data Collection: 2.1. Use a diffractometer with a Cu Kα radiation source. 2.2. Set the generator to 40 kV and 40 mA.[17] 2.3. Collect the data over a 2θ range of 5° to 40°. 2.4. Use a step size of 0.02° and a scan speed of 1-2°/min. 2.5. Ensure the instrument is properly aligned using a standard reference material.

3. Data Analysis: 3.1. Process the raw data to remove background noise. 3.2. Identify the peak positions (2θ values) and their relative intensities. 3.3. Compare the experimental pattern with reference patterns from a database (e.g., ICDD PDF) or in-house standards of the pure anhydrous and hydrated forms. 3.4. A match in peak positions confirms the identity of the phase.

Protocol 2: Quantitative Analysis using Rietveld Refinement

1. Sample and Standard Preparation: 1.1. Prepare physical mixtures of known concentrations of the pure anhydrous and hydrated forms to create a calibration curve or to validate the Rietveld method. 1.2. For samples with potential amorphous content, prepare a mixture with a known amount of a crystalline internal standard (e.g., corundum).[9]

2. Data Collection: 2.1. Collect high-quality PXRD data with a good signal-to-noise ratio. This may require longer scan times.

3. Rietveld Refinement: 3.1. Use specialized software (e.g., TOPAS, FullProf) for Rietveld analysis.[8][9] 3.2. Input the crystal structure data (CIF files) for all known crystalline phases in the sample. 3.3. Refine the structural and instrumental parameters to achieve the best fit between the calculated and observed diffraction patterns. 3.4. The software will output the weight fraction of each phase in the mixture.

Protocol 3: Variable Temperature PXRD (VT-PXRD) for Phase Transition Analysis

1. Sample Preparation: 1.1. Place a small amount of the hydrate sample on a temperature-controlled stage.

2. Instrument Setup and Data Collection: 2.1. Program the heating-cooling cycle. For example, heat from 30 °C to 200 °C at a rate of 10 °C/min.[10] 2.2. Collect PXRD patterns at regular temperature intervals (e.g., every 5-10 °C).[10]

3. Data Analysis: 3.1. Analyze the series of PXRD patterns to identify changes in peak positions and the appearance or disappearance of peaks as a function of temperature. 3.2. Correlate the changes in the PXRD patterns with thermal events observed by complementary techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).

Visualizations

experimental_workflow cluster_start Start cluster_prep Sample Preparation cluster_analysis PXRD Analysis cluster_results Results & Interpretation cluster_end Conclusion start Sample Received prep Gentle Grinding start->prep qualitative Qualitative ID prep->qualitative quantitative Quantitative Analysis prep->quantitative vt_pxrd VT-PXRD / VH-PXRD prep->vt_pxrd identify Identify Hydrate/Anhydrate Form qualitative->identify quantify Determine Phase Composition quantitative->quantify transition Characterize Phase Transitions vt_pxrd->transition report Final Report identify->report quantify->report transition->report

Caption: Experimental workflow for hydrate characterization using PXRD.

hydrate_relationship anhydrate Anhydrous Form hydrate Hydrated Form anhydrate->hydrate Hydration (e.g., high humidity) hydrate->anhydrate Dehydration (e.g., heating)

Caption: Logical relationship between anhydrous and hydrated forms.

theophylline_transition monohydrate Theophylline Monohydrate metastable Metastable Anhydrous Form monohydrate->metastable Dehydration (e.g., drying at 45°C) [23] stable Stable Anhydrous Form metastable->stable Phase Transition [23]

Caption: Phase transition pathway of theophylline monohydrate.

References

Determining Water of Hydration using Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Water of hydration refers to water molecules that are incorporated into the crystal structure of a compound. The presence and amount of this water can significantly impact the physicochemical properties of a substance, including its stability, solubility, and bioavailability.[1] In the pharmaceutical industry, accurately determining the water of hydration is crucial for quality control, formulation development, and regulatory compliance.[2] Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is a widely used method for quantifying the water of hydration due to its accuracy, sensitivity, and ease of use.[4]

This application note provides a detailed protocol for determining the water of hydration in a sample using TGA, from sample preparation to data analysis and interpretation.

Principle of Thermogravimetric Analysis for Water of Hydration

TGA operates on a simple principle: as a hydrated sample is heated, it will lose its water of hydration at a specific temperature or over a temperature range.[5] This loss of water results in a corresponding decrease in the sample's mass. The TGA instrument consists of a high-precision balance, a furnace, and a programmable temperature controller.[6] The sample is placed in a crucible on the balance, and the furnace heats the sample according to a predefined temperature program. The balance continuously records the mass of the sample as the temperature increases.

The resulting data is plotted as a thermogram, which shows the mass of the sample as a function of temperature. The weight loss corresponding to the dehydration event can be used to calculate the percentage of water in the sample and, subsequently, the number of moles of water of hydration per mole of the compound. An inert atmosphere, typically nitrogen, is used to prevent oxidative degradation of the sample.[3]

Experimental Protocol

This protocol provides a general guideline for determining the water of hydration in a solid, crystalline sample. Instrument parameters may need to be optimized for specific samples.

3.1. Materials and Equipment

  • Thermogravimetric Analyzer (TGA) with a sensitive microbalance.

  • TGA crucibles (e.g., alumina, platinum).[7]

  • High-purity nitrogen gas for purging.

  • Microbalance for accurate sample weighing.

  • Spatula and tweezers.

  • The hydrated sample for analysis.

3.2. Instrument Setup and Calibration

  • Ensure the TGA instrument is clean and the balance is stable.

  • Calibrate the TGA for mass and temperature according to the manufacturer's instructions. Curie point standards are often used for temperature calibration.

  • Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.

3.3. Sample Preparation

  • Ensure the sample is representative of the bulk material. If necessary, gently grind the sample to achieve a uniform particle size.[7]

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible.[1]

  • Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.[7]

3.4. TGA Method Parameters

  • Temperature Program:

    • Initial Temperature: Start at a temperature below the expected dehydration temperature, typically ambient temperature (e.g., 25 °C).

    • Heating Rate: A typical heating rate is 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution for overlapping weight loss events.[8]

    • Final Temperature: End at a temperature sufficiently above the dehydration temperature to ensure all water has been removed, but below the decomposition temperature of the anhydrous compound. A final temperature of 200-300 °C is often sufficient for hydrates.

    • Isothermal Step (Optional): An initial isothermal step (e.g., at 30 °C for 5 minutes) can be included to allow the instrument to equilibrate.

  • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

3.5. Experimental Procedure

  • Load the prepared sample crucible into the TGA instrument.

  • Start the TGA method.

  • The instrument will automatically execute the temperature program and record the mass loss data.

  • Once the experiment is complete, allow the instrument to cool down.

  • Remove the sample crucible.

  • Analyze the resulting thermogram.

Data Presentation and Analysis

The primary output of a TGA experiment is a thermogram, a plot of mass versus temperature. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass change and can help to precisely identify the temperature of maximum weight loss.

4.1. Quantitative Data Summary

The quantitative data from the TGA analysis can be summarized in a table for easy comparison.

Sample IDInitial Mass (mg)Dehydration Temperature Range (°C)Weight Loss (%)Calculated Water Content (%)Moles of Water (n)
Compound A8.25080 - 12014.7514.752.01
Compound B9.512110 - 1509.889.881.02
Compound C7.89095 - 13521.2021.203.98

4.2. Calculation of Water of Hydration

The number of moles of water of hydration (n) can be calculated from the percentage weight loss observed in the thermogram.

Step 1: Determine the percentage weight loss (%WL) from the thermogram.

This is the step height corresponding to the dehydration event.

Step 2: Calculate the number of moles of water of hydration (n) using the following formula:

n = (%WL × Mₐ) / (Mₙ × (100 - %WL))

Where:

  • n = number of moles of water of hydration

  • %WL = percentage weight loss from TGA

  • Mₐ = Molar mass of the anhydrous compound ( g/mol )

  • Mₙ = Molar mass of water (18.02 g/mol )

Example Calculation:

Let's assume a hypothetical hydrated compound, "Compound X monohydrate" (Anhydrous Molar Mass = 200 g/mol ), and the TGA analysis shows a weight loss of 8.3%.

  • %WL = 8.3%

  • Mₐ = 200 g/mol

  • Mₙ = 18.02 g/mol

n = (8.3 × 200) / (18.02 × (100 - 8.3)) n = 1660 / (18.02 × 91.7) n = 1660 / 1652.43 n ≈ 1.00

This calculation confirms that the compound is a monohydrate.

Visualizations

5.1. Experimental Workflow

TGA_Experimental_Workflow Experimental Workflow for TGA Analysis of Hydrates cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Experiment cluster_analysis Data Analysis prep1 Weigh 5-10 mg of Sample prep2 Place in TGA Crucible prep1->prep2 run1 Load Sample into TGA prep2->run1 inst1 Calibrate TGA inst2 Set N2 Purge Gas inst1->inst2 run2 Define Temperature Program (e.g., 10°C/min to 250°C) inst2->run2 run1->run2 run3 Start Experiment run2->run3 analysis1 Obtain Thermogram (% Weight Loss vs. Temp) run3->analysis1 analysis2 Calculate Moles of Water analysis1->analysis2

Caption: Experimental workflow for determining water of hydration using TGA.

5.2. Data Analysis Workflow

TGA_Data_Analysis_Workflow Data Analysis Workflow for Water of Hydration start TGA Experiment Complete thermogram Analyze Thermogram to find % Weight Loss (%WL) start->thermogram calculation Calculate Moles of Water (n) n = (%WL * Ma) / (Mw * (100 - %WL)) thermogram->calculation anhydrous_mw Determine Molar Mass of Anhydrous Compound (Ma) anhydrous_mw->calculation water_mw Molar Mass of Water (Mw) (18.02 g/mol) water_mw->calculation result Report Number of Water Molecules calculation->result

Caption: Logical workflow for calculating the water of hydration from TGA data.

References

Application Notes and Protocols for In Situ Raman Spectroscopy in Hydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrate hydrates, crystalline water-based solids in which gas molecules are trapped in hydrogen-bonded water cages, are of significant interest in various fields, including energy recovery, flow assurance in pipelines, carbon capture and storage, and even in understanding planetary compositions. In the pharmaceutical industry, the formation of hydrates can significantly impact the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs). In situ Raman spectroscopy has emerged as a powerful, non-destructive analytical technique for real-time monitoring of hydrate (B1144303) formation and dissociation processes. This application note provides detailed protocols and data for utilizing in situ Raman spectroscopy to characterize hydrate structures, guest molecule distribution, and the kinetics of their formation and dissociation.

Raman spectroscopy is particularly well-suited for hydrate analysis due to its sensitivity to the vibrational modes of both the guest molecules and the host water lattice. The encapsulation of a guest molecule within a hydrate cage alters its vibrational frequencies compared to the free gas or dissolved state. These spectral shifts provide a unique fingerprint for identifying the hydrate structure and the occupancy of different cage types.

Principle of the Technique

The fundamental principle behind using Raman spectroscopy for hydrate analysis lies in the change of the polarizability of a molecule's electron cloud when it interacts with incident laser light, resulting in inelastic scattering of photons. The energy difference between the incident and scattered photons corresponds to the vibrational energy levels of the molecule.

When a guest molecule is entrapped within a hydrate cage, its vibrational modes are influenced by the surrounding water molecules. This interaction typically leads to a shift in the Raman peaks of the guest molecule. For instance, the C-H stretching mode of methane (B114726) (CH₄) exhibits distinct peaks corresponding to its presence in the small (5¹²) and large (5¹²6²) cages of structure I (sI) hydrate. By analyzing the position and intensity of these peaks, one can determine the hydrate structure, the distribution of guest molecules within the different cages, and quantify the amount of hydrate formed.

Applications

  • Hydrate Structure Identification: Differentiating between common hydrate structures (sI, sII, and sH) by analyzing the characteristic Raman shifts of guest molecules.[1][2]

  • Guest Molecule Analysis: Identifying the composition of guest molecules in mixed-gas hydrates.[1][3]

  • Cage Occupancy Determination: Quantifying the distribution of guest molecules between the large and small cages of the hydrate lattice.[1][4][5]

  • Kinetic Studies: Monitoring the rate of hydrate formation and dissociation in real-time by tracking the intensity of characteristic Raman peaks.[6][7][8][9]

  • Phase Boundary Determination: Accurately measuring the pressure-temperature conditions of hydrate formation and dissociation.

  • Inhibitor and Promoter Screening: Evaluating the effectiveness of kinetic promoters and inhibitors on hydrate formation.[10]

Experimental Setup

A typical experimental setup for in situ Raman analysis of hydrate formation consists of a high-pressure cell with optical windows, a temperature control system, a gas delivery system, and a Raman spectrometer.

Experimental_Setup

Experimental Protocols

Protocol 1: In Situ Monitoring of Methane Hydrate Formation

Objective: To observe the formation of methane (CH₄) hydrate in real-time and identify its structure.

Materials:

  • High-pressure optical cell

  • Deionized water

  • High-purity methane gas

  • Raman spectrometer with a suitable laser (e.g., 532 nm or 785 nm)

  • Temperature and pressure control systems

Procedure:

  • Cell Preparation: Thoroughly clean the high-pressure cell to remove any contaminants.

  • Sample Loading: Load a specific volume of deionized water (e.g., 150 µL) into the cell.[11]

  • Sealing and Purging: Seal the cell and purge it with low-pressure methane gas several times to remove any residual air.

  • Pressurization: Pressurize the cell with methane gas to the desired experimental pressure (e.g., 5-7 MPa).[4][5]

  • Temperature Control: Cool the cell to the desired temperature for hydrate formation (e.g., 1-2 °C).[4][5]

  • Raman Spectra Acquisition:

    • Calibrate the Raman spectrometer using a silicon standard (peak at 521 cm⁻¹).[12]

    • Focus the laser on the gas-water interface or within the bulk water phase.

    • Acquire Raman spectra at regular intervals (e.g., every 1-5 minutes) to monitor the changes in the C-H stretching region of methane.

    • Typical acquisition parameters: 5-second exposure time, 2 accumulations.[12]

  • Data Analysis:

    • Monitor the appearance of new peaks in the C-H stretching region (around 2905 cm⁻¹ and 2915 cm⁻¹), which are characteristic of methane enclathrated in the large and small cages of sI hydrate, respectively.[13]

    • Track the increase in the intensity of these hydrate peaks over time to determine the induction time and rate of formation.

Protocol 2: In Situ Monitoring of Mixed-Gas Hydrate Dissociation

Objective: To study the dissociation kinetics of a mixed (e.g., CH₄-CO₂) hydrate by thermal stimulation.

Materials:

  • Pre-formed mixed-gas hydrate in a high-pressure optical cell

  • Raman spectrometer

  • Temperature and pressure control systems

Procedure:

  • Hydrate Formation: Form the mixed-gas hydrate following a procedure similar to Protocol 1, using a gas mixture of known composition.

  • Equilibration: Allow the system to equilibrate at a stable hydrate condition (e.g., 278 K and 3.0 MPa for sII hydrates).[14]

  • Dissociation Induction: Induce dissociation by incrementally increasing the temperature in a stepwise manner (e.g., in 0.5-1.0 K steps).[14] Maintain each temperature step for a sufficient duration (e.g., 20 minutes) to achieve thermal equilibrium.[14]

  • Raman Spectra Acquisition: Continuously acquire Raman spectra throughout the dissociation process, focusing on the characteristic peaks of all guest molecules within the hydrate phase.

  • Data Analysis:

    • Monitor the decrease in the intensity of the Raman peaks corresponding to the guest molecules in the hydrate cages.

    • Analyze the relative peak intensities to determine if there is preferential release of one guest molecule over another.

    • Calculate the dissociation rate at different temperatures from the rate of decrease in the hydrate peak areas.

Data Presentation

Quantitative data obtained from in situ Raman spectroscopy can be summarized for comparative analysis.

Table 1: Characteristic Raman Shifts for Guest Molecules in Hydrate Cages

Guest MoleculeHydrate StructureCage TypeRaman Band (cm⁻¹)Reference
Methane (CH₄)sISmall (5¹²)~2915[13]
Large (5¹²6²)~2905[13]
Carbon Dioxide (CO₂)sILarge (5¹²6²)~1272, ~1381[4]
Ethane (C₂H₆)sILarge (5¹²6²)C-C stretch: ~993[3]
Propane (C₃H₈)sIILarge (5¹²6⁴)C-C stretch: ~870[11]

Table 2: Example of Cage Occupancy and Hydration Number Calculations for a Mixed CO₂-CH₄ Hydrate

Gas CompositionCage Occupancy (Large Cages)Cage Occupancy (Small Cages)Hydration Number
70% CO₂, 30% CH₄98.57% (75.82% CO₂, 22.75% CH₄)29.93% (CH₄)7.14
75% CO₂, 25% CH₄98.52% (CO₂ and CH₄)33.87% (CH₄)-
Data adapted from a study on CO₂-CH₄-N₂ mixed-gas hydrates.[4]

Data Analysis Workflow

The analysis of Raman spectra for hydrate systems involves several key steps to extract meaningful quantitative information.

Data_Analysis_Workflow

Signaling Pathways and Logical Relationships

The process of hydrate formation and its observation via Raman spectroscopy can be represented as a logical flow of events.

Hydrate_Formation_Observation

Conclusion

In situ Raman spectroscopy is an indispensable tool for the study of clathrate hydrates. It provides detailed molecular-level insights into the mechanisms of hydrate formation and dissociation. The protocols and data presented in this application note offer a starting point for researchers, scientists, and drug development professionals to employ this technique for a comprehensive understanding and control of hydrate processes in their respective fields. The non-destructive and real-time nature of the technique makes it particularly valuable for kinetic studies and for screening the effects of various additives on hydrate formation.

References

Application Notes and Protocols for Solid-State NMR Studies of Hydration and Dehydration Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive analytical technique that provides atomic-level insights into the structure, dynamics, and interactions within solid materials.[1][2] This makes it exceptionally well-suited for studying hydration and dehydration processes in a wide range of systems, from active pharmaceutical ingredients (APIs) to biological macromolecules.[3][4] Unlike techniques that rely on long-range crystalline order, ssNMR can characterize both crystalline and amorphous materials, offering unique information on molecular mobility and intermolecular interactions.[1][5]

These notes provide an overview of the applications of ssNMR in characterizing hydrated and anhydrous forms, monitoring the dynamics of water molecules, and elucidating the structural consequences of water removal. Detailed protocols for key ssNMR experiments are also presented to guide researchers in applying these methods.

Logical Workflow for ssNMR Hydration/Dehydration Studies

The following diagram illustrates a typical workflow for investigating hydration and dehydration phenomena using solid-state NMR.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Dynamic Studies cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Correlation with Other Techniques Start Sample (e.g., API, Protein) Initial_NMR Initial ssNMR Analysis (e.g., ¹H, ¹³C CPMAS) Start->Initial_NMR Hydration_State Determine Initial Hydration State (Anhydrous, Hydrate (B1144303), Amorphous) Initial_NMR->Hydration_State VT_NMR Variable Temperature (VT) ssNMR Hydration_State->VT_NMR Dehydration Study H2_NMR ²H ssNMR of D₂O-exchanged sample Hydration_State->H2_NMR Water Mobility Relaxation Relaxation Studies (T₁, T₁ρ) Hydration_State->Relaxation Molecular Dynamics Spectral_Changes Analyze Spectral Changes (Chemical Shifts, Linewidths) VT_NMR->Spectral_Changes Dynamics_Analysis Analyze Relaxation & Lineshape Data H2_NMR->Dynamics_Analysis Relaxation->Dynamics_Analysis Structural_Model Develop Structural/Dynamic Model Spectral_Changes->Structural_Model Dynamics_Analysis->Structural_Model Correlation Correlate with TGA, DSC, PXRD Structural_Model->Correlation Conclusion Final Conclusion on Hydration Behavior Correlation->Conclusion

Caption: Workflow for ssNMR hydration studies.

Applications in Pharmaceutical Development

The stability and bioavailability of an API can be critically influenced by its hydration state.[6] ssNMR is an indispensable tool for characterizing pharmaceutical hydrates.[3]

  • Identifying and Quantifying Hydrates: Different solid forms, such as anhydrates and hydrates, exhibit distinct ¹³C ssNMR spectra due to differences in their crystal packing and local electronic environments.[3] This allows for unambiguous identification. Ultra-fast Magic Angle Spinning (MAS) ¹H ssNMR can also be used to differentiate between anhydrous and monohydrate forms.[6]

  • Stability Studies: Dehydration can lead to phase transformations from a crystalline hydrate to an amorphous or different crystalline anhydrous form. ssNMR can monitor these transformations in situ, providing crucial information for formulation and storage strategies.[1]

  • Drug-Excipient Interactions: ssNMR can selectively probe the API within a formulation, allowing for the study of how excipients influence hydration and dehydration processes.[1]

Applications in Biological Systems

Water plays a fundamental role in the structure, dynamics, and function of biological macromolecules. ssNMR provides a means to study these relationships in a near-native solid or semi-solid state.

  • Protein Hydration and Mobility: The mobility of protein surface residues is influenced by the level of hydration.[4] ssNMR relaxation measurements (T₁ and T₁ρ) can probe changes in molecular mobility as a function of relative humidity.[4][7] Increased water content can alter protein dynamics, which in turn can be correlated with biological activity or aggregation propensity.[4]

  • Water Dynamics at Interfaces: ²H ssNMR is particularly powerful for studying the dynamics of water molecules.[8][9] By exchanging H₂O with D₂O, the technique can selectively probe the motion of water, distinguishing between tightly bound, structured water and more mobile, bulk-like water. This is crucial for understanding water's role in stabilizing structures like lipid membranes and collagen.[10][11]

  • Structural Changes upon Dehydration: In tissues like cartilage, water is a key structural component. Time-resolved ssNMR experiments can monitor the reversible structural changes in macromolecules like collagen and glycosaminoglycans during dehydration and rehydration cycles.[12]

Key Solid-State NMR Experiments and Data

A variety of ssNMR experiments can be employed to study hydration and dehydration. The choice of experiment depends on the specific information required.

Data Presentation: ssNMR Observables in Hydration Studies

The following table summarizes key ssNMR parameters and their interpretation in the context of hydration and dehydration.

ssNMR Parameter Nucleus Typical Experiment Information Gained Effect of Increased Hydration
Chemical Shift (δ) ¹H, ¹³C, ¹⁵NMagic Angle Spinning (MAS), Cross-Polarization (CPMAS)Distinguishes between different chemical environments and solid forms (anhydrate vs. hydrate).[3][6]Can cause shifts due to changes in hydrogen bonding and crystal packing.
Spin-Lattice Relaxation (T₁) ¹H, ¹³CInversion RecoveryProbes high-frequency molecular motions (MHz-GHz). Sensitive to overall molecular mobility.[4][13]Often decreases as increased water content plasticizes the solid, increasing molecular motion.[4]
Spin-Lattice Relaxation in Rotating Frame (T₁ρ) ¹H, ¹³CSpin-LockProbes low-frequency molecular motions (kHz). Sensitive to slower, larger-scale dynamics.[4]Can change depending on the nature of the induced slow motions.
²H Quadrupolar Coupling Constant (Cq) ²HQuadrupolar EchoMeasures the strength of the interaction between the deuterium (B1214612) nucleus and the local electric field gradient.[8]Averages out with increased water mobility, leading to a narrower spectral lineshape.[9]
Linewidths ¹H, ¹³CMAS, CPMASReflects the degree of structural order and molecular motion.Can narrow with increased dynamics or broaden due to exchange between different environments.

Experimental Protocols

Protocol 1: ¹³C CPMAS NMR for Identification of Hydrate Forms

This protocol is designed to distinguish between different solid forms of a pharmaceutical compound.

Objective: To obtain high-resolution ¹³C ssNMR spectra to identify and differentiate between anhydrous and hydrated forms of a sample.

Methodology:

  • Sample Preparation: Pack approximately 50-100 mg of the solid sample into a zirconia MAS rotor (e.g., 4 mm).

  • Spectrometer Setup:

    • Tune the ssNMR probe to the ¹H and ¹³C frequencies.

    • Set the magic angle precisely using a standard sample like KBr.

  • Experimental Parameters (Example for a 500 MHz spectrometer):

    • Pulse Sequence: Cross-Polarization (CP) with high-power proton decoupling (e.g., SPINAL-64).

    • MAS Rate: 10-14 kHz.[12]

    • ¹H 90° Pulse: ~2.5 µs.

    • Contact Time: 1-2 ms.[12]

    • Recycle Delay: 5 s (should be at least 1.5 times the longest ¹H T₁).

    • Acquisition Time: ~30 ms.

    • Number of Scans: 1024 or until sufficient signal-to-noise is achieved.

  • Data Processing:

    • Apply an exponential line broadening of 50-100 Hz.

    • Fourier transform, phase, and baseline correct the spectrum.

    • Reference the spectrum using an external standard (e.g., adamantane, δ = 38.48 ppm for the CH₂ peak).

  • Analysis: Compare the chemical shifts and number of resonances of the unknown sample to reference spectra of the known anhydrous and hydrated forms.

Protocol 2: ²H Static NMR for Probing Water Dynamics

This protocol uses ²H NMR to characterize the mobility of water molecules.

Objective: To analyze the ²H NMR lineshape of a D₂O-hydrated sample to understand the motional regime of water (static vs. dynamic).

Methodology:

  • Sample Preparation:

    • Lyophilize the sample (e.g., protein, polymer) to remove existing water.

    • Rehydrate the sample in a controlled humidity chamber with D₂O vapor or by adding a known amount of D₂O directly.[8][14]

    • Pack the hydrated sample into a suitable NMR rotor, ensuring it is well-sealed to prevent dehydration.

  • Spectrometer Setup:

    • Tune a static probe to the ²H frequency.

  • Experimental Parameters:

    • Pulse Sequence: Quadrupolar Echo (90°x - τ - 90°y - τ - acquire).[14]

    • ¹H 90° Pulse: ~2.0-2.5 µs to ensure uniform excitation across the wide spectrum.[14]

    • Echo Delay (τ): 30-50 µs.

    • Recycle Delay: Dependent on the ²H T₁, typically 1-5 s.

    • Acquisition: Start acquisition at the top of the echo.

    • Number of Scans: Accumulate sufficient scans for a good signal-to-noise ratio.

  • Data Processing:

    • Left-shift the FID to the echo maximum.

    • Fourier transform with minimal line broadening.

  • Analysis:

    • A rigid, static water molecule will give a "Pake doublet" powder pattern with a characteristic splitting of ~125 kHz.

    • Isotropic, rapid tumbling (like in bulk water) will average the quadrupolar interaction to zero, resulting in a single sharp peak at the center.

    • Intermediate motional regimes (e.g., fast flips, restricted diffusion) will result in partially averaged, distinct lineshapes that can be simulated to model the water dynamics.[9]

Protocol 3: Variable Temperature (VT) ssNMR for Monitoring Dehydration

This protocol describes how to monitor the structural changes in a material as it is dehydrated by heating.

Objective: To track the transformation of a hydrated species into its anhydrous form by acquiring ssNMR spectra at increasing temperatures.

Methodology:

  • Sample Preparation: Pack the hydrated sample into an MAS rotor.

  • Spectrometer and Temperature Calibration:

    • It is critical to accurately know the sample temperature. Calibrate the probe using a known standard like lead nitrate (B79036) (Pb(NO₃)₂) before the experiment.[15]

    • Set up the ¹³C CPMAS experiment as described in Protocol 1.

  • VT Experiment Workflow:

    • Acquire a reference spectrum at the starting temperature (e.g., 25 °C).

    • Increase the temperature in controlled steps (e.g., 5-10 °C increments).

    • Allow the sample temperature to equilibrate at each new setpoint for 15-20 minutes before acquiring a spectrum.[16]

    • Continue this process through the temperature range where dehydration is expected to occur (this can be informed by TGA or DSC data).

    • Acquire a final spectrum after cooling the sample back to the starting temperature to check for reversibility.

  • Data Analysis:

    • Analyze the series of spectra to identify the temperature at which changes begin to occur.

    • Look for the disappearance of peaks corresponding to the hydrate and the appearance of new peaks corresponding to the anhydrous or an intermediate form.

    • Changes in linewidths and chemical shifts can provide information on the onset of disorder or changes in molecular packing during the transformation.[17]

Start Start: Hydrated Sample at T₁ Setup Setup ssNMR Experiment (e.g., ¹³C CPMAS) Start->Setup Acquire1 Acquire Spectrum at T₁ Setup->Acquire1 IncreaseT Increase Temperature to T₂ (T₂ > T₁) Acquire1->IncreaseT Equilibrate Equilibrate Sample (15-20 min) IncreaseT->Equilibrate Acquire2 Acquire Spectrum at T₂ Equilibrate->Acquire2 Decision Dehydration Complete? Acquire2->Decision Decision->IncreaseT No Cool Cool Sample to T₁ Decision->Cool Yes Final Acquire Final Spectrum (Check Reversibility) Cool->Final

Caption: Experimental workflow for a VT-ssNMR dehydration study.

Relationship Between ssNMR Observables and Water State

The physical state of water molecules—tightly bound, undergoing restricted motion, or highly mobile—directly influences the ssNMR observables.

Caption: Correlation of water's physical state with ssNMR data.

References

Application Notes and Protocols: Utilizing Differential Scanning Calorimetry for Hydrate Phase Transitions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The hydration state of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its physicochemical properties, including solubility, stability, and bioavailability.[1][2] Hydrates are crystalline solids containing water molecules within their crystal lattice. The transition between different hydrate (B1144303) forms, or between a hydrate and its anhydrous counterpart, can be triggered by changes in temperature and humidity, potentially impacting the safety and efficacy of the final drug product.[3] Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique widely used for the characterization of these hydrate phase transitions.[1][2][4] DSC measures the heat flow into or out of a sample as a function of temperature or time, providing quantitative information on the thermodynamics and kinetics of events like dehydration (water loss) and solid-state transformations.[5][6]

These application notes provide detailed protocols for using DSC to characterize and screen for pharmaceutical hydrates.

Application Note 1: Characterization of Dehydration Processes in Stoichiometric Hydrates

Objective: To determine the temperature and enthalpy of dehydration for known hydrate compounds. This information is crucial for understanding the thermal stability of the material.[4]

Principle

When a hydrated crystal is heated, it will lose its water of hydration at a specific temperature or over a range of temperatures. This process, known as dehydration, is an endothermic event because energy is required to break the bonds holding the water molecules within the crystal lattice. DSC detects this as a peak in the heat flow signal. The temperature at which this occurs provides information about the stability of the hydrate, while the area of the peak is directly proportional to the enthalpic cost of removing the water.[4]

Experimental Protocol
  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and heat flow using certified reference materials, such as high-purity indium and tin.[4] This ensures the accuracy of the measured transition temperatures and enthalpies.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the hydrate sample into a clean aluminum DSC pan.

    • For dehydration experiments where water vapor is expected to evolve, use a pan with a pierced or vented lid to allow the water to escape.[7] A hermetically sealed pan could lead to a pressure buildup and alter the transition temperature.

    • Record the exact sample mass.

  • Instrument Settings:

    • Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 25 °C) to a temperature well above the expected dehydration event (e.g., 250 °C).

    • Heating Rate: A typical heating rate is 10 °C/min.[4] Slower rates can provide better resolution for overlapping events, while faster rates can enhance sensitivity.[8][9]

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[4] This maintains a consistent atmosphere and helps remove any evolved gases.[7]

    • Reference Pan: Use an empty, sealed aluminum pan as a reference.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify the endothermic peaks corresponding to dehydration events.

    • Determine the onset temperature , which represents the start of the dehydration process.

    • Determine the peak temperature , the point of maximum heat flow for the event.

    • Integrate the area under the peak to calculate the enthalpy of dehydration (ΔH_d) in Joules per gram (J/g).

Visualization: DSC Experimental Workflow for Hydrate Characterization

G cluster_prep Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Calibrate 1. Instrument Calibration (Indium, Tin Standards) Weigh 2. Sample Weighing (2-5 mg) Calibrate->Weigh Pan 3. Pan Encapsulation (Vented Lid) Weigh->Pan Load 4. Load Sample & Reference into DSC Cell Pan->Load Program 5. Set Experimental Parameters (Heating Rate: 10°C/min, N2 Purge) Load->Program Run 6. Initiate Temperature Program (e.g., 25°C to 250°C) Program->Run Thermogram 7. Obtain DSC Thermogram (Heat Flow vs. Temp) Run->Thermogram Analyze 8. Analyze Endothermic Peaks Thermogram->Analyze Results 9. Determine: - Onset Temperature (°C) - Peak Temperature (°C) - Enthalpy (J/g) Analyze->Results G Hydrate Hydrate Form Anhydrate Anhydrous Form Hydrate->Anhydrate Dehydration (Heat) Amorphous Amorphous Phase Hydrate->Amorphous Dehydration Anhydrate->Hydrate Hydration (Humidity) Anhydrate->Amorphous Rapid Cooling Amorphous->Anhydrate Crystallization (Heat) Solution Solution Phase Solution->Hydrate Crystallization (from Water) Solution->Anhydrate Crystallization (from Anhydrous Solvent)

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Hydrothermal Synthesis Conditions for Hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrothermal synthesis of hydroxides.

Frequently Asked Questions (FAQs)

Q1: What is hydrothermal synthesis?

A1: Hydrothermal synthesis is a method used to crystallize substances from high-temperature aqueous solutions at high vapor pressures.[1] This technique is particularly effective for synthesizing materials that are insoluble under normal conditions.[2] The process is typically carried out in a sealed vessel called an autoclave, where high temperatures and pressures can be achieved.[3]

Q2: What are the key parameters influencing the hydrothermal synthesis of hydroxides?

A2: The primary parameters that affect the outcome of hydrothermal synthesis include temperature, pressure, reaction time, pH of the solution, and precursor concentration.[4] These factors collectively influence the nucleation and growth of crystals, thereby determining the size, shape, and phase of the resulting hydroxide (B78521) particles.[5]

Q3: What are the advantages of the hydrothermal method for synthesizing hydroxides?

A3: The hydrothermal method offers several advantages, including the ability to produce high-purity, well-crystallized products with controlled morphology and particle size.[6] It is also a low-temperature, environmentally friendly process.[7] This technique allows for the synthesis of materials that may not be stable at their melting points.[1]

Q4: What safety precautions should be taken during hydrothermal synthesis?

A4: Safety is paramount when working with high temperatures and pressures. Always wear appropriate personal protective equipment (PPE), including heat-resistant gloves, safety goggles, and a lab coat.[8] Ensure the autoclave is not overfilled and is properly sealed to prevent dangerous pressure build-up or leaks.[8] Adhere to controlled heating and cooling rates, typically around 5°C per minute, to avoid thermal shock to the vessel.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the hydrothermal synthesis of hydroxides.

Problem Possible Cause Suggested Solution
Leaking Autoclave Worn or damaged seals/gaskets.[11] Improper sealing of the autoclave.[8] Differential thermal expansion causing the cap to loosen.[12]Inspect and replace seals and gaskets regularly.[9] Ensure all connections are tight before starting the experiment.[13] Consider using Teflon tape on the threads to improve the seal.[12]
Inconsistent or Incorrect Crystal Phase Incorrect temperature or reaction time.[14] The pH of the precursor solution is not optimal. Presence of impurities in the reactants or solvent.Optimize the reaction temperature and duration based on literature for the specific hydroxide. Control and monitor the pH of the solution throughout the process. Use high-purity reagents and deionized water.
Undesirable Particle Size or Morphology Suboptimal precursor concentration.[4] Incorrect heating or cooling rate.[9] Presence or absence of a suitable capping agent or mineralizer.[4]Vary the concentration of the precursor to control nucleation and growth rates.[4] Maintain a steady and controlled heating and cooling rate.[9] Introduce capping agents (e.g., citric acid) or mineralizers (e.g., NaOH) to direct crystal growth.[4][15]
Low Product Yield Incomplete reaction due to insufficient time or temperature.[5] Precursor solubility issues.[16] Loss of material during washing and collection.Increase the reaction time or temperature to ensure the reaction goes to completion.[5] Ensure the precursor is fully dissolved in the solvent before sealing the autoclave. Use appropriate centrifugation or filtration techniques to minimize product loss.
Pressure Does Not Reach Desired Level Insufficient filling volume of the solution.[17] Leak in the autoclave system.[18] Faulty pressure gauge.[18]Ensure the autoclave is filled to the recommended level (typically 60-80% of the liner volume). Perform a leak test on the autoclave before the experiment.[9] Calibrate or replace the pressure gauge.[9]
Product Contamination Impurities in the precursor materials.[11] Corrosion of the autoclave liner.[9] Contamination from the surrounding environment during product collection.Use analytical grade reagents. Ensure the Teflon liner is clean and undamaged before use.[9] Conduct the final product washing and drying steps in a clean environment.

Experimental Protocols

Below are detailed methodologies for the hydrothermal synthesis of common hydroxides.

Synthesis of Zinc Hydroxide (leading to Zinc Oxide Nanorods)
  • Precursor Preparation : Prepare an aqueous solution of zinc acetate (B1210297) dihydrate [Zn(CH₃COO)₂·2H₂O]. In a separate beaker, prepare an aqueous solution of sodium hydroxide (NaOH). The molar ratio of zinc acetate to NaOH should be 1:2.[6]

  • Mixing : Slowly add the NaOH solution to the zinc acetate solution under vigorous stirring. Continue stirring the resulting milky mixture for approximately 2 hours at room temperature.[6]

  • Hydrothermal Treatment : Transfer the mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven. Heat at a controlled temperature (e.g., 100-200°C) for a specified duration (e.g., 24 hours).[15]

  • Cooling and Collection : Allow the autoclave to cool down to room temperature naturally.[14]

  • Washing : Collect the precipitate by centrifugation at high speed (e.g., 15,000 rpm) for 15 minutes. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.[7]

  • Drying : Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours.

Synthesis of Iron Hydroxide (leading to Iron Oxide Nanoparticles)
  • Precursor Preparation : Dissolve ferrous chloride tetrahydrate (FeCl₂·4H₂O) in deionized water.[19]

  • Mixing : Under vigorous stirring, add ammonium (B1175870) hydroxide (NH₄OH) to the iron chloride solution. Continue stirring in the air for about 10 minutes to allow for the oxidation of iron (II).[19][20]

  • Hydrothermal Treatment : Transfer the suspension into a sealed pressure vessel (autoclave). Heat the autoclave to a specific temperature (e.g., 134°C) for a set time (e.g., 3 hours) under a controlled pressure (e.g., 2 bar).[19][20]

  • Cooling and Collection : After the reaction, let the autoclave cool to room temperature.[19][20]

  • Washing : Separate the resulting nanoparticles from the solution using a magnet and then centrifuge. Wash the product several times with distilled water and ethanol.[21]

  • Drying : Dry the black powder of iron oxide in an oven at approximately 45°C for 24 hours.[21]

Synthesis of Aluminum Hydroxide
  • Precursor Preparation : Prepare an aqueous solution of an aluminum salt (e.g., aluminum nitrate).

  • Precipitation : While stirring vigorously, slowly add a 28% ammonium hydroxide (NH₄OH) solution dropwise until the pH of the solution reaches between 8 and 10.[14]

  • Washing (Pre-hydrothermal) : Separate the precipitate by centrifugation or filtration and wash it to remove residual ions.[14]

  • Hydrothermal Treatment : Transfer the washed precipitate as a suspension into a Teflon-lined stainless-steel autoclave. Seal and heat the autoclave in an oven to a temperature between 150°C and 250°C for 12 to 72 hours.[14]

  • Cooling and Collection : Allow the autoclave to cool down to room temperature naturally.[14]

  • Washing (Post-hydrothermal) : Collect the solid product by filtration or centrifugation and wash it thoroughly with deionized water.[14]

  • Drying : Dry the product in an oven at 100-120°C for 12 hours.[14]

Data Presentation

The following table summarizes the influence of key experimental parameters on the properties of the synthesized hydroxides, based on literature data.

HydroxidePrecursor(s)Temperature (°C)Time (h)pHResulting Morphology/PhaseReference
Zinc OxideZinc Acetate, NaOH100 - 200248.0 - 8.5Hexagonal rods, flower-like structures, flakes[15]
Iron OxideFeCl₂·4H₂O, NH₄OH1343~10Crystalline nanoparticles (15-31 nm)[19][20]
Aluminum HydroxideAluminum salt, NH₄OH150 - 25012 - 728 - 10Boehmite phase, nanorods, nanotubes[14]
Nickel Hydroxide-2508-β-phase nanospheres[22]
Layered Double HydroxidesMg(NO₃)₂, Al(NO₃)₃, Hexamethylenetetramine--8.5 - 9Plate-like hexagonal particles (~25 nm)[23][24]

Visualizations

Experimental Workflow

G cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing A Weigh Precursors B Dissolve in Solvent A->B C Adjust pH (if required) B->C D Transfer to Autoclave C->D Reaction Mixture E Seal Autoclave D->E F Heat at Controlled Temperature & Pressure E->F G Cool to Room Temperature F->G H Collect Product (Filtration/Centrifugation) G->H Product Slurry I Wash with Solvent(s) H->I J Dry the Final Product I->J K K J->K Characterization

General workflow for the hydrothermal synthesis of hydroxides.
Parameter Interdependencies in Hydrothermal Synthesis

G cluster_params Synthesis Parameters cluster_props Product Properties Temp Temperature Phase Crystal Phase Temp->Phase Size Particle Size Temp->Size Morphology Morphology Temp->Morphology Yield Yield Temp->Yield Pressure Pressure Pressure->Phase Pressure->Morphology Time Reaction Time Time->Phase Time->Size Time->Yield pH pH pH->Phase pH->Size pH->Morphology Precursor Precursor Concentration Precursor->Size Precursor->Morphology Precursor->Yield Additives Additives (Mineralizers, Capping Agents) Additives->Size Additives->Morphology Purity Purity

Influence of synthesis parameters on hydroxide properties.

References

troubleshooting common issues in hydrate analysis experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during hydrate (B1144303) analysis experiments. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in gravimetric hydrate analysis?

The most significant sources of error in determining the percentage of water of hydration by mass are:

  • Incomplete removal of water: If the hydrate is not heated for a sufficient duration or at a high enough temperature, not all the water of crystallization will be driven off. This will lead to a higher final mass of the anhydrous salt and a lower calculated percentage of water.[1][2]

  • Decomposition of the anhydrous salt: Excessive heating can cause the anhydrous salt to decompose, leading to a lower final mass and a higher calculated percentage of water.[3]

  • Hygroscopic nature of the anhydrous salt: If the anhydrous salt is hygroscopic, it can reabsorb moisture from the atmosphere upon cooling.[4][5][6] This will result in a higher final mass and a lower calculated percentage of water.

  • Sample spattering: Rapid or strong initial heating can cause the sample to spatter out of the crucible, resulting in a loss of both the hydrate and the water. This will lead to an erroneously high calculated percentage of water.[3][7]

  • Measurement imprecision: Inaccurate weighing of the sample before and after heating will directly impact the calculated results.[1]

Q2: How does humidity affect hydrate analysis?

Humidity can significantly impact hydrate analysis in several ways:

  • Hygroscopic Samples: Anhydrous materials that are hygroscopic can absorb moisture from the air, especially in high-humidity environments.[4][5][6] This can lead to an underestimation of the water of hydration if the sample is not weighed immediately after cooling in a desiccator.

  • Efflorescent Samples: Some hydrates can lose water to a dry atmosphere, a process known as efflorescence.[4] Storing hydrate samples in a low-humidity environment before analysis can lead to a lower initial water content and an underestimation of the true water of hydration.

  • Instrumental Analysis: In techniques like Thermogravimetric Analysis (TGA), high humidity in the purge gas can affect the baseline and the temperature at which dehydration occurs.

Q3: My calculated percentage of water is too high. What are the possible causes?

An erroneously high percentage of water can be caused by:

  • Decomposition of the anhydrous salt: Overheating the sample can cause it to decompose, leading to a greater mass loss than just the water of hydration.[3]

  • Spattering of the sample: If some of the hydrate is lost during heating, the final mass will be lower, and the calculated mass of water lost will be artificially high.[3][7]

  • Volatile impurities: If the sample contains other volatile substances besides water, they will also be lost upon heating, contributing to the total mass loss.[7]

Q4: My calculated percentage of water is too low. What are the possible causes?

A lower than expected percentage of water is often due to:

  • Incomplete dehydration: Insufficient heating time or temperature will not remove all the water of hydration.[1][2]

  • Absorption of moisture after heating: If the anhydrous salt is hygroscopic and exposed to air while cooling, it will reabsorb water.[4][5][6]

  • Initial sample was partially dehydrated: If the hydrate was not stored properly and some water was lost before the experiment, the initial mass of water will be lower.

Troubleshooting Guides

Gravimetric Analysis

Problem: Inconsistent mass readings after repeated heating and cooling cycles.

  • Possible Cause 1: The crucible is not being cooled to room temperature before weighing.

    • Solution: Ensure the crucible is cooled completely in a desiccator for a consistent amount of time before each weighing. Hot objects can create air currents that affect the balance reading.

  • Possible Cause 2: The anhydrous salt is hygroscopic and is absorbing moisture from the air.

    • Solution: Keep the crucible covered while cooling in the desiccator and weigh it immediately upon removal.

  • Possible Cause 3: The balance is not properly calibrated or is in an unstable environment.

    • Solution: Calibrate the balance before use and ensure it is placed on a stable surface, away from drafts.

Thermogravimetric Analysis (TGA)

Problem: The TGA curve shows overlapping weight loss steps, making it difficult to determine the exact water content.

  • Possible Cause: The heating rate is too fast.

    • Solution: Reduce the heating rate to improve the resolution of the dehydration steps.[8] A slower heating rate provides more time for distinct dehydration events to occur at their specific temperatures.

  • Possible Cause: The sample is decomposing along with dehydrating.

    • Solution: Analyze the evolved gases using a hyphenated technique like TGA-MS (Mass Spectrometry) to identify the species being lost at each step.

Differential Scanning Calorimetry (DSC)

Problem: The DSC thermogram shows a broad or distorted endotherm for dehydration.

  • Possible Cause 1: Poor thermal contact between the sample and the DSC pan.

    • Solution: Ensure the sample is evenly spread in a thin layer at the bottom of the pan. Use a pan that is compatible with your sample and ensure it is properly sealed or crimped.

  • Possible Cause 2: The heating rate is too high.

    • Solution: A slower heating rate can improve the resolution of thermal events.

  • Possible Cause 3: The sample is undergoing a phase change or decomposition simultaneously with dehydration.

    • Solution: Correlate the DSC data with TGA results to distinguish between mass loss events and other thermal transitions.

Karl Fischer Titration

Problem: Inaccurate or non-reproducible water content measurements.

  • Possible Cause 1: The Karl Fischer reagent has degraded.

    • Solution: Standardize the Karl Fischer reagent daily before use. Store the reagent properly to protect it from light and moisture.

  • Possible Cause 2: The sample is not fully dissolving or releasing its water into the solvent.

    • Solution: Use a suitable solvent that dissolves the sample completely. For samples that are difficult to dissolve, a homogenizer or a Karl Fischer oven with a carrier gas can be used.

  • Possible Cause 3: The titration vessel is not properly sealed, allowing atmospheric moisture to leak in.

    • Solution: Check all seals and septa for leaks. Ensure the desiccant in the drying tube is fresh.

Data Presentation

The following table provides a hypothetical example of how common experimental errors can affect the calculated percentage of water in a known hydrate, Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O).

Theoretical Percentage of Water in CuSO₄·5H₂O: 36.08%

Error TypeInitial Mass of Hydrate (g)Final Mass of Anhydrous Salt (g)Calculated Mass of Water Lost (g)Calculated % WaterDeviation from Theoretical (%)
No Error (Ideal) 1.0000.6390.36136.10%+0.02%
Incomplete Dehydration 1.0000.6800.32032.00%-4.08%
Sample Spattering (10% loss) 1.0000.575 (0.639 - 0.064)0.42542.50%+6.42%
Hygroscopic Absorption 1.0000.6600.34034.00%-2.08%
Anhydrous Salt Decomposition 1.0000.6000.40040.00%+3.92%

Experimental Protocols

Thermogravimetric Analysis (TGA) of a Hydrate
  • Instrument Preparation:

    • Turn on the TGA instrument and the purge gas (typically nitrogen or argon).

    • Perform a blank run with an empty crucible to obtain a baseline.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the hydrate sample into a TGA crucible.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Set the temperature program: typically a ramp from room temperature to a temperature above the final dehydration step (e.g., 25 °C to 300 °C) at a heating rate of 10 °C/min.[9][10]

  • Data Acquisition:

    • Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the temperature ranges for each dehydration step and the corresponding percentage weight loss.

Differential Scanning Calorimetry (DSC) of a Hydrate
  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the hydrate sample into a DSC pan.

    • Hermetically seal the pan to prevent water from escaping during the initial heating. A pinhole in the lid may be used to allow for controlled release of water vapor.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the temperature program, for example, heating from 25 °C to 200 °C at a rate of 10 °C/min.[11]

  • Data Acquisition:

    • Begin the run and record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify the endothermic peaks corresponding to dehydration events.

    • Integrate the peak area to determine the enthalpy of dehydration.

Karl Fischer Titration for Water Content
  • Instrument Setup:

    • Prepare the Karl Fischer titrator by adding the appropriate solvent (e.g., methanol) to the titration vessel.

    • Titrate the solvent with the Karl Fischer reagent to a stable endpoint to remove any residual water.

  • Reagent Standardization:

    • Accurately add a known amount of a water standard (e.g., sodium tartrate dihydrate) to the conditioned solvent.

    • Titrate with the Karl Fischer reagent to the endpoint and calculate the reagent titer (mg H₂O / mL reagent).[1]

  • Sample Analysis:

    • Accurately weigh and add the hydrate sample to the titration vessel.

    • Titrate with the standardized Karl Fischer reagent to the endpoint.[1]

  • Calculation:

    • Calculate the percentage of water in the sample using the sample mass, the volume of titrant used, and the reagent titer.

Powder X-ray Diffraction (PXRD) of Hydrates and Anhydrates
  • Sample Preparation:

    • Grind the hydrate sample to a fine powder using a mortar and pestle to ensure random crystal orientation.

    • Prepare a separate sample of the anhydrous form by heating the hydrate and confirming complete dehydration via TGA.

  • Instrument Setup:

    • Place the powdered sample on the sample holder.

    • Mount the sample holder in the diffractometer.

  • Data Collection:

    • Set the X-ray source (e.g., Cu Kα radiation) and detector parameters.

    • Scan a range of 2θ angles (e.g., 5° to 50°) at a specific scan rate.[12]

  • Data Analysis:

    • Plot the diffraction intensity versus the 2θ angle.

    • Compare the diffraction pattern of the hydrate to that of the anhydrate to identify unique peaks that confirm the presence of the hydrated crystalline phase.

Visualizations

TroubleshootingWorkflow start Start: Unexpected % Water in Hydrate Analysis result_check Is the calculated % water too high or too low? start->result_check too_high Calculated % Water is TOO HIGH result_check->too_high Too High too_low Calculated % Water is TOO LOW result_check->too_low Too Low cause_high1 Possible Cause: Decomposition of Anhydrous Salt too_high->cause_high1 cause_high2 Possible Cause: Sample Spattering too_high->cause_high2 cause_high3 Possible Cause: Volatile Impurities Present too_high->cause_high3 solution_high1 Solution: Lower heating temperature or use isothermal heating at a lower temperature. cause_high1->solution_high1 solution_high2 Solution: Heat the sample more gently and gradually. cause_high2->solution_high2 solution_high3 Solution: Characterize sample purity using other analytical techniques. cause_high3->solution_high3 cause_low1 Possible Cause: Incomplete Dehydration too_low->cause_low1 cause_low2 Possible Cause: Hygroscopic Absorption too_low->cause_low2 cause_low3 Possible Cause: Partially Dehydrated Initial Sample too_low->cause_low3 solution_low1 Solution: Increase heating time or temperature. Heat to a constant mass. cause_low1->solution_low1 solution_low2 Solution: Cool sample in a desiccator and weigh immediately. cause_low2->solution_low2 solution_low3 Solution: Ensure proper sample storage in a sealed container. cause_low3->solution_low3

Caption: Troubleshooting workflow for unexpected gravimetric hydrate analysis results.

TGA_Troubleshooting start TGA Issue: Overlapping Weight Loss Steps check_heating_rate Is the heating rate > 10 °C/min? start->check_heating_rate reduce_rate Action: Reduce heating rate (e.g., to 5 °C/min) to improve resolution. check_heating_rate->reduce_rate Yes check_decomposition Is decomposition suspected? check_heating_rate->check_decomposition No end Resolution: Distinct dehydration steps are observed. reduce_rate->end perform_tga_ms Action: Perform TGA-MS to analyze evolved gases and identify decomposition products. check_decomposition->perform_tga_ms Yes check_decomposition->end No perform_tga_ms->end

Caption: Troubleshooting overlapping weight loss steps in TGA.

KF_Troubleshooting start Karl Fischer Issue: Inaccurate/Irreproducible Results check_reagent Was the reagent standardized today? start->check_reagent standardize_reagent Action: Standardize the Karl Fischer reagent with a known water standard. check_reagent->standardize_reagent No check_sample_solubility Is the sample fully dissolving? check_reagent->check_sample_solubility Yes standardize_reagent->check_sample_solubility improve_solubility Action: Use a different solvent, homogenize the sample, or use a Karl Fischer oven. check_sample_solubility->improve_solubility No check_leaks Are there any leaks in the system? check_sample_solubility->check_leaks Yes improve_solubility->check_leaks seal_system Action: Check and replace seals, septum, and desiccant. check_leaks->seal_system Yes end Resolution: Accurate and reproducible water content measurements. check_leaks->end No seal_system->end

Caption: Troubleshooting inaccurate Karl Fischer titration results.

References

improving the yield of hydroxy hydroperoxide synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of hydroxy hydroperoxides.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of hydroxy hydroperoxides, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Hydroxy Hydroperoxide

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting material. - Extend Reaction Time: Some substrates, like α-pinene, may require longer reaction times for complete conversion.[1] - Increase Temperature: Cautiously increase the reaction temperature, as this can enhance the reaction rate. However, be mindful of the thermal sensitivity of hydroperoxides.[2][3]
Suboptimal Catalyst - Catalyst Selection: For the ring-opening of epoxides, phosphomolybdic acid (PMA) and bis(acetylacetonato)dioxomolybdenum(VI) ([MoO₂(acac)₂]) are effective catalysts.[1][4] For α,β-unsaturated hydroxy hydroperoxides, the less acidic [MoO₂(acac)₂] may give higher yields and fewer byproducts.[1] - Catalyst Loading: Optimize the catalyst concentration. For epoxide ring-opening with glycerol, decreasing the catalyst amount from 1.0% to 0.125% has been shown to increase the hydroxyl value of the product.[2]
Decomposition of Product - Temperature Control: Hydroxy hydroperoxides can be thermally unstable. Maintain a low temperature (e.g., -78°C for ozonolysis) throughout the reaction and workup.[5][6] - pH Management: The stability of hydroperoxides is pH-dependent. Avoid strongly acidic or basic conditions during workup. For instance, even small amounts of residual sodium hydroxide (B78521) can drastically decrease the yield in epoxide ring-opening reactions.[1][5] Acidic conditions can also accelerate the decomposition of α-hydroxyalkyl-hydroperoxides.[7]
Side Reactions - Inert Atmosphere: If side reactions are suspected to be caused by oxidation from molecular oxygen, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] - Choice of Solvent: The solvent can influence the reaction pathway. For Griesbaum co-ozonolysis, solvents like hexane (B92381) at low temperatures can improve yields.[6] In some cases, solvent-free conditions for epoxide ring-opening have been shown to be more efficient than using polar solvents.[8]

Issue 2: Complex Mixture of Byproducts and Purification Challenges

Potential Cause Troubleshooting Steps
Side Reactions of Intermediates - Griesbaum Co-ozonolysis: The highly reactive carbonyl oxide intermediate can undergo dimerization or other side reactions.[6][9] Using low temperatures (-78°C) can improve diastereoselectivity and yield.[6] - Ozonolysis: Unstable ozonides can decompose or polymerize. Ensure a proper reductive or oxidative workup is performed immediately after ozonolysis.[10]
Similar Polarity of Product and Byproducts - Aqueous Wash/Extraction: For less polar desired products, a wash with a dilute basic aqueous solution (e.g., sodium bicarbonate) can remove acidic byproducts.[5] - Chromatography: Column chromatography is a common and effective method for purifying hydroxy hydroperoxides.[1]
Rearrangement of Starting Material or Product - Substrate-Specific Issues: The ring strain in certain substrates, such as α-pinene oxide, can lead to rearrangements during catalytic ring-opening.[1] Careful selection of a less acidic catalyst may mitigate this.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to α-hydroxy hydroperoxides?

The two primary methods for synthesizing α-hydroxy hydroperoxides are:

  • Ozonolysis of Alkenes: This involves the cleavage of a carbon-carbon double bond with ozone, followed by a workup procedure to yield the desired product.[10] A notable variation is the Griesbaum co-ozonolysis, which reacts an O-methyl oxime with a carbonyl compound in the presence of ozone.[10][11]

  • Catalytic Ring-Opening of Epoxides: This method involves the reaction of an epoxide with hydrogen peroxide in the presence of a catalyst, such as phosphomolybdic acid or [MoO₂(acac)₂], to open the epoxide ring and form a β-hydroxy hydroperoxide.[1][4]

Q2: How can I improve the stability of my synthesized hydroxy hydroperoxide?

Hydroxy hydroperoxides are often thermally and pH-sensitive.[5][8] To improve stability:

  • Low Temperature: Store the purified product at low temperatures.

  • pH Control: Maintain a neutral pH, as both acidic and basic conditions can promote decomposition.[1][7]

  • Inert Atmosphere: Store under an inert atmosphere to prevent oxidative decomposition.[5]

Q3: What are common side reactions in Griesbaum co-ozonolysis and how can they be minimized?

Common side reactions include the dimerization of the carbonyl oxide intermediate and other rearrangements.[6][9] These can be minimized by:

  • Low Reaction Temperature: Performing the reaction at -78°C has been shown to improve yields and diastereoselectivity.[6]

  • Optimized Reagent Stoichiometry: Using the ketone component as the limiting reagent can be beneficial.[6]

Q4: Can I use aqueous hydrogen peroxide directly for the ring-opening of epoxides?

While aqueous hydrogen peroxide is the source of the hydroperoxide group, it is often necessary to prepare a water-free solution of hydrogen peroxide in an organic solvent like diethyl ether to avoid hydrolysis in the presence of the catalyst.[1]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of β-Hydroxy Hydroperoxides via Epoxide Ring-Opening

CatalystSubstrateYieldReaction TimeReference
Phosphomolybdic Acid (PMA)Various epoxidesGood yields (up to 78%)6 hours[4]
[MoO₂(acac)₂]Isoprene-derived epoxidesHigh yields1 - 1.5 hours[1]

Table 2: Effect of Reaction Temperature on Griesbaum Co-ozonolysis Yield

Substrate (Oxime)TemperatureYieldReference
Adamantane (B196018) oxime0°C~70%[6]
Substituted adamantanone oximes-78°C77-94%[6]
Substituted adamantane oximes0°C5-23%[6]

Experimental Protocols

Protocol 1: Synthesis of an α-Hydroxy Hydroperoxide via Catalytic Ring-Opening of an Epoxide

This protocol is adapted from the synthesis of an α-pinene derived hydroxy hydroperoxide.[1]

  • Preparation of Ethereal Hydrogen Peroxide:

    • To 15 mL of a 30% hydrogen peroxide solution, add an excess of sodium chloride.

    • Stir the mixture for 10 minutes.

    • Extract the hydrogen peroxide with 3 x 20 mL of diethyl ether.

  • Reaction Setup:

    • In a 50 mL flask, add 19 mL of the 1 mol/L ethereal hydrogen peroxide solution (15 mmol; 1.5 equiv) to 1.52 g (10 mmol) of α-pinene oxide.

    • Add 16 mg (0.005 mmol; 0.05 equiv) of bis(acetylacetonato)dioxomolybdenum(VI).

    • Stir the reaction mixture for 90 minutes. Monitor the reaction progress using TLC.

  • Workup and Purification:

    • Under reduced pressure, remove the diethyl ether until approximately 1.5 mL of the solution remains.

    • Immediately purify the residue by column chromatography (ethyl acetate: n-hexane) to obtain the product as a colorless, viscous liquid.

Protocol 2: General Procedure for Ozonolysis of an Alkene

This is a general protocol for the ozonolysis of an alkene.[4]

  • Reaction Setup:

    • Dissolve the alkene in an appropriate inert solvent (e.g., dichloromethane, methanol) in a round-bottom flask.

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozonolysis:

    • Turn on the ozone generator and gently bubble ozone gas through the solution.

    • Continue bubbling ozone until the solution retains a pale blue color, indicating an excess of ozone. Avoid over-ozonation.

  • Workup:

    • Reductive Workup (for aldehydes/ketones): Add a reducing agent such as dimethyl sulfide (B99878) or zinc and acetic acid to the reaction mixture at -78°C and allow it to warm to room temperature. This will decompose the ozonide intermediate to yield aldehydes or ketones.[10]

    • Oxidative Workup (for carboxylic acids/ketones): Add hydrogen peroxide to the reaction mixture. This will oxidize any aldehyde intermediates to carboxylic acids.[10]

  • Purification:

    • After the workup, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Hydroxy Hydroperoxide Synthesis cluster_ozonolysis Ozonolysis Route cluster_epoxide Epoxide Ring-Opening Route ozonolysis_start Alkene ozonolysis_step1 Ozonolysis (O3, -78°C) ozonolysis_start->ozonolysis_step1 ozonolysis_step2 Workup (Reductive or Oxidative) ozonolysis_step1->ozonolysis_step2 ozonolysis_end Hydroxy Hydroperoxide ozonolysis_step2->ozonolysis_end epoxide_start Epoxide epoxide_step1 Reaction with H2O2 and Catalyst epoxide_start->epoxide_step1 epoxide_step2 Purification epoxide_step1->epoxide_step2 epoxide_end Hydroxy Hydroperoxide epoxide_step2->epoxide_end griesbaum_mechanism Griesbaum Co-Ozonolysis Mechanism oxime O-Methyl Oxime carbonyl_oxide Carbonyl Oxide Intermediate oxime->carbonyl_oxide + O3 ozone Ozone (O3) ozonide Tetrasubstituted Ozonide carbonyl_oxide->ozonide + Ketone ketone Ketone troubleshooting_tree Troubleshooting Low Yield start Low Yield Observed check_completeness Is the reaction complete? (Check by TLC) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete No complete Reaction is complete check_completeness->complete Yes extend_time Extend reaction time incomplete->extend_time increase_temp Increase temperature cautiously incomplete->increase_temp check_byproducts Are there significant byproducts? complete->check_byproducts byproducts_present Byproducts Present check_byproducts->byproducts_present Yes no_byproducts Minimal byproducts check_byproducts->no_byproducts No optimize_catalyst Optimize catalyst/conditions byproducts_present->optimize_catalyst change_solvent Change solvent byproducts_present->change_solvent check_stability Is the product unstable? no_byproducts->check_stability unstable Product is Unstable check_stability->unstable Yes stable Product is stable check_stability->stable No lower_temp Lower reaction/workup temperature unstable->lower_temp control_ph Control pH during workup unstable->control_ph

References

influence of pH and temperature on layered double hydroxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of layered double hydroxides (LDHs). The following sections address common challenges and variables in LDH synthesis, with a focus on the influence of pH and temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during LDH synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
No Precipitate or Low Yield Incorrect pH: The pH of the reaction mixture is outside the optimal range for the specific metal hydroxides to precipitate.Ensure the final pH of the synthesis solution is within the optimal range for LDH formation, typically between 8 and 12.[1][2][3] Use a calibrated pH meter and add the alkaline solution dropwise to maintain a constant pH.
Low Temperature: The reaction temperature is too low, slowing down the nucleation and growth of LDH crystals.Increase the reaction temperature. Higher temperatures generally accelerate crystal growth.[4] For hydrothermal synthesis, temperatures can range from 60°C to 180°C.[5]
Formation of Impure Phases (e.g., Metal Hydroxides) Incorrect pH: A pH that is too high or too low can lead to the precipitation of single metal hydroxides (e.g., Al(OH)₃) instead of the desired LDH structure.[6]Carefully control the pH throughout the synthesis. The optimal pH range can vary depending on the specific metal cations being used. For instance, for Mg-Al LDHs, a pH range of 8-11 is often cited.[7]
Inadequate Mixing: Poor mixing can lead to localized pH variations, causing the precipitation of undesired phases.Use vigorous and consistent stirring throughout the addition of the alkaline solution to ensure a homogeneous reaction environment.[8][9]
Poor Crystallinity Low Temperature or Short Aging Time: Insufficient thermal energy or time for crystal growth can result in poorly crystalline or amorphous materials.Increase the synthesis temperature or prolong the aging time. Hydrothermal treatment after initial precipitation can significantly improve crystallinity.[5][10][11]
Inappropriate pH: The pH can influence the crystallinity of the final product.Optimize the synthesis pH. For some systems, a higher pH (e.g., 10-13.2) can lead to better crystallinity.[4]
Broad Particle Size Distribution Uncontrolled Nucleation and Growth: Rapid addition of reagents can lead to uncontrolled nucleation, resulting in a wide range of particle sizes.Employ a slow, dropwise addition of the metal salt and alkaline solutions under vigorous stirring to control the supersaturation and promote uniform crystal growth.[12]
Agglomeration: Particles may agglomerate during synthesis or drying.Optimize stirring speed and consider using structure-directing agents or templates if necessary. Control the drying temperature to prevent excessive agglomeration.[13]
Difficulty in Intercalating Desired Anion Presence of Carbonate Impurities: Carbonate from the atmosphere (CO₂) can readily intercalate into the LDH structure, blocking the intercalation of the desired anion.Perform the synthesis under an inert atmosphere (e.g., nitrogen) to minimize exposure to CO₂. Use decarbonated water for all solutions.
Strong Affinity of Competing Anions: If the synthesis solution contains anions with a high affinity for the LDH layers (like carbonate), they will be preferentially intercalated.Use metal salts with anions that are easily exchangeable (e.g., nitrates or chlorides) and ensure the desired anion is in sufficient excess in the reaction mixture.[14]

Frequently Asked Questions (FAQs)

1. What is the optimal pH for LDH synthesis?

The optimal pH for LDH synthesis typically falls within the range of 8 to 12.[1][2][3] However, the ideal pH can vary depending on the specific divalent and trivalent metal cations being used due to their different precipitation behaviors. For example, successful synthesis of Mg-Al LDHs has been reported in a pH range of 10-13.2.[4] It is crucial to maintain a constant pH during the co-precipitation process to ensure the formation of a pure LDH phase and avoid the precipitation of single metal hydroxides.[6]

2. How does temperature affect LDH synthesis?

Temperature plays a significant role in the crystallinity and particle size of the resulting LDHs.

  • Higher temperatures generally accelerate crystal growth, leading to larger and more crystalline particles.[4][10] In hydrothermal synthesis methods, temperatures can range from 60°C to 180°C to promote the formation of highly crystalline materials.[5]

  • Aging temperature also influences the final product. Increasing the aging temperature can enhance the crystallinity of the LDH.[10]

3. What is the effect of pH on the morphology and properties of LDHs?

The pH of the synthesis medium significantly influences the final properties of the LDH:

  • Crystallinity and Purity: Operating within the optimal pH range is critical for obtaining a well-crystallized, pure LDH phase. Deviations can lead to the formation of amorphous phases or metal hydroxide (B78521) impurities.[4][6]

  • Morphology: The pH can affect the shape and size of the LDH platelets. For instance, in the synthesis of Zn-Al LDHs, different pH values resulted in materials with varying platelet and hexagonal morphologies.[1]

  • Surface Charge: The final pH of the synthesis can influence the surface charge of the LDH, which is an important factor for applications such as adsorption.[1]

4. Can I synthesize LDHs at room temperature?

Yes, the co-precipitation method, which is the most common technique for LDH synthesis, is often carried out at room temperature.[15] However, a subsequent aging step, often at a slightly elevated temperature (e.g., 60-80°C), or a hydrothermal treatment is frequently employed to improve the crystallinity of the material.[5]

Quantitative Data Summary

The following tables summarize the influence of pH and temperature on LDH properties based on findings from various studies.

Table 1: Influence of pH on LDH Properties

Metal CationspHObservationReference
Zn/Al8Layered structure, hexagonal format with pores.[1]
Zn/Al12Better crystallinity, more ordered structure, uniform charge distribution compared to pH 8.[1]
Mg/Al10-13.2Successful LDH synthesis with optimal crystallinity and composition.[4]
Cu/Al9.5-10.0Optimal pH range for the formation of the target LDH product.[15]
Ni/Al4-13LDH formation observed, with more nitrate (B79036) anions intercalated at lower pH.[14]

Table 2: Influence of Temperature on LDH Properties

Synthesis MethodTemperature RangeObservationReference
Hydrothermal60°C - 180°CPromotes the formation of highly crystalline LDHs. Sponge-like microspheres at lower temperatures (60-80°C) and larger polydisperse stacked particles at higher temperatures (>150°C).[5]
AgingIncreased TemperatureIncreased crystallinity of the LDH.[10]
Drying75°C - 90°CIncrease in temperature led to an increase in agglomeration and crystallite size.[13]
Calcination300°C - 600°CThermal decomposition of LDH to form mixed metal oxides. Specific surface area can be influenced by calcination temperature.[16]

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of Mg-Al-CO₃ LDH at Constant pH

This protocol describes a standard method for synthesizing Mg-Al carbonate LDH.

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water (decarbonated)

Procedure:

  • Prepare Solution A: Dissolve Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in decarbonated deionized water to achieve a desired total metal concentration (e.g., 0.75 M) with a Mg²⁺/Al³⁺ molar ratio of 2:1 to 4:1.

  • Prepare Solution B: Prepare an alkaline solution of NaOH and Na₂CO₃ in decarbonated deionized water. The amount of carbonate should be in excess relative to the aluminum content.

  • Co-precipitation: Slowly add Solution A and Solution B simultaneously and dropwise into a reactor containing deionized water under vigorous stirring. Maintain a constant pH (e.g., 10) by adjusting the addition rate of Solution B using a pH controller.

  • Aging: After the addition is complete, continue stirring the resulting slurry at a specific temperature (e.g., 60°C) for a set period (e.g., 18 hours) to allow for crystal growth and improved crystallinity.

  • Washing and Collection: Cool the suspension to room temperature. Collect the precipitate by centrifugation or filtration and wash it repeatedly with deionized water until the pH of the supernatant is neutral.

  • Drying: Dry the final product in an oven at a specific temperature (e.g., 80°C) overnight.

Protocol 2: Hydrothermal Synthesis of Zn-Al-Cl LDH

This protocol is suitable for obtaining highly crystalline LDHs.

Materials:

  • Zinc chloride (ZnCl₂)

  • Aluminum chloride (AlCl₃)

  • Sodium hydroxide (NaOH)

  • Deionized water (decarbonated)

Procedure:

  • Prepare Metal Salt Solution: Dissolve ZnCl₂ and AlCl₃ in decarbonated deionized water to the desired concentrations and molar ratio (e.g., Zn²⁺/Al³⁺ of 3:1).

  • Precipitation: Slowly add a NaOH solution to the metal salt solution under vigorous stirring until the desired pH (e.g., 9) is reached. A gel-like precipitate will form.

  • Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a designated time (e.g., 24 hours).

  • Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the solid product by centrifugation or filtration and wash thoroughly with deionized water.

  • Drying: Dry the purified LDH product in an oven at a low temperature (e.g., 60°C) to avoid structural damage.

Visualizations

LDH_Synthesis_Workflow cluster_reaction Reaction cluster_post_synthesis Post-Synthesis Processing metal_salts Metal Salt Solution (e.g., Mg(NO₃)₂, Al(NO₃)₃) coprecipitation Co-precipitation metal_salts->coprecipitation alkaline_sol Alkaline Solution (e.g., NaOH, Na₂CO₃) alkaline_sol->coprecipitation aging Aging / Hydrothermal Treatment coprecipitation->aging Control T, time washing Washing coprecipitation->washing Direct (optional) aging->washing drying Drying washing->drying final_product LDH Product drying->final_product

Caption: General workflow for the synthesis of Layered Double Hydroxides.

pH_Temp_Influence pH Synthesis pH Crystallinity Crystallinity pH->Crystallinity Influences Purity Phase Purity pH->Purity Crucial for Morphology Morphology pH->Morphology Affects Temp Synthesis Temperature Temp->Crystallinity Increases with higher T ParticleSize Particle Size Temp->ParticleSize Increases with higher T

Caption: Influence of pH and Temperature on key LDH properties.

References

overcoming challenges in the crystallization of metal hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to overcome common challenges encountered during the crystallization of metal hydroxides.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve experimental challenges.

Issue 1: Low or No Crystal Yield

Question: I followed the protocol, but I have a very low yield of my metal hydroxide (B78521) precipitate. What could be the cause?

Answer: A low yield is typically related to the solubility of the metal hydroxide under your specific experimental conditions. Consider the following factors:

  • Incorrect pH: Most metal hydroxides are amphoteric, meaning they can redissolve at both low and high pH values. Each metal hydroxide has a specific pH at which its solubility is at a minimum.[1] For instance, the optimal pH range for precipitating aluminum hydroxide is generally between 6 and 8.[2] Deviating from this range can significantly increase solubility and reduce yield.

  • Presence of Complexing Agents: Your solution may contain ions or molecules that form soluble complexes with the metal ions, preventing them from precipitating.[3] Strong chelating agents, organo-metallic complexes, and even some inorganic anions can inhibit the formation of the hydroxide precipitate.[4]

  • Improper Washing: Washing the precipitate with a solution that is not pH-neutral can cause some of the product to dissolve.[2]

Solutions:

  • Verify and Adjust pH: Carefully measure the final pH of your precipitation mixture and ensure it is within the optimal range for the specific metal hydroxide you are synthesizing.

  • Address Complexing Agents: If you suspect the presence of chelating agents, you may need to introduce a pre-treatment step, such as using a strong oxidant to destroy the complexes before precipitation.[4]

  • Use Neutral Washing Solutions: Wash the final precipitate with deionized water or a neutral salt solution to remove soluble byproducts without dissolving the desired product.[2]

Issue 2: Precipitate is Amorphous, Gelatinous, or Poorly Crystalline

Question: My product is a gel-like substance, not the crystalline powder I was expecting. How can I improve crystallinity?

Answer: The formation of amorphous or gelatinous precipitates is often a result of very high supersaturation, which leads to rapid, uncontrolled nucleation rather than ordered crystal growth.[3]

  • Rapid Reagent Addition: Adding the precipitating agent too quickly creates localized areas of high supersaturation.

  • High Reactant Concentrations: Using highly concentrated solutions increases the overall supersaturation level.[5]

  • Insufficient Aging: Freshly precipitated amorphous forms need time to convert to more stable crystalline forms.[2]

Solutions:

  • Slow Reagent Addition: Add the precipitating agent dropwise while stirring vigorously. This ensures a more uniform distribution and prevents localized high supersaturation.

  • Use Dilute Solutions: Working with more dilute reactant solutions will lower the supersaturation level, favoring crystal growth over nucleation.

  • Age the Precipitate: Allow the precipitate to remain in the mother liquor for an extended period (aging), which can facilitate the transformation from an amorphous to a crystalline state.[2] Gentle heating during aging can sometimes accelerate this process.[2]

  • Hydrothermal Treatment: For some systems, a post-precipitation hydrothermal treatment can significantly improve crystallinity and control morphology.[6][7]

Issue 3: Undesirable Particle Size and Morphology (Agglomeration, Small Particles)

Question: The resulting crystals are heavily agglomerated and the particle size is too small. How can I achieve larger, more uniform crystals?

Answer: Particle size and morphology are governed by the interplay between nucleation and crystal growth. Small, agglomerated particles suggest that nucleation is dominating over growth.

  • Process Parameters: Temperature, reactant concentration, and reaction time significantly influence crystal growth.[6][8] For example, in the hydrothermal synthesis of Mg(OH)₂, higher temperatures and longer reaction times can lead to larger, more uniform particles.[6]

  • Mixing and Agitation: The stirring rate affects the mixing of reactants and can influence both agglomeration and the formation of different crystal structures.[5] In some cases, high agitation can lead to smaller particles.[9]

  • Supersaturation Control: As with crystallinity, high supersaturation leads to a high nucleation rate and smaller particles.[5]

Solutions:

  • Optimize Reaction Conditions: Systematically vary the temperature, concentration, and reaction/aging time to find the optimal conditions for crystal growth.[6][8]

  • Control Agitation: Adjust the stirring speed. While vigorous stirring is needed for initial mixing, a gentler rate during aging might reduce particle fracture and promote growth.

  • Utilize Seeding: Introduce seed crystals to the solution. This provides a surface for crystal growth to occur, bypassing the need for primary nucleation and resulting in larger particles.[10]

Issue 4: Product is Colored or Appears Impure

Question: My final metal hydroxide product is not white as expected. Why does it have a color?

Answer: A pure metal hydroxide, such as aluminum hydroxide, should be white.[2] The presence of color typically indicates contamination from other metal ions.

  • Contaminated Reagents: The precursor metal salts or the precipitating agent may contain impurities.

  • Glassware Contamination: Residues from previous experiments on the surface of the glassware can leach into the reaction mixture.

Solutions:

  • Use High-Purity Reagents: Ensure that the starting materials are of a high purity grade.

  • Thoroughly Clean Glassware: Use appropriate cleaning procedures to ensure all glassware is free of any potential contaminants.

  • Purify by Re-precipitation: If contamination is suspected in the final product, a purification step can be performed. This involves dissolving the precipitate in a minimal amount of strong acid or base and then carefully re-precipitating the metal hydroxide by adjusting the pH back to the optimal range.[2][11] This process can leave many impurities behind in the solution.

Issue 5: Unstable or Incorrect Crystal Polymorph is Formed

Question: I've obtained a metastable polymorph that transforms over time, or not the specific crystal form I need. How can I control polymorphism?

Answer: Polymorphism is the ability of a compound to exist in more than one crystalline form. These forms can have different physical properties, such as solubility and stability.[12] The formation of a specific polymorph is highly sensitive to the crystallization conditions.

  • Thermodynamic vs. Kinetic Control: Often, a less stable (metastable) polymorph will crystallize first because it nucleates faster (kinetic product), and then it will transform into the most stable form over time (thermodynamic product).[12]

  • Controlling Factors: Key factors that influence which polymorph is formed include temperature, solvent composition, supersaturation level, and the presence of additives or impurities.[5][12]

Solutions:

  • Precise Temperature Control: The relative stability of polymorphs can be temperature-dependent. Maintaining a constant, controlled temperature throughout the crystallization process is critical.[12]

  • Solvent Selection: The choice of solvent can dictate which polymorph is favored.

  • Controlled Supersaturation: The rate of adding the precipitating agent and the reactant concentrations should be carefully controlled to maintain a consistent supersaturation level, which can favor the nucleation of the desired form.[5]

  • Seeding: Using seed crystals of the desired polymorph is one of the most effective ways to ensure that form crystallizes out.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical in metal hydroxide precipitation? A1: The solubility of metal hydroxides is highly dependent on pH. Most heavy metals are amphoteric, meaning they have a specific pH value at which their solubility is at a minimum.[1] Above or below this optimal pH, the metal hydroxide can form soluble hydroxo complexes or metal ions, respectively, causing it to dissolve back into the solution and reducing the precipitation efficiency.[3]

Q2: What is the difference between amorphous and crystalline aluminum hydroxide? A2: Amorphous aluminum hydroxide is a freshly precipitated, non-crystalline form that often appears as a gel.[2] It is generally more soluble and reactive. Crystalline forms, such as gibbsite and bayerite, have an ordered, repeating atomic structure. The amorphous form can convert to a more stable crystalline form over time through a process known as aging.[2][13]

Q3: How do complexing agents interfere with crystallization? A3: Complexing or chelating agents are molecules that can form strong, soluble complexes with metal ions.[9] When present in a solution, they compete with hydroxide ions for the metal ion. If the resulting metal-agent complex is very stable, it will keep the metal dissolved in the solution even at the optimal pH for hydroxide precipitation, making it difficult or impossible to form the desired precipitate.[9]

Q4: What is the purpose of "aging" a precipitate? A4: Aging, or digesting, a precipitate involves letting the solid remain in contact with the mother liquor, often at an elevated temperature. This process can lead to several improvements in the quality of the crystals. It allows for the transformation of unstable or amorphous forms into more stable and ordered crystalline structures.[2] It can also lead to an increase in average particle size as smaller particles dissolve and re-deposit onto larger ones, a phenomenon known as Ostwald ripening.

Q5: What are the main challenges when scaling up a metal hydroxide crystallization process? A5: Scaling up a crystallization process from the lab to a plant scale is challenging because the mixing and heat transfer characteristics change significantly with the reactor size and geometry.[14] Conditions that work well in a small flask, like rapid heat dissipation and uniform mixing, are difficult to replicate in a large reactor.[10] This can lead to issues with local supersaturation, non-uniform particle size distributions, and the formation of undesired polymorphs.[14]

Data Presentation: Process Parameters

The following tables summarize quantitative data on the effect of various experimental parameters on the properties of metal hydroxide crystals.

Table 1: Effect of Temperature and Concentration on Magnesium Hydroxide (Mg(OH)₂) Particle Size [6]

ParameterConditionAverage Crystallite Size (nm)D₅₀ Particle Size (µm)D₉₀ Particle Size (µm)
Temperature 120 °C32.466.5916.06
160 °C34.293.749.62
MgO Concentration 2%35.78--
4%50.01--
8%34.794.5319.61

Data obtained from hydrothermal synthesis. D₅₀ and D₉₀ represent the median and 90th percentile of the particle size distribution, respectively.

Table 2: Effect of Agitation Rate on Aluminum Hydroxide (Al(OH)₃) Particle Size [9]

Agitation Rate (rpm)Mean Particle Size (nm)Particle Size Range (nm)
20034221510 – 15172
5000305-
10000279-

Data obtained from precipitation by reacting AlCl₃ with NaOH.

Experimental Protocols

Protocol 1: Controlled Precipitation of Aluminum Hydroxide (Al(OH)₃)

This protocol describes a standard laboratory procedure for synthesizing aluminum hydroxide via controlled precipitation.

Materials and Equipment:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Beakers and magnetic stir plate with stir bar

  • pH meter

  • Dropping funnel or burette

  • Buchner funnel and filter paper for vacuum filtration

  • Drying oven

Procedure:

  • Prepare Precursor Solution: Dissolve a known amount of aluminum chloride hexahydrate in deionized water to create a solution of the desired concentration (e.g., 3.6 mg/mL).[9]

  • Prepare Base Solution: Prepare a dilute solution of sodium hydroxide (e.g., 0.04 M).[9]

  • Precipitation: Place the aluminum chloride solution in a beaker on a magnetic stir plate and begin stirring. Slowly add the sodium hydroxide solution dropwise using a dropping funnel.

  • Monitor and Adjust pH: Continuously monitor the pH of the mixture. Continue adding the base solution until the pH reaches the target range of 6-8 (a target of pH 7.0 is common).[2][9] Be careful not to overshoot this pH.

  • Aging the Precipitate: Once the target pH is reached, stop adding the base and allow the suspension to stir gently for a set period (e.g., 1 hour) to age the precipitate and improve crystallinity.[2]

  • Washing: Turn off the stirrer and allow the precipitate to settle. Decant the supernatant liquid. Resuspend the precipitate in deionized water, stir, and allow it to settle again. Repeat this washing step 3-4 times to remove soluble byproducts like NaCl.[2][9]

  • Isolation: Isolate the white precipitate by vacuum filtration using a Buchner funnel.[2]

  • Drying: Carefully transfer the filter cake to a watch glass and dry it in an oven at a low temperature (e.g., below 100°C) to avoid dehydration to aluminum oxide.[2]

Protocol 2: Hydrothermal Synthesis of Magnesium Hydroxide (Mg(OH)₂)

This protocol is for synthesizing well-defined Mg(OH)₂ crystals using a hydrothermal method, which is performed in a sealed, heated pressure vessel.

Materials and Equipment:

  • Magnesium oxide (MgO) or a magnesium salt (e.g., MgCl₂)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Magnetic stir plate and stir bar (for initial slurry preparation)

  • Laboratory oven capable of reaching at least 160°C

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Prepare Precursor Slurry: Disperse a specific amount of MgO powder in deionized water to achieve the desired concentration (e.g., a 6% solid-to-liquid ratio).[6] Stir vigorously to create a uniform suspension.

  • Load the Autoclave: Transfer the prepared slurry into the Teflon liner of the hydrothermal autoclave. Do not fill the liner to more than 80% of its capacity.

  • Seal the Autoclave: Place the Teflon liner inside the stainless steel autoclave and seal the vessel tightly according to the manufacturer's instructions.

  • Hydrothermal Reaction: Place the sealed autoclave in a preheated laboratory oven. Heat at the desired temperature (e.g., 160°C) for a specific duration (e.g., 2 hours).[6]

  • Cooling: After the reaction time is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot and under pressure.

  • Product Recovery: Once cooled, carefully open the autoclave and retrieve the Teflon liner. The product will be a suspension or a settled solid.

  • Washing: Transfer the product to centrifuge tubes. Centrifuge the suspension to pellet the solid product, discard the supernatant, add fresh deionized water, and resuspend the pellet. Repeat this washing process several times to remove any unreacted precursors.

  • Drying: After the final wash, dry the recovered Mg(OH)₂ powder in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualizations

The following diagrams illustrate common workflows in troubleshooting and executing metal hydroxide crystallization experiments.

Caption: A troubleshooting workflow for common metal hydroxide crystallization issues.

ExperimentalWorkflow A Precursor & Reagent Preparation B Precipitation (Controlled Addition & pH) A->B C Aging / Digestion (Optional: Heat) B->C D Solid-Liquid Separation (Filtration / Centrifugation) C->D E Washing (Remove Soluble Impurities) D->E F Drying (Controlled Temperature) E->F G Characterization (XRD, SEM, PSA) F->G

Caption: A general experimental workflow for metal hydroxide precipitation.

References

refinement of protocols for synthesizing high-purity hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of protocols for synthesizing high-purity hydroxides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the purity of synthesized hydroxides?

A1: The purity of synthesized hydroxides is primarily affected by several factors:

  • pH Control: Each metal hydroxide (B78521) has a specific pH at which it exhibits minimum solubility.[1][2] Deviating from this optimal pH can lead to incomplete precipitation or the formation of soluble complexes, thus reducing purity.[1]

  • Purity of Starting Materials: Impurities in the precursor salts or precipitating agents will inevitably be incorporated into the final product.[3][4]

  • Presence of Chelating or Complexing Agents: Substances like EDTA, citrates, and ammonia (B1221849) can form stable complexes with metal ions, preventing their precipitation as hydroxides.[1][5][6]

  • Reaction Temperature: Temperature can influence reaction kinetics, crystal structure, and the solubility of the hydroxide.[3]

  • Agitation Rate: The rate of mixing affects particle size and homogeneity of the precipitate.[7]

Q2: How can I remove impurities from my sodium hydroxide solution?

A2: A common method for purifying aqueous sodium hydroxide solutions is through crystallization. This process involves cooling a concentrated solution to precipitate sodium hydroxide crystals, leaving impurities such as sodium chloride in the mother liquor. The purified crystals can then be separated by filtration or centrifugation.[8][9] Another approach involves recrystallization, where the impure crystals are dissolved in a minimal amount of a hot solvent and then cooled slowly to allow for the formation of pure crystals.[10]

Q3: What is the optimal pH for precipitating common metal hydroxides?

A3: The optimal pH for hydroxide precipitation varies for different metals. Maintaining the specific pH for the metal of interest is crucial for maximizing yield and purity.

Metal IonOptimal pH for Precipitation
Chromium (Cr³⁺)7.5[1]
Copper (Cu²⁺)8.1[1]
Zinc (Zn²⁺)10.1[1]
Nickel (Ni²⁺)10.8[1]
Cadmium (Cd²⁺)11.0[1]
Iron (Fe³⁺)> 3.5[11]
Aluminum (Al³⁺)> 5.0[11]
Manganese (Mn²⁺)9.0 - 9.5[11]
Lead (Pb²⁺)8.5 - 12.0

Note: These values can be influenced by the presence of other ions and complexing agents in the solution.[12]

Troubleshooting Guide

Problem 1: Low Yield of Precipitated Hydroxide

Potential Cause Troubleshooting Step
Incorrect pH Verify and adjust the pH of the reaction mixture to the optimal range for the specific metal hydroxide.[1][2] Use a calibrated pH meter for accurate measurements.
Incomplete Reaction Ensure sufficient reaction time and adequate mixing to allow for complete precipitation.[3]
Sub-optimal Temperature Optimize the reaction temperature. Low temperatures can slow down the reaction rate, while high temperatures might increase solubility.[3]
Loss during Workup Be meticulous during filtration and washing steps to avoid mechanical loss of the product. Ensure the filter medium has an appropriate pore size.[13]

Problem 2: Product Contamination and Low Purity

Potential Cause Troubleshooting Step
Impure Starting Materials Use high-purity precursor salts and precipitating agents.[3][4] Consider purifying the starting materials if necessary.
Presence of Chelating Agents If chelating agents are suspected, pretreatment of the solution may be necessary. This can involve oxidation to destroy organic complexes or using a "chelate breaker" reagent.[1][5] In some cases, increasing the pH with calcium hydroxide can help bind the ligands and free the metal ions for precipitation.[14]
Co-precipitation of Other Ions If the starting solution contains multiple metal ions, selective precipitation by carefully controlling the pH in stages may be required.[5]
Inadequate Washing Wash the precipitate thoroughly with deionized water to remove soluble impurities. Monitor the conductivity of the wash water; washing is complete when it approaches the conductivity of deionized water.[15]

Problem 3: Formation of Excessive or Difficult-to-Filter Sludge

Potential Cause Troubleshooting Step
Amorphous Precipitate Slowing down the rate of precipitant addition and controlling the temperature can promote the formation of larger, more crystalline particles that are easier to filter.[16]
High Water Content in Sludge Employing a high-density sludge (HDS) process, where precipitated sludge is recycled and mixed with the alkali reagent before being added to the wastewater, can increase sludge density.[17] The use of flocculants can also aid in the settling of solids.[17]
Colloidal Particle Formation The addition of a coagulant can help to destabilize colloidal suspensions and promote the aggregation of particles, making them easier to separate.

Experimental Protocols

Synthesis of High-Purity Aluminum Hydroxide by Precipitation

This protocol describes a common method for synthesizing aluminum hydroxide via precipitation.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O) or Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

  • Ammonium (B1175870) hydroxide (NH₄OH) solution (28%)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of the aluminum salt.[15]

  • Precipitation: While vigorously stirring the aluminum salt solution, slowly add the ammonium hydroxide solution dropwise until the pH of the solution reaches between 8 and 10.[15] It is critical to maintain a constant pH during this step to ensure uniform particle formation.[15]

  • Aging: Age the resulting suspension at room temperature for 24 to 48 hours with continuous stirring. This allows for the crystallization and growth of the aluminum hydroxide particles.[15]

  • Washing: Separate the precipitate from the solution via centrifugation or filtration. Wash the precipitate repeatedly with deionized water to remove residual ions. Continue washing until the conductivity of the washing water is close to that of deionized water.[15]

  • Drying: Dry the washed precipitate in an oven at 100-120°C for 12-24 hours to obtain the final high-purity aluminum hydroxide powder.[15]

Purification of Sodium Hydroxide Solution by Crystallization

This protocol outlines the purification of a sodium hydroxide solution containing sodium chloride as a primary impurity.

Materials:

  • Aqueous sodium hydroxide solution (e.g., 50% NaOH with NaCl impurity)

Procedure:

  • Cooling and Crystallization: Cool the aqueous sodium hydroxide solution to a temperature below 15°C.[9] This will cause the sodium hydroxide to crystallize as NaOH·3.5H₂O, while the sodium chloride remains in the solution.[8]

  • Separation: Separate the sodium hydroxide crystals from the mother liquor using a mechanical solid-liquid separator, such as a centrifuge.[8][9]

  • Washing (Optional): For higher purity, the isolated crystals can be washed with a small amount of a pure, cold sodium hydroxide solution.[8]

  • Melting/Redissolving: The purified crystals can then be melted or redissolved in deionized water to obtain a high-purity sodium hydroxide solution.

Data Presentation

Comparison of Analytical Methods for Purity Assessment

The selection of an appropriate analytical technique is crucial for verifying the purity of the synthesized hydroxide.

Analytical Method Information Provided Advantages Limitations
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) Elemental composition and quantification of trace metal impurities.High sensitivity and can perform multi-element analysis quickly.High relative cost.
X-ray Diffraction (XRD) Crystalline phase identification and assessment of crystalline purity.Essential for determining the specific polymorph of the hydroxide.May not detect amorphous impurities.
Thermogravimetric Analysis (TGA) Thermal stability, water content, and decomposition behavior.Provides information on hydration states and can indicate the presence of impurities based on deviations from theoretical weight loss.Does not identify the specific nature of impurities.
Titration Quantifies the main component (e.g., total alkali content).Low cost and can be highly accurate and precise.Less suitable for trace impurity analysis.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of organic impurities or additives.High resolution and versatility for a wide range of analytes.May require derivatization for compounds without a UV chromophore.[18]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis start Prepare Precursor Solution reaction Controlled Addition & Precipitation (Constant pH & Temperature) start->reaction precipitant Prepare Precipitating Agent precipitant->reaction aging Aging of Suspension reaction->aging separation Separation (Filtration/Centrifugation) aging->separation washing Washing with Deionized Water separation->washing drying Drying washing->drying analysis Purity & Characterization (XRD, ICP-AES, TGA) drying->analysis end High-Purity Hydroxide analysis->end

Caption: General experimental workflow for hydroxide synthesis.

Troubleshooting_Flowchart start Problem Encountered low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No check_ph Verify & Adjust pH low_yield->check_ph Yes sludge_issue Sludge/Filtration Issues? low_purity->sludge_issue No check_reagents Analyze Purity of Reagents low_purity->check_reagents Yes optimize_addition Slow Precipitant Addition sludge_issue->optimize_addition Yes no_solution Consult Further sludge_issue->no_solution No check_time_temp Optimize Reaction Time & Temp check_ph->check_time_temp check_workup Review Workup Procedure check_time_temp->check_workup solution Problem Resolved check_workup->solution check_chelators Test for Chelating Agents check_reagents->check_chelators improve_washing Enhance Washing Protocol check_chelators->improve_washing improve_washing->solution use_flocculant Consider Flocculant/Coagulant optimize_addition->use_flocculant use_flocculant->solution

Caption: Troubleshooting flowchart for hydroxide synthesis.

References

Technical Support Center: Strategies for Controlling Hydroxide Nanoparticle Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the morphology of hydroxide (B78521) nanoparticles during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing hydroxide nanoparticles with controlled morphology?

A1: The most common methods for synthesizing hydroxide nanoparticles with controlled morphology are co-precipitation and hydrothermal/solvothermal synthesis. Co-precipitation involves the rapid formation of a solid hydroxide phase from a solution of metal salts upon addition of a precipitating agent.[1] Hydrothermal and solvothermal methods involve crystallization of the nanoparticles from a solution at elevated temperatures and pressures in an autoclave.[2][3]

Q2: Which synthesis parameters have the most significant impact on the final morphology of hydroxide nanoparticles?

A2: Several parameters critically influence the size, shape, and dimensionality of hydroxide nanoparticles. These include:

  • pH: The pH of the reaction medium affects the hydrolysis and condensation rates of the metal precursors, directly influencing nucleation and growth.[4][5]

  • Temperature: Reaction temperature controls the kinetics of crystal growth and can favor the formation of specific crystalline phases and morphologies.

  • Precursor Concentration: The concentration of metal salts and precipitating agents impacts the supersaturation level, which in turn governs the nucleation rate and subsequent particle growth.[6]

  • Surfactants and Capping Agents: These molecules adsorb to the surface of growing nanoparticles, selectively inhibiting growth on certain crystal faces to promote anisotropic shapes like nanorods or nanosheets.[2]

  • Stirring Rate: The stirring rate influences the homogeneity of the reaction mixture and the diffusion of reactants, which can affect particle size distribution.[7][8]

  • Reaction Time: The duration of the synthesis, particularly in hydrothermal/solvothermal methods, allows for crystal ripening and morphological evolution.

Q3: How can I prevent the aggregation of my hydroxide nanoparticles during and after synthesis?

A3: Nanoparticle aggregation is a common issue driven by high surface energy. To prevent this, you can:

  • Control pH: Maintaining the pH far from the isoelectric point of the nanoparticles ensures electrostatic repulsion between them.[9][10]

  • Use Stabilizers: Employing surfactants or capping agents creates a protective layer around the nanoparticles, providing steric hindrance that prevents them from coming into close contact.[9][10]

  • Optimize Ionic Strength: High salt concentrations can screen the surface charge, leading to aggregation. Using low ionic strength buffers for washing and storage is recommended.

  • Sonication: Applying ultrasonic energy can help to break up soft agglomerates.[11]

  • Proper Storage: Storing nanoparticles in a suitable solvent and at an appropriate concentration can minimize aggregation over time.

Q4: What are the main challenges when scaling up the synthesis of hydroxide nanoparticles from the lab to a larger scale?

A4: Scaling up nanoparticle synthesis presents several challenges:

  • Maintaining Homogeneity: Achieving uniform mixing and temperature distribution in a larger reactor is difficult and can lead to batch-to-batch variability.[12][13]

  • Heat and Mass Transfer: Different heat and mass transfer characteristics in larger volumes can alter reaction kinetics and affect nanoparticle morphology.

  • Reproducibility: Ensuring consistent results at a larger scale requires precise control over all synthesis parameters.[12]

  • Reactor Design: The geometry of the reactor can significantly impact mixing efficiency and product quality.[13]

  • Downstream Processing: Handling and purifying large quantities of nanoparticles can be challenging.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of hydroxide nanoparticles.

Problem Potential Cause(s) Troubleshooting Steps
Wide Particle Size Distribution (Polydispersity) 1. Inhomogeneous mixing of reactants. 2. Fluctuations in temperature or pH during synthesis. 3. Uncontrolled nucleation and growth rates.1. Increase the stirring rate to ensure rapid and uniform mixing. 2. Use a temperature-controlled reaction vessel and a pH controller for precise regulation. 3. Optimize the addition rate of the precipitating agent to control the supersaturation level.
Uncontrolled or Undesired Morphology 1. Incorrect pH of the reaction medium. 2. Inappropriate reaction temperature or time. 3. Absence or wrong choice/concentration of a capping agent. 4. Incorrect precursor concentration.1. Carefully adjust and monitor the pH throughout the synthesis to the optimal value for the desired morphology. 2. Systematically vary the reaction temperature and time to find the ideal conditions. 3. Screen different types of surfactants (anionic, cationic, non-ionic) and vary their concentrations. 4. Adjust the precursor concentrations to control the growth kinetics.
Particle Aggregation 1. pH is near the isoelectric point of the nanoparticles. 2. High ionic strength of the medium. 3. Insufficient amount or absence of a stabilizing agent. 4. High particle concentration.1. Adjust the pH to a value that ensures high surface charge and electrostatic repulsion.[9][10] 2. Wash the nanoparticles with deionized water or a low ionic strength buffer to remove excess ions.[9] 3. Add a suitable surfactant or polymer as a capping agent during synthesis.[9] 4. Dilute the nanoparticle suspension.
Low Product Yield 1. Incomplete precipitation of the metal hydroxide. 2. Loss of product during washing and centrifugation steps. 3. Suboptimal reaction conditions (temperature, time, pH).1. Ensure the final pH is sufficiently high to precipitate all the metal ions. 2. Optimize centrifugation speed and duration to effectively pellet the nanoparticles. Use techniques like flocculation before centrifugation if necessary. 3. Re-evaluate and optimize the key synthesis parameters.

Data Presentation: Quantitative Effects of Synthesis Parameters

The following tables summarize the quantitative impact of key synthesis parameters on the morphology of hydroxide nanoparticles based on literature data.

Table 1: Effect of pH on Nickel Hydroxide Nanoparticle Morphology

pHAverage Particle Size (nm)MorphologyReference
8.736Elongated[5]
9.519Round[5]
8~20 (aggregates of thin films)Film-like aggregates[14]
9~20 (aggregates of thin films)Film-like aggregates[14]
10~20 (aggregates of thin films)Film-like aggregates[14]
119-26Cubic, less agglomerated[4]
721-28Cubic, more agglomerated[4]
1124-30Cubic, more agglomerated[4]

Table 2: Effect of Surfactants on Magnesium Hydroxide Nanoparticle Morphology

SurfactantAverage Particle Size (nm)MorphologyReference
None>100 (aggregated)Aggregated clumps[2]
CTAB54.9 ± 5.6Hexagonal plates[2]
PEG50052.8 ± 5.8Flakes[2]
Gelatin27.3 ± 2.5Spherical[2]
Oleic Acid84.1 ± 6.8Discs[2]

Table 3: Effect of Precursor Concentration on Silver Selenide Nanoparticle Morphology

Precursor Ratio (Ag:Se)Average Particle Size (nm)MorphologyReference
1:11.92Spherical, well-dispersed[6]
1:24.44Spherical, less dispersed[6]
2:15.30Spherical, closely packed[6]
1:1023.58Spherical and larger rods[6]

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of Zinc Hydroxide Nanorods

This protocol describes a general procedure for the synthesis of zinc hydroxide nanorods via a co-precipitation method.

Materials:

Procedure:

  • Prepare a 0.2 M aqueous solution of zinc nitrate hexahydrate in DI water.[15]

  • Prepare a 0.4 M aqueous solution of sodium hydroxide in DI water.[16]

  • Under vigorous stirring, slowly add the NaOH solution dropwise to the zinc nitrate solution at room temperature. A white precipitate of zinc hydroxide will form.[16][17]

  • Continue stirring the suspension for 2 hours to allow for the aging of the precipitate.

  • Collect the precipitate by centrifugation.

  • Wash the precipitate several times with DI water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the resulting zinc hydroxide nanorods in an oven at 60 °C.

Protocol 2: Hydrothermal Synthesis of Layered Double Hydroxide (LDH) Nanosheets

This protocol provides a method for synthesizing Mg-Al LDH nanosheets using a hydrothermal approach.[18]

Materials:

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

Procedure:

  • Prepare a mixed salt solution containing 0.5 M MgCl₂ and 0.25 M AlCl₃ in 200 mL of DI water.[18]

  • While stirring, add a 2.4 M NaOH solution dropwise to the salt solution until the pH reaches and is maintained at 10. A precipitate will form.[18]

  • Collect the precipitate by centrifugation and wash it twice with DI water.[18]

  • Re-disperse the washed precipitate in 300 mL of DI water using a high-speed homogenizer at 18,000 rpm for 15 minutes to obtain a homogeneous suspension.[18]

  • Transfer the suspension to a Teflon-lined stainless-steel autoclave.[18]

  • Heat the autoclave to 125 °C and maintain this temperature for 24 hours with a stirring speed of 250 rpm.[18]

  • After cooling to room temperature, collect the LDH nanosheets by centrifugation at 15,000 rpm.[18]

  • Wash the product with DI water and dry it for further characterization.

Visualizations

experimental_workflow_coprecipitation cluster_solution_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification & Collection MetalSalt Metal Salt Solution Mixing Controlled Mixing (Vigorous Stirring) MetalSalt->Mixing Precipitant Precipitating Agent Solution Precipitant->Mixing Precipitation Precipitation (Formation of Hydroxide) Mixing->Precipitation Aging Aging Precipitation->Aging Centrifugation Centrifugation Aging->Centrifugation Washing Washing (DI Water & Ethanol) Centrifugation->Washing Drying Drying Washing->Drying FinalProduct Hydroxide Nanoparticles Drying->FinalProduct

Caption: Workflow for co-precipitation synthesis of hydroxide nanoparticles.

experimental_workflow_hydrothermal cluster_precipitation Initial Precipitation cluster_hydrothermal Hydrothermal Treatment cluster_purification Purification & Collection SaltSolution Mixed Metal Salt Solution BaseAddition Base Addition (pH Control) SaltSolution->BaseAddition Precipitate Initial Precipitate BaseAddition->Precipitate Homogenization Homogenization (Re-dispersion) Precipitate->Homogenization Autoclave Autoclave Treatment (High T & P) Homogenization->Autoclave Centrifugation Centrifugation Autoclave->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying FinalProduct Hydroxide Nanosheets Drying->FinalProduct

Caption: Workflow for hydrothermal synthesis of hydroxide nanosheets.

morphology_control_factors center Nanoparticle Morphology (Size, Shape, Dimensionality) pH pH pH->center Temp Temperature Temp->center Precursor Precursor Conc. Precursor->center Surfactant Surfactant/ Capping Agent Surfactant->center Stirring Stirring Rate Stirring->center Time Reaction Time Time->center

Caption: Key parameters influencing hydroxide nanoparticle morphology.

References

avoiding common experimental errors in thermogravimetric analysis of hydrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common experimental errors during the thermogravimetric analysis of hydrates.

Troubleshooting Guides

This section addresses specific issues that may arise during TGA experiments on hydrated materials.

Question: My TGA curve shows an initial weight gain. What could be the cause?

Answer: An apparent initial weight gain in a TGA curve is a common artifact known as the buoyancy effect.[1][2][3] This phenomenon is caused by the change in density of the purge gas as it is heated. As the gas density decreases, the buoyant force on the sample and sample holder changes, resulting in an apparent increase in mass. This effect is typically in the range of 50 to 200 µg.[1][2][3]

  • Solution: To correct for buoyancy, a "blank" run should be performed using an empty crucible under the same experimental conditions (heating rate, gas flow, etc.) as the sample run.[4] The data from the blank run can then be subtracted from the sample data to yield the true mass change.[4][5] Many modern TGA software packages have an automated feature for blank curve subtraction.[1][2]

Question: I'm seeing a sudden, sharp weight loss in my TGA curve that doesn't seem to correspond to a simple dehydration step. What might be happening?

Answer: A sudden and erratic weight loss can be caused by the ejection of sample particles from the crucible.[2][3] This often occurs when a decomposition process releases gas rapidly, causing the sample to sputter.

  • Solution: To prevent sample ejection, you can try the following:

    • Use a smaller sample size.[2]

    • Cover the crucible with a lid that has a small hole to allow for the controlled release of evolved gases.[2][3]

    • Gently pack the sample in the crucible.

    • Use a slower heating rate to reduce the rate of gas evolution.

Question: My baseline is noisy or drifting. What are the possible causes and solutions?

Answer: A noisy or drifting baseline can be attributed to several factors:

  • Fluctuations in Purge Gas Flow Rate: Inconsistent gas flow can cause turbulence around the sample and affect the balance reading. Ensure a constant and stable flow rate.[2][3]

  • Instrument Contamination: Residue from previous experiments on the balance mechanism or in the furnace can cause baseline instability.[6] Regular cleaning of the furnace and sample holder is recommended.[6]

  • External Vibrations: The microbalance in a TGA is very sensitive to vibrations. Ensure the instrument is placed on a stable, vibration-free surface.

Question: The dehydration steps in my TGA curve are not well-resolved. How can I improve the separation of these events?

Answer: Overlapping dehydration steps are a common challenge in the TGA of hydrates.[3] To improve the resolution of thermal events:

  • Decrease the Heating Rate: A slower heating rate provides more time for distinct dehydration events to occur at their specific temperatures, leading to better separation.[7] Typical heating rates range from 0.5 to 50 K/min, with 20 K/min being common.[1][2] For hydrates with close dehydration temperatures, a rate of 5°C/min or lower may be necessary.[3]

  • Use a Smaller Sample Mass: A smaller sample size minimizes thermal gradients within the sample, leading to sharper, more defined weight loss transitions.[8]

  • Quasi-Isothermal Thermogravimetry: This technique involves heating the sample at a constant rate until a weight loss is detected, at which point the temperature is held constant until the weight stabilizes before heating resumes.[3] This method can significantly improve the separation of overlapping dehydration steps.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental setup and data interpretation for the TGA of hydrates.

Q1: How do I select the appropriate crucible for my hydrate (B1144303) sample?

A1: The choice of crucible material is critical for accurate TGA results.[9] The crucible should be chemically inert to the sample and stable at the experimental temperatures.[9][10]

  • Alumina (Ceramic) Crucibles: These are the most common type for TGA as they are inert and can be used up to high temperatures (typically >1600 °C).[10][11] They are suitable for most hydrate analyses.

  • Platinum Crucibles: These offer excellent thermal conductivity and are highly inert.[10] However, they can be reactive with some materials, particularly those containing phosphorus, sulfur, or halogens.[12]

  • Aluminum Crucibles: These are often used for lower temperature applications (typically below 600 °C).[11]

Q2: What is the recommended sample size for TGA of hydrates?

A2: The optimal sample size depends on the nature of the sample and the sensitivity of the instrument.

  • For most analyses, a sample mass of 5-10 mg is recommended.[13]

  • Too large a sample can lead to poor resolution of thermal events and temperature gradients within the sample.[8][9]

  • Too small a sample may not be representative of the bulk material and the weight changes may be difficult to detect accurately.[9]

Q3: Why is the purge gas important and what type should I use?

A3: A purge gas is essential in TGA to create a controlled and inert atmosphere around the sample, preventing unwanted oxidative reactions and carrying away evolved gases.[14]

  • Inert Gas (Nitrogen or Argon): For studying the dehydration of hydrates, an inert gas like nitrogen is typically used to prevent oxidation of the sample.[15]

  • Reactive Gas (Air or Oxygen): A reactive gas would be used if the goal is to study the oxidative stability or combustion of the material after dehydration.

Q4: How does the heating rate affect the TGA curve of a hydrate?

A4: The heating rate has a significant impact on the temperatures at which dehydration events are observed.[16]

  • Higher Heating Rates: Tend to shift the dehydration temperatures to higher values.[17] The resolution between successive dehydration steps may also decrease.

  • Lower Heating Rates: Generally result in lower and more accurate dehydration temperatures and better resolution of thermal events.

Data Presentation

Table 1: Effect of Heating Rate on the Dehydration Temperatures of Copper Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)

Heating Rate (°C/min)First Dehydration Step (°C)Second Dehydration Step (°C)Third Dehydration Step (°C)
1~90~115~240
3~95~120~250
6~100~125~260
10~105~130~270
15~110~135~280
20~115~140~290
30~120~145~300

Note: The temperatures provided are approximate and can vary depending on the specific instrument and experimental conditions. Data is synthesized from trends described in the literature.[11]

Experimental Protocols

Detailed Methodology for TGA of Copper Sulfate Pentahydrate (CuSO₄·5H₂O)

This protocol provides a general procedure for analyzing the dehydration of copper sulfate pentahydrate.

  • Instrument Preparation and Calibration:

    • Ensure the TGA instrument is clean and the balance is stable.

    • Perform temperature and weight calibrations according to the manufacturer's instructions. Temperature calibration can be done using the Curie points of standard materials.[1]

    • Set the purge gas (e.g., Nitrogen) to the desired flow rate, typically 20-50 mL/min.[3]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of finely ground copper sulfate pentahydrate into a clean, tared TGA crucible (e.g., alumina).[3][13]

    • Ensure the sample is evenly spread in a thin layer at the bottom of the crucible.[13]

  • Blank Run (Baseline Correction):

    • Place an empty, clean crucible of the same type used for the sample into the TGA.

    • Run the same temperature program that will be used for the sample analysis.

    • Save this blank curve for baseline subtraction.[4]

  • Sample Analysis:

    • Place the crucible containing the sample into the TGA.

    • Enter the experimental parameters into the software:

      • Start Temperature: Room temperature (e.g., 25 °C).[5]

      • End Temperature: Sufficiently high to ensure complete dehydration (e.g., 300 °C).[5]

      • Heating Rate: A rate of 10 °C/min is a common starting point.[5] A slower rate (e.g., 5 °C/min) may be used for better resolution.[3]

      • Purge Gas and Flow Rate: As set in the instrument preparation step.

  • Data Analysis:

    • Subtract the blank curve from the sample curve to correct for buoyancy effects.

    • Analyze the resulting TGA curve to determine the temperatures and percentage weight loss for each dehydration step. The derivative of the TGA curve (DTG curve) can help in identifying the precise temperature of maximum weight loss for each step.[14]

Mandatory Visualization

TGA_Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start instrument_prep Instrument Preparation & Calibration start->instrument_prep sample_prep Sample Preparation instrument_prep->sample_prep blank_run Perform Blank Run sample_prep->blank_run sample_run Perform Sample Run blank_run->sample_run baseline_correction Baseline Correction sample_run->baseline_correction data_analysis Analyze TGA/DTG Curves baseline_correction->data_analysis end End data_analysis->end

Caption: General experimental workflow for thermogravimetric analysis (TGA).

TGA_Troubleshooting_Tree cluster_solutions Potential Solutions issue Identify TGA Curve Anomaly weight_gain Buoyancy Effect issue->weight_gain Initial Weight Gain? sudden_loss Sample Ejection issue->sudden_loss Sudden/Erratic Weight Loss? noisy_baseline Flow Rate/Contamination/Vibration issue->noisy_baseline Noisy/Drifting Baseline? poor_resolution Overlapping Events issue->poor_resolution Poor Resolution of Steps? solution1 Perform & Subtract Blank Run solution2 Use Smaller Sample / Lid with Pinhole / Slower Heating Rate solution3 Check Gas Flow / Clean Instrument / Isolate from Vibrations solution4 Decrease Heating Rate / Use Smaller Sample Mass weight_gain->solution1 sudden_loss->solution2 noisy_baseline->solution3 poor_resolution->solution4

Caption: Troubleshooting decision tree for common TGA experimental errors.

References

Technical Support Center: Optimization of Precipitating Agent for Hydroxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of hydroxides via precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common precipitating agents for hydroxide (B78521) synthesis, and how do I choose the right one?

A1: The most common precipitating agents are strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), weak bases like ammonium (B1175870) hydroxide (NH₄OH), and reagents for homogeneous precipitation like urea (B33335). The choice depends on several factors:

  • Desired Particle Characteristics: For highly crystalline materials with uniform particle sizes, homogeneous precipitation using urea is often preferred. Heterogeneous precipitation with strong bases like NaOH can be rapid but may lead to amorphous or gelatinous precipitates.

  • Cost and Scale: For large-scale industrial applications, lime (Ca(OH)₂) is often chosen for its low cost, while caustic soda (NaOH) is used for its rapid reaction and ease of handling in low-flow applications.

  • Presence of Complexing Agents: If your solution contains complexing agents (e.g., EDTA, citrate, ammonia), they can inhibit precipitation by forming soluble complexes with the metal ions. In such cases, a stronger base or a different strategy may be needed.

  • Metal Ion Properties: Some metal ions are amphoteric (soluble in both strong acids and strong bases), such as aluminum and zinc. For these, careful pH control is critical to avoid redissolving the precipitate.

Q2: What is the difference between using a strong base (like NaOH) and a weak base (like NH₄OH) as a precipitating agent?

A2: The primary difference lies in their dissociation and the resulting rate of precipitation.

  • Sodium Hydroxide (NaOH): As a strong base, NaOH dissociates completely in water, providing a high concentration of hydroxide ions (OH⁻) instantly. This leads to a rapid increase in pH and high supersaturation, which can cause fast nucleation and the formation of many small, sometimes amorphous or gelatinous, particles.

  • Ammonium Hydroxide (NH₄OH): This is a weak base that exists in equilibrium with ammonia (B1221849) (NH₃) in water and dissociates only partially. This results in a slower, more controlled release of OH⁻ ions, which can favor crystal growth over nucleation, leading to larger and more well-defined particles. Additionally, ammonia can act as a complexing agent for certain metals like copper and nickel, which can be used to control the precipitation process.

Q3: What is homogeneous precipitation, and what are its advantages?

A3: Homogeneous precipitation is a process where the precipitating agent is generated slowly and uniformly throughout the solution, rather than being added externally. A common method is the hydrolysis of urea ((NH₂)₂CO) at elevated temperatures (typically 60-100 °C), which slowly decomposes to produce OH⁻ and NH₃.

The main advantages of this method are:

  • Improved Crystallinity: The slow and uniform generation of the precipitant avoids high local supersaturation, promoting the growth of well-ordered crystals.

  • Uniform Particle Size and Morphology: It typically yields particles with a narrow size distribution and controlled morphology.

  • Higher Purity: The resulting crystalline material has a lower content of impurities from the mother liquor compared to precipitates from heterogeneous methods.

Troubleshooting Guides

Issue 1: No Precipitate or Very Low Yield

Q: I've added the precipitating agent, but no solid is forming, or the final yield is significantly lower than expected. What's going wrong?

A: This is a common issue that can stem from several factors. The key is to check the solution's pH and composition.

Potential Causes & Solutions:

  • Incorrect pH Range: The solubility of metal hydroxides is highly pH-dependent. Many are amphoteric, meaning they dissolve at both low and high pH.

    • Solution: Verify that the final pH of your solution is within the optimal precipitation range for your specific metal hydroxide. Adjust the pH carefully and monitor it continuously during the addition of the precipitating agent.

  • Presence of Complexing Agents: Ligands such as citrate, EDTA, or even ammonia can form stable, soluble complexes with metal ions, preventing them from precipitating.

    • Solution: Increase the concentration of the precipitating agent to overcome the complexation equilibrium. Alternatively, consider a pre-treatment step to destroy or displace the complexing agent.

  • Insufficient Reactant Concentration: The concentration of your metal salt solution may be too low to achieve the supersaturation required for precipitation.

    • Solution: If possible, increase the concentration of the initial metal salt solution.

  • Loss of Product During Work-up: Product can be lost during filtering or washing steps. Washing with a solution that is too acidic or basic can redissolve the product.

    • Solution: Ensure the precipitate is washed with a pH-neutral solvent like deionized water. Be meticulous during product transfer to minimize physical losses.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Product Yield start Low or No Yield Observed check_ph Measure pH of Supernatant start->check_ph ph_in_range Is pH in Optimal Range? check_ph->ph_in_range adjust_ph Solution: Adjust pH Carefully (e.g., add base/acid dropwise) ph_in_range->adjust_ph No check_complexing Are Complexing Agents Present? ph_in_range->check_complexing Yes adjust_ph->check_ph Re-measure increase_precipitant Solution: Increase Precipitant Concentration or Pre-treat check_complexing->increase_precipitant Yes check_wash Review Washing Procedure check_complexing->check_wash No yield_ok Yield Improved increase_precipitant->yield_ok wash_issue Washing with non-neutral pH? check_wash->wash_issue correct_wash Solution: Wash with pH-Neutral Solvent wash_issue->correct_wash Yes wash_issue->yield_ok No correct_wash->yield_ok

A logical workflow for troubleshooting low hydroxide yield.

Issue 2: The Precipitate is Gelatinous and Difficult to Filter

Q: My product is a gel that clogs the filter paper. How can I obtain a more crystalline, filterable solid?

A: A gelatinous precipitate is often a sign of rapid, uncontrolled precipitation that forms amorphous, highly hydrated particles. The goal is to slow down the reaction to favor crystal growth.

Potential Causes & Solutions:

  • Rapid pH Change / High Local Supersaturation: Adding a strong base too quickly creates localized areas of very high pH, promoting the formation of a gel.

    • Solution: Add the precipitating agent (especially strong bases) dropwise while vigorously stirring the solution. This ensures a more uniform pH change throughout the vessel.

  • High Reactant Concentrations: Overly concentrated solutions of the metal salt and the base can lead to an excessively fast precipitation rate.

    • Solution: Try the precipitation with more dilute solutions of both the metal salt and the precipitating agent.

  • Low Temperature: Performing the precipitation at a lower temperature can sometimes favor the formation of gelatinous structures.

    • Solution: Increase the reaction temperature. Heating can promote the formation of more ordered, crystalline structures and aid in the dehydration of the precipitate.

  • Use Homogeneous Precipitation: If the above methods are not sufficient, switching to a homogeneous precipitation method using urea can produce a much more crystalline and easily filterable product.

Issue 3: Product Purity is Low

Q: My final hydroxide product is discolored or contains unwanted chemical impurities. What are the likely sources and solutions?

A: Impurities can be introduced from starting materials or formed during the reaction (e.g., co-precipitation of unwanted ions).

Potential Causes & Solutions:

  • Contaminated Reagents or Glassware: The source of contamination could be impure starting materials (metal salts) or residues in the reaction vessel. Iron is a common contaminant that can give a yellowish or brown tint.

    • Solution: Use high-purity reagents and ensure all glassware is thoroughly cleaned, including an acid wash if necessary.

  • Co-precipitation of Other Ions: If the starting solution contains multiple types of metal ions, they may co-precipitate, especially if their optimal precipitation pH ranges overlap.

    • Solution: Carefully control the pH to selectively precipitate the desired metal hydroxide. A multi-stage precipitation, with filtration at different pH values, may be necessary.

  • Incomplete Washing: Residual salts from the mother liquor can remain trapped in the precipitate if not washed properly.

    • Solution: Wash the filtered precipitate thoroughly with deionized water. Re-slurrying the precipitate in fresh deionized water and filtering again can improve washing efficiency.

Data Presentation: Precipitating Agent Comparison

The choice of precipitating agent and reaction conditions significantly impacts the final product's physical properties.

Precipitating AgentTypeTypical ConditionsAdvantagesDisadvantagesResulting Particle Characteristics
Sodium Hydroxide (NaOH) Strong BaseRapid addition at Room Temp.Fast reaction, inexpensive.Can form gelatinous precipitates, difficult to control particle size.Often small, amorphous particles with wide size distribution.
Ammonium Hydroxide (NH₄OH) Weak BaseSlow addition at Room Temp.Slower, more controlled precipitation.Ammonia can form soluble complexes with some metals (e.g., Cu²⁺, Ni²⁺).Generally larger, more crystalline particles than with NaOH.
Urea ((NH₂)₂CO) HomogeneousHeated solution (60-100°C) for 1-2 hrs.Excellent control, high purity, uniform particles.Slow reaction, requires heating, can introduce carbonate impurities.Highly crystalline, uniform morphology, narrow size distribution.
Lime (Ca(OH)₂) Strong BaseSlurry addition.Very low cost for large scale.Produces large sludge volume, can be slow to react.Varies, often used in wastewater treatment where morphology is less critical.

Experimental Protocols

Protocol 1: General Heterogeneous Precipitation using NaOH

This protocol describes a standard method for precipitating a metal hydroxide using sodium hydroxide.

Materials:

  • Metal salt solution (e.g., 0.5 M Nickel Nitrate (B79036), Ni(NO₃)₂)

  • Precipitating agent solution (e.g., 1.0 M Sodium Hydroxide, NaOH)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Beaker, burette, filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place a known volume and concentration of the metal salt solution into a beaker equipped with a magnetic stir bar.

  • Begin stirring at a moderate, consistent speed.

  • Calibrate and place a pH probe into the solution to monitor the pH continuously.

  • Slowly add the NaOH solution dropwise from a burette. Monitor the pH closely. A rapid change in pH often signals the onset of precipitation.

  • Continue adding the base until the target pH for minimum solubility is reached and remains stable.

  • Allow the suspension to stir for a set period (e.g., 30-60 minutes) to "age" the precipitate, which can improve its filterability.

  • Turn off the stirrer and allow the precipitate to settle.

  • Separate the precipitate from the supernatant liquid by filtration.

  • Wash the collected precipitate on the filter with several portions of deionized water to remove any soluble impurities.

  • Dry the final product in an oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.

Experimental_Workflow Workflow for Heterogeneous Hydroxide Precipitation cluster_prep Preparation cluster_reaction Precipitation Reaction cluster_workup Product Isolation prep_metal 1. Prepare Metal Salt Solution setup 3. Combine Metal Salt & Stir in Beaker prep_metal->setup prep_base 2. Prepare Base (e.g., NaOH) Solution add_base 4. Add Base Dropwise (Monitor pH) setup->add_base age 5. Age Precipitate (Stir for 30-60 min) add_base->age filter 6. Filter Precipitate age->filter wash 7. Wash with Deionized Water filter->wash dry 8. Dry Product (e.g., in oven at 60°C) wash->dry product Final Hydroxide Product dry->product

Workflow for a typical heterogeneous precipitation.

Protocol 2: Homogeneous Precipitation using Urea Hydrolysis

This protocol is adapted for synthesizing highly crystalline hydroxides, such as α-Ni(OH)₂. [1, 2]

Materials:

  • Metal salt solution (e.g., 0.5 M Nickel Nitrate, Ni(NO₃)₂)

  • Urea ((NH₂)₂CO), solid

  • Deionized water

  • Reaction vessel suitable for heating (e.g., round-bottom flask with condenser or a sealed pressure vessel)

  • Heating mantle or oil bath with temperature control

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve a molar excess of urea into a known volume and concentration of the metal salt solution in the reaction vessel. A typical ratio might be 12g of urea for 50mL of 0.5 M metal nitrate solution. [2]

  • Place the vessel in the heating mantle on a stir plate and begin stirring.

  • Heat the solution to the target temperature (e.g., 90-120°C) and hold for a specified duration (e.g., 100 minutes to several hours). [1, 2] The solution will gradually become turbid as the precipitate forms.

  • After the heating period is complete, turn off the heat and allow the solution to cool to room temperature.

  • Separate the resulting crystalline precipitate by filtration.

  • Wash the precipitate thoroughly with deionized water to remove any unreacted urea and other soluble byproducts.

  • Dry the final product in an oven at a relatively low temperature (e.g., 60-70°C) to prevent phase changes.

Urea_Hydrolysis Mechanism of Homogeneous Precipitation via Urea Hydrolysis urea Urea (NH₂)₂CO heat Heat (60-100°C) urea->heat hydrolysis Slow Hydrolysis heat->hydrolysis products Generates Uniformly: • 2NH₃ (Ammonia) • CO₂ (Carbon Dioxide) hydrolysis->products equilibrium NH₃ + H₂O ⇌ NH₄⁺ + OH⁻ products->equilibrium precipitation M²⁺ + 2OH⁻ ⟶ M(OH)₂ (s) (Controlled Crystal Growth) equilibrium->precipitation final_product Crystalline Hydroxide Product precipitation->final_product

Urea hydrolysis for controlled hydroxide precipitation.

managing adhesion water vs crystalline water in pharmaceutical hydrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing adhesion and crystalline water in pharmaceutical hydrates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between adhesion water and crystalline water?

A: Adhesion water, also known as surface water, is physically adsorbed onto the surface of a solid pharmaceutical substance.[1] It is held by weak forces and is generally considered "free" water. Crystalline water, or water of hydration, is incorporated into the crystal lattice of the drug substance in a stoichiometric or non-stoichiometric ratio.[2][3][4] This water is an integral part of the crystal structure and is held by stronger bonds.[3][4]

Q2: Why is it critical to differentiate between these two types of water?

A: The type and amount of water present can significantly impact a drug's physicochemical properties.[2][5]

  • Stability: Excess adhesion water can increase chemical degradation and microbiological activity. Crystalline water stabilizes the hydrate (B1144303) form, but its loss can lead to phase transformations to an anhydrous or amorphous form, affecting stability.[6][7]

  • Bioavailability: Hydrated forms are often less soluble than their anhydrous counterparts, which can lead to lower bioavailability.[2][3][4]

  • Processing: The presence of water can affect powder flow, compaction, and other manufacturing processes.[8] Dehydration or hydration during processing can lead to unexpected phase changes.[8]

Q3: What are the primary analytical techniques used to characterize water in pharmaceutical solids?

A: A combination of techniques is often employed for a comprehensive analysis. The most common methods include:

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature.[9][10]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.

  • Karl Fischer Titration (KFT): A chemical method to determine the total water content.[11][12]

  • X-ray Powder Diffraction (XRPD): Used to identify the crystalline form of the substance.[2][13]

  • Dynamic Vapor Sorption (DVS): Measures the amount and rate of solvent uptake by a sample by varying the vapor concentration.[6][14]

Troubleshooting Guides

Issue 1: Ambiguous TGA Results - Unclear Distinction Between Adhesion and Crystalline Water Loss

Symptoms:

  • A single, broad weight loss step in the TGA thermogram.

  • Overlapping weight loss events.

  • Difficulty in assigning specific weight losses to either adhesion or crystalline water.

Possible Causes:

  • Adhesion water removal and dehydration of the crystalline structure occur at similar temperatures.

  • The heating rate is too fast, leading to poor resolution of thermal events.

  • The sample has a very high surface area, leading to a large amount of adsorbed water that is lost over a wide temperature range.

Troubleshooting Steps:

  • Optimize TGA Method:

    • Reduce Heating Rate: A slower heating rate (e.g., 5 °C/min) can often improve the separation of thermal events.

    • Isothermal Steps: Incorporate isothermal holds at temperatures just below the suspected dehydration event to allow for complete removal of surface water before the loss of crystalline water begins.[9]

  • Correlate with Other Techniques:

    • DSC: Run a parallel DSC experiment. The loss of adhesion water is typically associated with a broad endotherm, while the dehydration of a crystalline hydrate often results in a sharper endothermic peak.[15]

    • XRPD: Perform XRPD analysis on the sample before and after heating to specific temperatures in the TGA. A change in the diffraction pattern indicates a change in the crystal structure, confirming the loss of crystalline water.[16] No change in the pattern suggests the loss was due to adhesion water.

  • Utilize DVS:

    • DVS can help distinguish between surface adsorption and bulk absorption (hydration) by analyzing the sorption and desorption isotherms.[6][17] Hysteresis in the isotherm can indicate changes in the solid state.[18]

Issue 2: Karl Fischer Titration Results Do Not Match TGA Weight Loss

Symptoms:

  • The total water content measured by KFT is significantly different from the total weight loss observed in the relevant temperature range in TGA.

Possible Causes:

  • TGA: Other volatile components besides water (e.g., residual solvents) are being lost upon heating, leading to a higher weight loss percentage.

  • KFT: The water is not fully accessible to the KFT reagents due to the sample's insolubility or slow water release.[11]

  • KFT: Side reactions between the sample and the KFT reagents can lead to inaccurate results.

Troubleshooting Steps:

  • Verify Volatiles in TGA:

    • TGA-MS/FTIR: If available, use a hyphenated technique like TGA-Mass Spectrometry or TGA-Fourier Transform Infrared Spectroscopy to identify the gases evolved during heating. This will confirm if the weight loss is solely due to water.

  • Optimize KFT Method:

    • Solvent Selection: Ensure the sample is completely soluble in the chosen KFT solvent. Co-solvents may be necessary.

    • Homogenization: High-shear mixing can help break down solid samples and improve water accessibility.[11]

    • KF Oven Method: For samples that are insoluble or react with the reagents, using a KF oven to heat the sample and transfer the evaporated water to the titration cell is a reliable alternative.

  • Stoichiometric Calculation:

    • Calculate the theoretical percentage of water for the suspected hydrate form.[3][4] Compare this with the weight loss from TGA that corresponds to a change in the XRPD pattern. This helps to specifically identify the weight loss associated with crystalline water.

Data Presentation

Table 1: Comparison of Analytical Techniques for Water Characterization

TechniquePrincipleInformation ProvidedDistinguishes Adhesion vs. Crystalline Water?
TGA Measures mass change with temperature.[9]Total volatile content, temperature of water/solvent loss.Often, but can be ambiguous. Requires careful method design and correlation with other techniques.[3]
DSC Measures heat flow with temperature.Dehydration/melting endotherms, phase transitions.Yes, dehydration of hydrates typically shows a distinct endothermic peak.[15]
KFT Titration with iodine that reacts specifically with water.[12]Total water content (both adhesion and crystalline).No, it measures total water. The oven method can sometimes provide differentiation based on temperature.
XRPD X-ray diffraction by the crystal lattice.[13]Crystal structure, identification of hydrate vs. anhydrate forms.Yes, by identifying the crystalline phase. A change in pattern upon heating confirms loss of crystalline water.[2][16]
DVS Measures mass change with varying relative humidity.[14]Water sorption/desorption behavior, hygroscopicity, hydrate formation.Yes, by analyzing the shape of the sorption isotherm and kinetics.[6][17]

Experimental Protocols

Thermogravimetric Analysis (TGA) for Hydrate Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Purge Gas: Use an inert gas like nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 25-30 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected dehydration event (e.g., 200 °C). Slower heating rates (2-5 °C/min) can improve resolution.[9]

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the temperature range and the percentage of weight loss for each step.

    • The first, lower-temperature weight loss is often attributed to adhesion water, while subsequent, sharper weight losses at higher temperatures may correspond to the loss of crystalline water.[3] This must be confirmed with other methods.

X-ray Powder Diffraction (XRPD) for Hydrate Identification

  • Sample Preparation: Gently pack the powder sample into the sample holder. Avoid excessive grinding, which can induce phase changes.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation.

    • Scan Range: A common range is 2° to 40° in 2θ.

    • Step Size and Dwell Time: Use appropriate parameters to obtain good signal-to-noise ratio.

  • Data Analysis:

    • Compare the resulting diffractogram with reference patterns for the known anhydrous and hydrated forms of the compound.[16]

    • A unique diffraction pattern confirms the presence of a specific crystalline form.[2][13]

    • To confirm dehydration, the sample can be heated to a specific temperature and then re-analyzed by XRPD to observe changes in the crystal structure.[16]

Visualizations

experimental_workflow cluster_initial Initial Characterization cluster_thermal Thermal Analysis cluster_hygroscopicity Hygroscopicity & Stability cluster_analysis Data Integration & Conclusion cluster_final Final Identification start Sample Received kft Total Water Content (KFT) start->kft xrpdi Initial Crystal Form (XRPD) start->xrpdi analysis Correlate Data kft->analysis tga Volatiles vs. Temp (TGA) xrpdi->tga dsc Thermal Events (DSC) xrpdi->dsc dvs Sorption Behavior (DVS) xrpdi->dvs tga->analysis dsc->analysis dvs->analysis conclusion Identify Adhesion vs. Crystalline Water analysis->conclusion

Caption: Workflow for differentiating adhesion and crystalline water.

troubleshooting_tga cluster_solutions Troubleshooting Steps issue Ambiguous TGA Result (Overlapping Weight Loss) tga_opt Optimize TGA Method - Slower heating rate - Isothermal hold issue->tga_opt xrp_temp Variable Temperature XRPD (Analyze sample pre- and post-heating) issue->xrp_temp dsc_corr Correlate with DSC (Look for sharp vs. broad endotherms) issue->dsc_corr conclusion Clear differentiation of adhesion vs. crystalline water loss tga_opt->conclusion xrp_temp->conclusion dsc_corr->conclusion

Caption: Logic for troubleshooting ambiguous TGA results.

References

Validation & Comparative

comparative analysis of transition metal layered double hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Transition Metal Layered Double hydroxides for Catalysis, Energy Storage, and Drug Delivery

This guide provides a comparative analysis of three prominent transition metal-containing Layered Double Hydroxides (LDHs): Nickel-Iron LDH (Ni-Fe-LDH) for its electrocatalytic activity in the Oxygen Evolution Reaction (OER), Nickel-Cobalt LDH (Ni-Co-LDH) for its application in supercapacitors, and Zinc-Aluminum LDH (Zn-Al-LDH) for its role as a drug delivery vehicle. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance with supporting experimental data.

Introduction to Layered Double Hydroxides

Layered Double Hydroxides (LDHs) are a class of anionic clays (B1170129) with a general formula of [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O. Their unique layered structure, with positively charged brucite-like layers and intercalated anions, allows for tunable chemical composition and high versatility in various applications. The choice of divalent (M(II)) and trivalent (M(III)) metal cations significantly influences the material's properties and its suitability for specific applications.

Performance Comparison

The performance of Ni-Fe-LDH, Ni-Co-LDH, and Zn-Al-LDH in their respective primary applications is summarized below. The data presented is collated from various studies and experimental conditions may vary.

Table 1: Comparative Performance of Selected Transition Metal LDHs
LDH CompositionApplicationKey Performance MetricValueExperimental Conditions
Ni-Fe-LDH Oxygen Evolution Reaction (OER)Overpotential @ 10 mA/cm²~210-260 mV[1][2]1 M KOH electrolyte
Tafel Slope~31-49 mV/dec[1][2]1 M KOH electrolyte
Ni-Co-LDH SupercapacitorSpecific Capacitance~1396 - 2228 F/g[3][4]At 1 A/g in KOH electrolyte
Energy Density~60 - 165.51 Wh/kg[3][4]Asymmetric supercapacitor device
Zn-Al-LDH Drug Delivery (5-Fluorouracil)Drug Loading Efficiency~23.2% - 28.56%[5][6]Co-precipitation or ion-exchange method
In-vitro Drug Release~70% release in 4 hours (pH 7.4)[5]Phosphate buffer at 37 °C

Experimental Protocols

Detailed methodologies for the synthesis and key performance evaluation experiments are provided below.

Synthesis of Transition Metal LDHs

A general and widely used method for synthesizing LDHs is co-precipitation, followed by hydrothermal treatment for improved crystallinity.

1. Co-precipitation Synthesis of Ni-Fe-LDH (for OER)

  • Materials: Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O), Iron nitrate nonahydrate (Fe(NO₃)₃·9H₂O), urea (B33335), ammonium (B1175870) fluoride (B91410), deionized water.

  • Procedure:

    • Prepare a mixed salt solution by dissolving Ni(NO₃)₂·6H₂O and Fe(NO₃)₃·9H₂O (e.g., in a 2:1 molar ratio) in deionized water.

    • In a separate beaker, dissolve urea and ammonium fluoride in deionized water.

    • Add the mixed metal salt solution to the urea and ammonium fluoride solution under vigorous stirring.

    • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 6-12 hours) for hydrothermal treatment.

    • After cooling to room temperature, collect the precipitate by centrifugation.

    • Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors.

    • Dry the final Ni-Fe-LDH powder in a vacuum oven at 60 °C overnight.

2. Hydrothermal Synthesis of Ni-Co-LDH (for Supercapacitors)

  • Materials: Nickel chloride hexahydrate (NiCl₂·6H₂O), Cobalt chloride hexahydrate (CoCl₂·6H₂O), urea, deionized water.

  • Procedure:

    • Dissolve NiCl₂·6H₂O and CoCl₂·6H₂O (e.g., in a 1:1 molar ratio) and urea in deionized water with magnetic stirring.

    • Transfer the homogeneous solution into a Teflon-lined autoclave.

    • Heat the autoclave to 120 °C for 12 hours.

    • Allow the autoclave to cool down naturally.

    • Collect the resulting precipitate by filtration.

    • Wash the product with deionized water and ethanol.

    • Dry the Ni-Co-LDH product at 60 °C for 12 hours.

3. Co-precipitation Synthesis of Zn-Al-LDH (for Drug Delivery)

  • Materials: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), Sodium hydroxide (B78521) (NaOH), Sodium carbonate (Na₂CO₃), deionized water.

  • Procedure:

    • Prepare a mixed metal salt solution of Zn(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O (e.g., in a 2:1 molar ratio) in deionized water.

    • Prepare a basic solution of NaOH and Na₂CO₃ in deionized water.

    • Slowly add the mixed metal salt solution to the basic solution under vigorous stirring, maintaining a constant pH (e.g., pH 10).

    • Age the resulting slurry at an elevated temperature (e.g., 60 °C) for a period of time (e.g., 18 hours) with continuous stirring.

    • Collect the precipitate by centrifugation.

    • Wash the product thoroughly with deionized water until the pH of the supernatant is neutral.

    • Dry the Zn-Al-LDH powder at 80 °C.

Performance Evaluation Protocols

1. Oxygen Evolution Reaction (OER) Performance of Ni-Fe-LDH

  • Electrode Preparation: A catalyst ink is prepared by dispersing the Ni-Fe-LDH powder in a mixture of deionized water, ethanol, and Nafion solution through ultrasonication. This ink is then drop-casted onto a conductive substrate (e.g., glassy carbon electrode, nickel foam) and dried.

  • Electrochemical Measurements:

    • A standard three-electrode electrochemical cell is used with the prepared Ni-Fe-LDH electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO).

    • The electrolyte is typically a 1 M KOH solution.

    • Linear Sweep Voltammetry (LSV) is performed at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve. The overpotential required to reach a current density of 10 mA/cm² is a key metric.

    • The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density) to evaluate the reaction kinetics.

2. Supercapacitor Performance of Ni-Co-LDH

  • Electrode Preparation: The Ni-Co-LDH active material is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. The slurry is then coated onto a current collector (e.g., nickel foam) and dried.

  • Electrochemical Testing:

    • A three-electrode setup (or a two-electrode coin cell for device testing) is used with the Ni-Co-LDH electrode, a counter electrode, a reference electrode, and an aqueous electrolyte (e.g., 6 M KOH).

    • Cyclic Voltammetry (CV) is performed at various scan rates to assess the capacitive behavior.

    • Galvanostatic Charge-Discharge (GCD) curves are recorded at different current densities to calculate the specific capacitance using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.

    • Energy density (E) and power density (P) are calculated from the GCD data.

3. Drug Loading and In-Vitro Release Study of 5-Fluorouracil from Zn-Al-LDH

  • Drug Loading (Anion Exchange):

    • Disperse the synthesized Zn-Al-LDH (with a readily exchangeable anion like nitrate or chloride) in an aqueous solution of the sodium salt of 5-Fluorouracil.

    • Stir the suspension for an extended period (e.g., 24-48 hours) at room temperature to allow for anion exchange.

    • Collect the drug-loaded LDH by centrifugation, wash with deionized water to remove any adsorbed drug, and dry.

    • The drug loading efficiency is determined by measuring the concentration of the drug in the supernatant before and after the exchange process using UV-Vis spectroscopy.

  • In-Vitro Drug Release:

    • Disperse a known amount of the 5-Fluorouracil-loaded Zn-Al-LDH in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions).

    • Keep the suspension in a shaker bath at 37 °C.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume.

    • Centrifuge the withdrawn aliquot to separate the LDH particles.

    • Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy.

    • The cumulative percentage of drug release is then plotted against time.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the fundamental workflows and mechanisms associated with transition metal LDHs.

Synthesis_Workflow cluster_solution Solution Preparation cluster_reaction Reaction & Formation cluster_processing Post-Processing M2_salt M(II) Salt Solution (e.g., Ni(NO₃)₂) Coprecipitation Co-precipitation (Controlled pH) M2_salt->Coprecipitation M3_salt M(III) Salt Solution (e.g., Fe(NO₃)₃) M3_salt->Coprecipitation Base Basic Solution (e.g., NaOH + Na₂CO₃) Base->Coprecipitation Aging Aging / Hydrothermal Treatment Coprecipitation->Aging Slurry Washing Washing & Centrifugation Aging->Washing Drying Drying Washing->Drying Final_Product LDH Powder Drying->Final_Product

Caption: General workflow for the synthesis of layered double hydroxides via co-precipitation.

OER_Mechanism LDH_Surface M-OH M_O M-O LDH_Surface->M_O + OH⁻ - H₂O - e⁻ M_OOH M-OOH M_OO M-O₂ M_OOH->M_OO + OH⁻ - H₂O - e⁻ M_O->M_OOH + OH⁻ - e⁻ M_OO->LDH_Surface - e⁻ O2 O₂ M_OO->O2

Caption: Simplified mechanism of the Oxygen Evolution Reaction (OER) on an LDH active site (M).

Drug_Release_Mechanism cluster_LDH LDH Interlayer cluster_Solution Surrounding Medium (e.g., PBS) LDH_Drug Brucite Layer Drug Anion Brucite Layer Released_Drug Released Drug LDH_Drug:D->Released_Drug Diffusion Anions Competing Anions (e.g., HPO₄²⁻, Cl⁻) Anions->LDH_Drug:D Anion Exchange

Caption: Anion exchange mechanism for drug release from a layered double hydroxide carrier.

References

Unraveling the Hydroxide Solvation Shell: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of spectroscopic techniques for the validation of the primary solvation shell of the hydroxide (B78521) ion, supported by experimental data.

The precise structure of the hydration shell surrounding the hydroxide ion (OH⁻) in aqueous solutions has been a subject of long-standing scientific debate. Understanding this primary solvation shell is critical for accurately describing fundamental aqueous chemical processes, including acid-base chemistry and proton and hydroxide diffusion dynamics.[1] This guide provides a comparative overview of key spectroscopic techniques employed to validate the structure and dynamics of the hydroxide primary solvation shell, presenting supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Spectroscopic Techniques at a Glance: A Comparative Analysis

The primary contention in understanding hydroxide solvation has revolved around the number of water molecules in its first hydration shell, with experimental and theoretical studies variously supporting coordination numbers of three or four.[1][2] Spectroscopic methods offer a powerful lens to probe the local environment of the hydroxide ion. The main techniques include vibrational spectroscopy (Infrared and Raman), X-ray absorption spectroscopy, and neutron diffraction, each providing unique insights into the ion-water and water-water interactions within the solvation shell.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules.[3] In the context of hydroxide solvation, these methods are highly sensitive to the hydrogen-bonding environment.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy has been instrumental in studying hydroxide-water clusters in the gas phase, which serve as well-defined models for bulk solvation.[3][5] A key approach involves monitoring the OH stretching fundamentals.[5] The appearance of new vibrational features in the region typically associated with inter-water hydrogen bonding is interpreted as the completion of the primary solvation shell.[5] For instance, studies on OH⁻(H₂O)n clusters have shown pronounced spectral changes at n=4, suggesting a primary hydration shell of three water molecules before water molecules begin to form hydrogen bonds with each other.[5]

  • Raman Spectroscopy: Ultrafast time-domain Raman spectroscopy has been used to resolve the terahertz frequency Raman spectrum of hydroxide solutions. This technique can reveal the totally symmetric hydrogen-bond stretching mode (HO⁻···HOH) of the solvated hydroxide, allowing for an experimental measurement of the bond force constant.[6]

X-ray Absorption Spectroscopy (XAS)

X-ray absorption spectroscopy (XAS) is a powerful tool for probing the local electronic structure around a specific atom.[7] By tuning the X-ray energy to the oxygen K-edge, XAS can distinguish between the oxygen in the hydroxide ion and the oxygen in the surrounding water molecules.[8]

Studies of concentrated potassium hydroxide (KOH) solutions have revealed a new spectral feature at energies below the pre-edge feature of liquid water, which is attributed to the OH⁻ ions.[8] The analysis of XAS data, often in conjunction with theoretical calculations, suggests that the first-solvation-shell water molecules exhibit a unique absorption spectrum, indicating a direct electronic perturbation of their unoccupied molecular orbitals by the hydroxide ion.[8] This technique also indicates that the hydroxide ion is a "hyper-coordinated" species that does not readily donate hydrogen bonds.[8]

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the structure of liquids and disordered systems. By using isotopic substitution (e.g., replacing H with D), researchers can obtain detailed information about the radial distribution functions of different atomic pairs (e.g., O-H, H-H, O-O). Analysis of neutron diffraction data from NaOH solutions has suggested the existence of four water molecules in the immediate vicinity of the hydroxide ion, with a fifth one weakly bound to its hydroxyl hydrogen.[2] The shape of the hydroxide hydration shell is found to be independent of concentration, although the number of water molecules in this shell increases with dilution.[9]

Quantitative Data Summary

The following tables summarize key quantitative findings from various spectroscopic studies on the hydroxide primary solvation shell.

Table 1: Coordination Numbers of the Hydroxide Primary Solvation Shell Determined by Different Techniques.

Spectroscopic TechniqueSystem StudiedCoordination NumberReference
Infrared SpectroscopyOH⁻(H₂O)n clusters3[5][10]
Photoelectron SpectroscopyOH⁻(H₂O)n clusters4[1][2]
Neutron DiffractionAqueous NaOH solution4 (+1 weakly bound)[2]
X-ray Absorption SpectroscopyAqueous KOH solution"hyper-coordinated"[8]

Table 2: Key Vibrational Frequencies in Hydroxide Solvation Studies.

Vibrational ModeSpectroscopic TechniqueFrequency (cm⁻¹)SystemReference
Free OH stretching vibrationInfrared Spectroscopy~3700Small OH⁻(H₂O)n clusters (n≤3)[5]
Inter-water H-bondingInfrared Spectroscopy3400 - 3600OH⁻(H₂O)n clusters (n≥4)[5]
Ionic H-bonded OH groupsInfrared SpectroscopyVaries with coordinationOH⁻(H₂O)n clusters[5]
OH⁻ stretching bandRaman Spectroscopy~3620Concentrated NaOH solutions[11]
HO⁻···HOH symmetric stretchUltrafast Raman Spectroscopy~280Hydroxide solutions[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the results and designing future studies.

Vibrational Predissociation Spectroscopy of Ion Clusters

This technique is used to obtain the vibrational spectra of size-selected ion-water clusters.

  • Ion Generation: Hydroxide-water clusters, OH⁻(H₂O)n, are generated using an electrospray ion source from a dilute solution of a hydroxide salt (e.g., KOH).

  • Ion Trapping and Cooling: The generated ions are guided into a cryogenically cooled radiofrequency ion trap. The ions are cooled to low temperatures (e.g., ~10 K) and can be "tagged" with weakly bound messenger atoms like Argon or H₂.

  • Mass Selection: A specific cluster size (n) is selected using a mass spectrometer.

  • Vibrational Excitation: The size-selected, tagged clusters are irradiated with a tunable infrared laser.

  • Predissociation and Detection: When the laser frequency is resonant with a vibrational transition of the cluster, the cluster absorbs a photon, leading to the evaporation of the weakly bound tag. The resulting fragment ions are then detected by a mass spectrometer.

  • Spectrum Generation: The vibrational spectrum is constructed by plotting the photofragmentation yield as a function of the laser frequency.

X-ray Absorption Spectroscopy (XAS) of Solutions

XAS at the oxygen K-edge is employed to probe the electronic structure of the hydroxide ion and its solvating water molecules.

  • Sample Preparation: Aqueous solutions of a hydroxide salt (e.g., KOH) at various concentrations are prepared.

  • X-ray Beamline: The experiment is performed at a synchrotron radiation source that provides a high-flux, tunable X-ray beam.

  • Measurement Cell: The liquid sample is typically flowed through a specialized cell with X-ray transparent windows.

  • Data Acquisition: The X-ray absorption spectrum is measured by monitoring the total electron yield or fluorescence yield as the incident X-ray energy is scanned across the oxygen K-edge.

  • Data Analysis: The raw spectra are normalized and often compared with theoretical spectra calculated for different solvation structures to interpret the experimental features.

Neutron Diffraction with Isotopic Substitution

This method provides detailed structural information on the atomic scale.

  • Sample Preparation: Several isotopically distinct samples of the hydroxide solution are prepared. For example, solutions in D₂O, H₂O, and mixtures are used, and the isotope of the cation may also be varied.

  • Neutron Source: The experiment is conducted at a neutron scattering facility.

  • Data Collection: The samples are placed in a suitable container, and the neutron diffraction pattern is measured over a wide range of scattering angles.

  • Data Analysis: The diffraction data from the different isotopic samples are combined and analyzed to extract the partial radial distribution functions for different atom pairs (e.g., O-D, D-D, O-O).

  • Structural Modeling: The experimental radial distribution functions are compared with those generated from structural models, often using computer simulations, to determine the average coordination numbers and bond distances.

Visualizing the Process and Logic

The following diagrams illustrate the experimental workflows and the logical framework for interpreting the spectroscopic data.

ExperimentalWorkflow_VibrationalSpectroscopy cluster_generation Ion Generation & Trapping cluster_spectroscopy Spectroscopy cluster_analysis Data Analysis IonSource Electrospray Ion Source IonTrap Cryogenic Ion Trap IonSource->IonTrap OH⁻(H₂O)n clusters MassSelection Mass Selection (n) IonTrap->MassSelection IRLaser Tunable IR Laser MassSelection->IRLaser Irradiation Detection Fragment Ion Detection IRLaser->Detection Photofragmentation Spectrum Vibrational Spectrum Detection->Spectrum Yield vs. Frequency

Caption: Workflow for vibrational predissociation spectroscopy of OH⁻(H₂O)n clusters.

LogicDiagram_SolvationShellValidation cluster_experiment Experimental Observations cluster_interpretation Interpretation & Modeling cluster_conclusion Conclusion on Solvation Structure VibSpec Vibrational Spectroscopy (IR, Raman) VibFeatures Appearance of inter-water H-bond modes VibSpec->VibFeatures XAS X-ray Absorption Spectroscopy XASFeatures New pre-edge feature & electronic perturbation XAS->XASFeatures Neutron Neutron Diffraction RDF Radial Distribution Functions Neutron->RDF Coordination Coordination Number (e.g., 3 vs. 4) VibFeatures->Coordination Bonding Hydrogen Bonding (Acceptor/Donor role) XASFeatures->Bonding RDF->Coordination Structure Geometric Arrangement RDF->Structure Bonding->Structure

Caption: Logical flow from experimental data to solvation shell structure determination.

References

A Comparative Analysis of the Solubility Products of Layered Me(II)-Al(III) Hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Layered double hydroxides (LDHs), with the general formula [Me(II)₁₋ₓAl(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, are a class of materials with significant potential in various scientific fields, including as drug delivery vehicles due to their biocompatibility and pH-dependent solubility. A critical parameter governing their application is the solubility product (Ksp), which dictates their stability and dissolution behavior in aqueous environments. This guide provides a comparative overview of the solubility products of several Me(II)-Al(III) hydroxides, supported by experimental data and detailed methodologies.

Quantitative Comparison of Solubility Products

The solubility of Me(II)-Al(III) LDHs is dependent on the nature of the divalent metal cation (Me(II)). Experimental studies have determined the solubility products for a range of these compounds, providing a basis for their comparison. The solubility products are metal-dependent, increasing by two orders of magnitude in the order Ni(II) < Zn(II) < Co(II) < Fe(II) < Mn(II)[1][2].

The dissolution of these LDHs can be represented by the following equilibrium reaction:

Me(II)₂/₃Al₁/₃(OH)₂Cl₁/₃ ⇌ 2/3 Me²⁺(aq) + 1/3 Al³⁺(aq) + 2 OH⁻(aq) + 1/3 Cl⁻(aq)

The corresponding solubility product (Ksp) expression is:

Ksp = {Me²⁺}²/³ {Al³⁺}¹/³ {OH⁻}² {Cl⁻}¹/³

where the brackets denote the aqueous activities of the respective ions at equilibrium[1][2].

Me(II) CationLDH Formulalog Ksp
Ni(II)Ni₂/₃Al₁/₃(OH)₂Cl₁/₃-20.5 ± 0.3
Zn(II)Zn₂/₃Al₁/₃(OH)₂Cl₁/₃-19.7 ± 0.3
Co(II)Co₂/₃Al₁/₃(OH)₂Cl₁/₃-19.3 ± 0.3
Fe(II)Fe₂/₃Al₁/₃(OH)₂Cl₁/₃-18.7 ± 0.4
Mn(II)Mn₂/₃Al₁/₃(OH)₂Cl₁/₃-18.2 ± 0.3
Mg(II)Mg₄Al₂(OH)₁₄·3H₂O-49.09*

*Note: The Ksp for Mg-Al LDH is for the reaction Mg₄Al₂(OH)₁₄·3H₂O ⇔ 4Mg²⁺ + 2Al(OH)₄⁻ + 6OH⁻ + 3H₂O and is therefore not directly comparable to the other values in the table without recalculation based on a similar stoichiometry and interlayer anion.[3]

Experimental Protocols

The determination of solubility products for layered double hydroxides requires carefully controlled experiments to ensure that equilibrium is reached and that the measured ion activities accurately reflect the solubility of the solid phase. The primary methods employed are long-term dissolution studies and potentiometric titrations.

Long-Term Sorption/Dissolution Studies

This method was utilized to determine the Ksp values for Ni(II), Zn(II), Co(II), Fe(II), and Mn(II)-Al(III) LDHs[1][2][4].

Methodology:

  • Sorption Sample Preparation: A known mass of γ-Al₂O₃ is suspended in a solution containing the Me(II) chloride salt at a specific concentration. The pH of the suspension is adjusted to a target value (e.g., 7.5) using NaOH. The samples are then continuously agitated for an extended period (e.g., up to 2 years) to ensure equilibrium is reached.

  • Equilibrium Solution Analysis: After the equilibration period, the suspensions are centrifuged, and the supernatant is filtered. The concentrations of the dissolved Me(II) and Al ions in the filtrate are measured using inductively coupled plasma-optical emission spectrometry (ICP-OES). The chloride concentration is also determined, and the pH is measured.

  • Aqueous Speciation Modeling: The aqueous activities of the ions (Me²⁺, Al³⁺, OH⁻, and Cl⁻) are calculated from the measured total concentrations, pH, and temperature using a geochemical speciation model, such as Visual MINTEQ.

  • Ksp Calculation: The calculated ion activities are then used in the solubility product expression to determine the Ksp value.

  • Solid Phase Characterization: The solid phase is analyzed using techniques like X-ray absorption spectroscopy (XAS) to confirm the formation of the Me(II)-Al(III)-LDH phase[1][2].

Potentiometric Titration

Potentiometric titration is another common method for determining the stability and solubility of LDHs[5].

Methodology:

  • Titration Setup: A suspension of the LDH material is placed in a reaction vessel equipped with a pH electrode and a stirrer.

  • Titration Procedure: A standardized acid or base titrant is added incrementally to the LDH suspension. The pH of the suspension is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: The resulting titration curve (pH versus volume of titrant added) is analyzed. The points of inflection and buffer regions on the curve correspond to the dissolution of the LDH and can be used to calculate the solubility product.

Visualizations

Experimental Workflow for Ksp Determination

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Suspend γ-Al₂O₃ in Me(II)Cl₂ solution B Adjust pH with NaOH A->B C Equilibrate for extended period (e.g., 2 years) B->C D Separate solid and liquid phases (centrifugation/filtration) C->D Equilibrium Reached E Measure ion concentrations in supernatant (ICP-OES) D->E F Measure final pH D->F G Characterize solid phase (XAS) D->G H Calculate aqueous ion activities (Geochemical Modeling) E->H F->H I Calculate Ksp H->I

Caption: Workflow for determining LDH solubility products via long-term sorption studies.

Chemical Equilibria in LDH Dissolution

chemical_equilibria cluster_ions Aqueous Ions LDH Me(II)₂/₃Al₁/₃(OH)₂Cl₁/₃ (solid) Me_ion 2/3 Me²⁺(aq) LDH->Me_ion dissolution Al_ion 1/3 Al³⁺(aq) LDH->Al_ion dissolution OH_ion 2 OH⁻(aq) LDH->OH_ion dissolution Cl_ion 1/3 Cl⁻(aq) LDH->Cl_ion dissolution

Caption: Dissolution equilibrium of a Me(II)-Al(III) layered double hydroxide.

References

A Comparative Guide to the Dehydration and Rehydration of Chloride and Nitrate Layered Double Hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, understanding the hydration characteristics of layered double hydroxides (LDHs) is crucial for their application as delivery vehicles and functional materials. This guide provides a comparative analysis of the dehydration and rehydration behaviors of chloride (Cl⁻) and nitrate (B79036) (NO₃⁻) intercalated LDHs, supported by experimental data.

The stability and reversible structural changes of LDHs during dehydration and rehydration are significantly influenced by the nature of the interlayer anion. These processes are critical for applications such as controlled release and thermal energy storage.

Comparative Performance Data

The following tables summarize the key quantitative data from comparative studies on the dehydration and rehydration of Li-Al LDHs with chloride and nitrate anions, derived from different alumina (B75360) trihydrate precursors, nordstrandite and bayerite.

Table 1: Dehydration Characteristics of Nordstrandite-Derived LDHs (n-LDHs)

Interlayer AnionDehydration Temperature (°C)Weight Loss (%)Change in Basal Spacing (Å)Initial Crystal SymmetryDehydrated Crystal Symmetry
NO₃⁻18015.8No changeOrthorhombicMonoclinic
Cl⁻160Not Specified-0.49MonoclinicOrthorhombic

Table 2: Dehydration Characteristics of Bayerite-Derived LDHs (b-LDHs)

Interlayer AnionDehydration Temperature (°C)Weight Loss (%)Change in Basal Spacing (Å)Initial Crystal SymmetryDehydrated Crystal Symmetry
NO₃⁻1508.4~ -1.7OrthorhombicHexagonal
Cl⁻Not SpecifiedNot SpecifiedNot SpecifiedMonoclinicNot Specified

The data indicates that nitrate-intercalated LDHs generally exhibit higher dehydration temperatures compared to their chloride counterparts, suggesting stronger interactions between the nitrate anions and the hydroxide (B78521) layers.[1] Polyatomic anions like NO₃⁻ can form more extensive hydrogen bond networks with the layer hydroxyls and interlayer water molecules compared to monatomic anions like Cl⁻.[1]

A notable difference is the change in basal spacing upon dehydration. While the chloride LDH shows a significant compression of the interlayer space, the nordstrandite-derived nitrate LDH maintains its basal spacing.[1][2] This is attributed to a sliding of the hydroxide layers, which stabilizes the structure without the need for compression.[1][2]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following are typical protocols for the synthesis and analysis of LDH dehydration and rehydration.

1. Synthesis of Li-Al-X LDHs (X = Cl⁻, NO₃⁻)

This protocol is based on the imbibition method using different Al(OH)₃ polymorphs (nordstrandite or bayerite).

  • Materials: Nordstrandite or Bayerite (Al(OH)₃), Lithium Salt (LiCl or LiNO₃), Deionized Water.

  • Procedure:

    • A specific molar ratio of the Al(OH)₃ polymorph and the corresponding lithium salt is dispersed in deionized water.

    • The suspension is stirred at room temperature for a specified period (e.g., 7 days).

    • The resulting solid product is filtered, washed thoroughly with deionized water to remove excess salts, and then dried under vacuum at room temperature.

2. Dehydration Studies

Thermal analysis is a key method to investigate the dehydration process.

  • Instrumentation: Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A known amount of the LDH sample is placed in an alumina crucible.

    • The sample is heated from room temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen flow).

    • Weight loss and heat flow are recorded as a function of temperature. The dehydration temperature is typically identified as the peak of the endothermic event in the DSC curve corresponding to the main weight loss in the TGA curve.

3. In-situ X-ray Diffraction (XRD) during Dehydration

To study structural changes, in-situ XRD is performed during heating.

  • Instrumentation: X-ray diffractometer equipped with a high-temperature stage.

  • Procedure:

    • The LDH sample is mounted on the high-temperature stage.

    • An initial XRD pattern is recorded at room temperature.

    • The sample is heated to specific temperatures corresponding to the dehydration events observed in the TGA/DSC analysis.

    • XRD patterns are collected at each temperature to observe changes in crystal structure and basal spacing.

4. Rehydration Studies

The ability of the dehydrated LDH to reabsorb water and reconstruct its layered structure is a critical property.

  • Procedure:

    • The LDH sample is first dehydrated by heating it to a temperature just above its main dehydration peak, as determined by TGA/DSC.

    • The dehydrated sample is then exposed to a controlled humidity environment (e.g., a desiccator with a saturated salt solution) at room temperature.

    • The rehydration process is monitored over time by periodically taking samples for XRD analysis to observe the restoration of the original basal spacing and crystal structure. The reversibility of these transformations is a key characteristic.[1]

Visualizing the Processes

The following diagrams illustrate the experimental workflow and the structural transformations during dehydration and rehydration.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_rehydration Rehydration s1 Mix Al(OH)₃ and LiX s2 Stir in Water s1->s2 s3 Filter, Wash, and Dry s2->s3 a1 TGA/DSC Analysis s3->a1 Characterize Dehydration a2 In-situ XRD s3->a2 Observe Structural Changes r1 Dehydrate Sample a1->r1 Determine Dehydration Temperature r2 Expose to Humidity r1->r2 r3 Monitor with XRD r2->r3

Experimental workflow for LDH dehydration/rehydration studies.

structural_transformation hydrated Hydrated LDH Interlayer with Water & Anions d-spacing = d₁ dehydrated Dehydrated LDH Interlayer with Anions d-spacing = d₂ hydrated->dehydrated Heating - H₂O rehydrated Rehydrated LDH Interlayer with Water & Anions d-spacing = d₁ dehydrated->rehydrated Exposure to Humidity + H₂O

Reversible structural transformation during dehydration and rehydration.

References

Unraveling the Dance of Water Around Hydroxide: A Comparative Guide to Computational and Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the methodologies and findings of computational and experimental approaches used to elucidate the hydration structure of the hydroxide (B78521) ion.

The hydration of the hydroxide ion (OH⁻) is a fundamental process in chemistry and biology, influencing everything from acid-base reactions to intricate biological functions. Understanding the precise arrangement of water molecules surrounding this simple yet crucial ion has been the subject of intense research, employing a diverse arsenal (B13267) of both experimental and computational techniques. This guide provides a comprehensive comparison of these two approaches, offering researchers, scientists, and drug development professionals a clear overview of the current state of knowledge, the methodologies employed, and the quantitative data that underpins our understanding of hydroxide hydration.

At a Glance: Key Quantitative Comparisons

The primary point of contention and focus in the study of hydroxide hydration has been the coordination number—the number of water molecules directly interacting with the hydroxide ion. While a consensus is emerging, the journey to this understanding highlights the complementary nature of experimental and computational approaches.

ParameterExperimental Value/ObservationComputational Value/ObservationKey References
Coordination Number (CN) Historically suggested as 3 from vibrational spectroscopy.[1][2] More recent studies combining cryogenic photoelectron spectroscopy with quantum chemical computations provide strong evidence for a four-coordinated primary hydration shell.[1][2]Early classical force fields often predicted over-coordinated structures.[3][4] Ab initio molecular dynamics (AIMD) and high-level quantum chemical calculations consistently predict a coordination number of four, with some studies indicating the coexistence of three-coordinated structures.[1][2][3][1][2][3][4]
Solvation Structure Experimental techniques provide ensemble-averaged structural information. For instance, X-ray diffraction can yield radial distribution functions.[5][6][7]Computational methods provide detailed, atomistic-level insights into the geometry of the hydration shell, identifying distinct structures like a planar tetracoordinated and a tetrahedral tricoordinated arrangement.[3][3][5][6][7]
Vibrational Frequencies (O-H stretch) Infrared spectroscopy reveals broad continuum absorption due to strong hydrogen bonding between the hydroxide ion and solvating water molecules.[8] Specific frequencies can be assigned to different vibrational modes of the water molecules in the hydration shell.[9]Quantum chemical calculations can predict the vibrational frequencies of hydroxide-water clusters, which can then be compared with experimental spectra to identify specific structural motifs.[9][8][9]
Solvation Free Energy Experimentally determined values serve as a benchmark for validating computational models.Can be calculated using methods like alchemical free energy simulations in classical MD, with results depending on the force field used.[4][4]
Diffusion Coefficient Experimentally measured to be anomalously high, explained by the Grotthuss "proton hopping" mechanism.[3][10]Classical MD simulations can reproduce experimental diffusion coefficients when appropriately parameterized.[3][11] AIMD simulations can provide a detailed mechanistic understanding of the proton transfer events.[10][3][10][11]

Illuminating the Methodologies: Experimental and Computational Workflows

The study of hydroxide hydration relies on a synergistic relationship between experimental measurements and computational modeling. The following diagrams illustrate the typical workflows for each approach and their interplay.

experimental_workflow cluster_exp Experimental Workflow prep Sample Preparation (e.g., NaOH solution) spec Spectroscopic/Diffraction Measurement (e.g., IR, NMR, XRD) prep->spec data Data Acquisition spec->data analysis Data Analysis (e.g., Spectral deconvolution, Radial distribution functions) data->analysis structure Inferred Average Structural Properties analysis->structure

A typical experimental workflow for studying hydroxide hydration.

computational_workflow cluster_comp Computational Workflow model Model System Setup (e.g., OH⁻ in a box of water molecules) method Selection of Method (e.g., AIMD, Classical MD, Quantum Chemistry) model->method sim Simulation/Calculation method->sim traj Trajectory/Energy Analysis sim->traj props Calculation of Properties (e.g., Coordination number, RDFs, Vibrational spectra) traj->props interplay cluster_combined Synergistic Relationship exp Experimental Observations comp Computational Models exp->comp Validation & Parameterization comp->exp Interpretation & Prediction

References

structural comparison of hydrated metal-oxides and dihydroxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between hydrated metal-oxides and dihydroxides is critical for material design, catalyst development, and drug delivery systems. This guide provides an objective comparison, supported by experimental data, to delineate the key structural distinctions between these two important classes of inorganic compounds.

At a fundamental level, the distinction lies in the nature of the oxygen- and hydrogen-containing groups bonded to the metal center. Hydrated metal-oxides, often represented as oxyhydroxides (e.g., FeO(OH)), contain both oxide (O²⁻) and hydroxide (B78521) (OH⁻) ions, along with associated water molecules. In contrast, metal dihydroxides (e.g., Fe(OH)₂) are characterized by metal cations exclusively coordinated to hydroxide ions. This seemingly subtle difference in composition leads to significant variations in their crystal structures, bonding, and thermal stabilities.

At a Glance: Structural and Physical Properties

To illustrate these differences, a comparative analysis of goethite (α-FeOOH), a common hydrated iron oxide, and iron(II) hydroxide (Fe(OH)₂) is presented.

PropertyGoethite (α-FeOOH)Iron(II) Hydroxide (Fe(OH)₂)
Crystal System Orthorhombic[1][2]Trigonal[3]
Space Group Pbnm[1][2]P-3m1[3][4]
Unit Cell Parameters a = 4.608 Å, b = 9.951 Å, c = 3.0178 Å[5]a = 3.24 Å, c = 4.49 Å[3]
Fe-O Bond Lengths 1.97 - 2.11 Å[6]2.13 Å[3]
Coordination Geometry Distorted octahedra of FeO₃(OH)₃Edge-sharing FeO₆ octahedra[3]
Thermal Decomposition Decomposes to α-Fe₂O₃ at ~300°C[7][8]Decomposes to Fe₃O₄ via Schikorr reaction[9]
Appearance Yellowish to reddish-brown solid[2]White solid, turns greenish upon exposure to air[9]

Delving Deeper: A Structural Perspective

The arrangement of atoms in the crystal lattice dictates the macroscopic properties of these materials. In goethite, the iron(III) cations are octahedrally coordinated to three oxide and three hydroxide ions, forming chains of edge-sharing octahedra. These chains are then linked to adjacent chains through corner-sharing, creating a three-dimensional framework.[2][10]

Conversely, iron(II) hydroxide adopts the brucite (Mg(OH)₂) crystal structure, which consists of hexagonal close-packed layers of hydroxide ions with iron(II) cations occupying the octahedral sites between the layers.[4][9] This layered structure results in weaker interlayer forces compared to the more rigid framework of goethite.

G cluster_goethite Goethite (α-FeOOH) Structure cluster_chains Structural Motif cluster_dihydroxide Iron(II) Dihydroxide (Fe(OH)₂) Structure cluster_layers Structural Motif Fe1 Fe³⁺ O1 O²⁻ Fe1->O1 Fe-O OH1 OH⁻ Fe1->OH1 Fe-OH O1->Fe1 OH1->Fe1 Chain Edge-sharing [FeO₃(OH)₃] Octahedra Chains Framework Corner-linked Chains (3D Framework) Chain->Framework Fe2 Fe²⁺ OH2 OH⁻ Fe2->OH2 Fe-OH OH2->Fe2 Layer Edge-sharing [Fe(OH)₆] Octahedra Layers Stacking van der Waals Stacked Layers (2D Layered Structure) Layer->Stacking

Fig. 1: Structural comparison of Goethite and Iron(II) Dihydroxide.

Experimental Protocols

Precise synthesis and characterization are paramount for obtaining reliable comparative data. Below are detailed methodologies for the synthesis and analysis of goethite and iron(II) hydroxide.

Synthesis of Goethite (α-FeOOH)

This protocol is adapted from the method described by Atkinson et al. (1967).

  • Preparation of Solutions:

    • Prepare an 825 mL solution of deionized water containing 50 g of Fe(NO₃)₃·9H₂O. To remove dissolved CO₂, the water should be boiled and purged with N₂ gas prior to use.

    • Prepare a 200 mL CO₂-free solution of 2.5 M NaOH.

  • Precipitation:

    • Under a continuous N₂ flow, rapidly add the 2.5 M NaOH solution to the Fe(NO₃)₃ solution while stirring vigorously. A brown precipitate of ferrihydrite will form immediately.

  • Aging:

    • Continue stirring for 30 minutes after the complete addition of NaOH.

    • Transfer the suspension to an oven and age at 60°C for 24 hours. During this time, the ferrihydrite will transform into goethite.

  • Washing and Drying:

    • Wash the goethite precipitate repeatedly by centrifugation and resuspension in deionized water. Adjust the pH to 7 with dilute HNO₃ during the initial washes.

    • Continue washing until the conductivity of the supernatant is below 0.1 µS/cm.

    • Dry the final product in an oven at a temperature not exceeding 70°C.

Synthesis of Iron(II) Hydroxide (Fe(OH)₂)

This synthesis must be performed under anaerobic conditions to prevent oxidation.

  • Preparation of Solutions:

    • Deoxygenate deionized water by boiling for at least 30 minutes and then cooling under a nitrogen or argon atmosphere.

    • Prepare a solution of iron(II) sulfate (B86663) (e.g., 0.5 M FeSO₄·7H₂O) using the deoxygenated water.

    • Prepare a solution of sodium hydroxide (e.g., 1 M NaOH) using the deoxygenated water.

  • Precipitation:

    • In a glovebox or under a continuous inert gas stream, add the NaOH solution dropwise to the FeSO₄ solution with constant stirring.

    • A white precipitate of Fe(OH)₂ will form.[9] The reaction is: FeSO₄ + 2NaOH → Fe(OH)₂ + Na₂SO₄.[9]

  • Washing and Drying:

    • Wash the precipitate with deoxygenated water via centrifugation and decantation under an inert atmosphere.

    • Dry the sample under vacuum.

G cluster_exp Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Goethite_Synth Goethite Synthesis (Precipitation & Aging) XRD X-ray Diffraction (XRD) - Crystal structure - Phase purity Goethite_Synth->XRD Raman Raman Spectroscopy - Vibrational modes - M-O vs. M-OH bonds Goethite_Synth->Raman TGA Thermogravimetric Analysis (TGA) - Thermal stability - Decomposition pathway Goethite_Synth->TGA FeOH2_Synth Fe(OH)₂ Synthesis (Anaerobic Precipitation) FeOH2_Synth->XRD FeOH2_Synth->Raman FeOH2_Synth->TGA

Fig. 2: Experimental workflow for synthesis and characterization.
X-ray Diffraction (XRD) Analysis

  • Sample Preparation: Gently grind the dried sample to a fine powder using an agate mortar and pestle. Mount the powder on a zero-background sample holder.

  • Instrument Settings (Typical):

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 10-80°

    • Step Size: 0.02°

    • Scan Speed: 2°/min

  • Data Analysis: Identify the crystalline phases by comparing the experimental diffraction pattern with standard patterns from the ICDD-PDF database. Perform Rietveld refinement to obtain precise unit cell parameters.

Raman Spectroscopy
  • Sample Preparation: Place a small amount of the powdered sample on a microscope slide.

  • Instrument Settings (Typical):

    • Excitation Wavelength: 532 nm or 633 nm laser

    • Laser Power: Keep below 1 mW to avoid laser-induced sample transformation.

    • Objective: 50x or 100x

    • Acquisition Time: 10-60 seconds, with multiple accumulations for better signal-to-noise ratio.

  • Data Analysis: Identify characteristic Raman bands. For hydroxides, look for the O-H stretching modes in the 3200-3600 cm⁻¹ region.[9] Metal-oxygen and metal-hydroxide vibrations will appear at lower wavenumbers.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample into an alumina (B75360) or platinum crucible.

  • Instrument Settings (Typical):

    • Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.

    • Heating Rate: 10°C/min.

    • Temperature Range: 30-800°C.

  • Data Analysis: Analyze the TGA curve (weight % vs. temperature) and its derivative (DTG) to determine the onset of decomposition, the temperature of maximum weight loss, and the total weight loss. For goethite, a weight loss corresponding to the conversion of 2FeO(OH) to Fe₂O₃ + H₂O is expected.[7]

Conclusion

The structural disparities between hydrated metal-oxides and dihydroxides, exemplified by goethite and iron(II) hydroxide, are significant and give rise to distinct physical and chemical properties. Hydrated metal-oxides typically feature more complex, three-dimensional crystal structures with both oxide and hydroxide ligands, leading to greater thermal stability. In contrast, metal dihydroxides often exhibit simpler, layered structures that are more susceptible to thermal decomposition and chemical transformation. A thorough understanding of these structural differences, verified through rigorous experimental characterization, is essential for the targeted design and application of these materials in various scientific and technological fields.

References

A Researcher's Guide to Validating Hydrate Crystal Structures: A Comparative Analysis of Key Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of hydrate (B1144303) crystal structures is paramount. The presence and nature of water molecules within a crystal lattice can significantly impact a compound's stability, solubility, and bioavailability. Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for elucidating the three-dimensional atomic arrangement of crystalline materials, including hydrates. This guide provides a comprehensive comparison of SCXRD with other widely used analytical techniques, supported by experimental data, to aid in the selection of the most appropriate methods for validating hydrate crystal structures.

This guide will delve into the principles and applications of Single Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), Raman Spectroscopy, and Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC). A detailed comparison of their performance metrics, along with experimental protocols, will provide a practical framework for researchers.

The Gold Standard: Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction is a powerful, non-destructive technique that provides precise information about the internal lattice of a crystalline substance. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine unit cell dimensions, bond lengths, bond angles, and the precise location of atoms, including water molecules in a hydrate. This yields an unambiguous three-dimensional structure of the molecule and its surrounding water molecules, revealing intricate details of hydrogen bonding and crystal packing.

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth and Selection: High-quality single crystals of the hydrate are grown using techniques like slow evaporation, vapor diffusion, or cooling crystallization. A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.

  • Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent water loss during data collection at low temperatures (typically around 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary data set is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the crystal structure. The positions of the atoms are refined to best fit the experimental data, resulting in a detailed three-dimensional model of the hydrate crystal structure.

Alternative and Complementary Techniques for Hydrate Validation

While SCXRD provides the most detailed structural information, other techniques offer complementary data and are often more suitable for routine analysis or when single crystals are not available.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze polycrystalline materials. It provides a unique "fingerprint" of a crystalline solid, allowing for phase identification, determination of phase purity, and monitoring of hydration/dehydration processes.[1] While it does not provide the atomic-level detail of SCXRD, it is an invaluable tool for routine characterization.

Experimental Protocol: Powder X-ray Diffraction
  • Sample Preparation: A small amount of the crystalline powder (typically 10-20 mg) is gently ground to ensure a random orientation of the crystallites.[2]

  • Sample Mounting: The powdered sample is packed into a sample holder.

  • Data Collection: The sample is irradiated with X-rays in a powder diffractometer, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern is compared to databases of known crystalline phases for identification. The pattern can also be used to monitor changes in the crystal structure upon heating or exposure to different humidity levels.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules. It is particularly sensitive to changes in the local chemical environment and can be used to distinguish between different polymorphic forms of a hydrate, identify the presence of water, and study the nature of hydrogen bonding. Its high spatial resolution (down to 1 µm) allows for the analysis of very small sample volumes.[3][4]

Experimental Protocol: Raman Spectroscopy
  • Sample Preparation: A small amount of the sample (solid or liquid) is placed on a microscope slide. No special preparation is typically required.

  • Data Acquisition: A laser is focused on the sample, and the scattered light is collected and analyzed by a spectrometer.

  • Spectral Analysis: The Raman spectrum, which shows the intensity of scattered light as a function of the Raman shift (in cm⁻¹), is analyzed to identify characteristic vibrational bands associated with the molecule and the water molecules in the hydrate.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that measure changes in a material's physical and chemical properties as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing a quantitative measure of the water content in a hydrate. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of dehydration temperatures and enthalpies.

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is placed in a TGA pan.

  • Measurement: The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate.

  • Data Analysis: The resulting TGA curve, which plots mass loss versus temperature, is analyzed to determine the temperature ranges of dehydration and the percentage of water in the hydrate.

Quantitative Comparison of Techniques

The following table summarizes the key performance metrics of the discussed techniques for the validation of hydrate crystal structures.

FeatureSingle Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)Raman SpectroscopyThermal Analysis (TGA/DSC)
Primary Information 3D atomic structure, bond lengths, bond anglesCrystalline phase identification, phase purityMolecular vibrations, hydrogen bonding, polymorphismWater content, thermal stability, dehydration events
Resolution Atomic resolution (~0.5 - 1.5 Å)Dependent on peak width, lower than SCXRDSpatial: ~1 µm; Spectral: 1-2 cm⁻¹Not applicable (measures bulk property)
Measurement Time Hours to daysMinutes to hoursSeconds to minutesMinutes to hours
Sample Requirement Single crystal (0.1 - 0.3 mm)Powder (10 - 500 mg)[2][5]Small amount (solid or liquid)Small amount (1 - 10 mg)
Accuracy High (bond lengths ±0.005 Å)LOD for minor phases ~0.1-5%[6][7]Quantitative analysis possible with calibrationHigh for water content (±0.1%)
Key Advantage Unambiguous structure determinationRapid, suitable for powdersHigh sensitivity, minimal sample prepQuantitative water content
Key Limitation Requires single crystalsLimited structural informationIndirect structural informationDestructive, limited structural information

Visualizing the Workflow and Relationships

To better understand the process of validating a hydrate crystal structure, the following diagrams illustrate the experimental workflow and the logical relationships between the different analytical techniques.

HydrateValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Validation start Hydrated Compound crystal_growth Crystal Growth start->crystal_growth powder_prep Grinding start->powder_prep raman Raman Spectroscopy start->raman tga_dsc TGA/DSC start->tga_dsc scxrd Single Crystal XRD crystal_growth->scxrd pxrd Powder XRD powder_prep->pxrd structure 3D Crystal Structure scxrd->structure phase Phase ID & Purity pxrd->phase vibrational Vibrational Signature raman->vibrational thermal Water Content & Stability tga_dsc->thermal validation Structure Validation structure->validation phase->validation vibrational->validation thermal->validation

Experimental workflow for hydrate crystal structure validation.

TechniqueRelationships SCXRD Single Crystal XRD (Definitive Structure) PXRD Powder XRD (Phase Identity & Purity) SCXRD->PXRD Provides reference pattern Raman Raman Spectroscopy (Molecular Vibrations) SCXRD->Raman Correlates with bond environment Validation Comprehensive Hydrate Characterization SCXRD->Validation Primary Method TGA_DSC TGA/DSC (Water Content & Thermal Events) PXRD->TGA_DSC Confirms phase transitions PXRD->Validation Complementary Raman->Validation Complementary TGA_DSC->Validation Complementary

Logical relationships between analytical techniques.

Conclusion

The validation of hydrate crystal structures requires a multi-faceted approach. While Single Crystal X-ray Diffraction provides the definitive three-dimensional structure, a comprehensive understanding is best achieved by integrating data from a suite of complementary techniques. Powder X-ray Diffraction is essential for routine phase identification and purity assessment. Raman Spectroscopy offers valuable insights into the molecular vibrations and hydrogen bonding environment of the water molecules. Thermal Analysis, specifically TGA and DSC, provides accurate quantification of water content and information on the thermal stability of the hydrate. By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy to fully characterize and validate their hydrate crystal structures, ensuring the quality and performance of their materials.

References

Anhydrous vs. Hydrated APIs: A Comprehensive Comparison of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of the optimal solid form of an active pharmaceutical ingredient (API) is a critical decision in drug development, with significant implications for the stability, manufacturability, and clinical performance of the final dosage form. Among the various solid forms, anhydrous and hydrated crystals are frequently encountered. This guide provides an objective comparison of the key physicochemical properties of anhydrous and hydrated forms of APIs, supported by experimental data and detailed methodologies.

Key Property Differences: A Tabular Summary

The fundamental difference between an anhydrous and a hydrated API lies in the incorporation of water molecules within the crystal lattice of the hydrate (B1144303). This seemingly small structural variation can lead to significant differences in their physicochemical properties. The following tables summarize the comparative data for several key properties.

Table 1: Solubility Comparison

APIFormSolubilityConditionsReference
Theophylline (B1681296)Anhydrous8.75 mg/mLWater[1]
TheophyllineMonohydrate2.99 mg/mLWater[1]
Carbamazepine (B1668303)Anhydrous (Form III)0.38 mg/mL (mass fraction)Water at 298 K
CarbamazepineDihydrate0.12 mg/mL (mass fraction)Water at 298 K

General Trend: Anhydrous forms of APIs are generally more soluble than their hydrated counterparts.[2] This is because the hydrated form is often more thermodynamically stable in an aqueous environment.[2] However, exceptions to this rule exist, such as with erythromycin (B1671065) dihydrate, which is more soluble than its anhydrous form.[3][4]

Table 2: Dissolution Rate Comparison

APIFormDissolution BehaviorConditionsReference
CarbamazepineAnhydrous (Form III)Higher initial dissolution rate, but transforms to the less soluble dihydrate.pH 1.2 at 37°C[5]
CarbamazepineDihydrateLower intrinsic dissolution rate.Aqueous media[6]
TheophyllineAnhydrousHigher initial dissolution rate, followed by conversion to the monohydrate.Buffer solutions at 298 K[7]
TheophyllineMonohydrateSlower dissolution rate.Buffer solutions at 298 K[7]
Ampicillin (B1664943)AnhydrousSmall differences in in-vitro dissolution compared to trihydrate.Distilled water and dilute HCl at 37°C[8]
AmpicillinTrihydrateSmall differences in in-vitro dissolution compared to anhydrous.Distilled water and dilute HCl at 37°C[8]

General Trend: Congruent with solubility, anhydrous forms typically exhibit a faster initial dissolution rate.[2] However, a critical consideration is the potential for the anhydrous form to convert to a less soluble hydrated form in the dissolution medium, which can lead to a decrease in the dissolution rate over time.[5][7]

Table 3: Stability Comparison

PropertyAnhydrous FormHydrated FormGeneral Considerations
Thermodynamic Stability Generally less stable in the presence of moisture.Generally more stable in environments with sufficient water activity.The relative stability is dependent on temperature and relative humidity (RH).
Physical Stability Prone to hydration when exposed to humidity.Can undergo dehydration at low humidity or elevated temperatures.The critical RH at which conversion occurs is a key parameter to determine during preformulation.
Chemical Stability May be more susceptible to degradation in the solid state if the crystal lattice is less stable.The presence of water can sometimes facilitate certain degradation pathways (e.g., hydrolysis).The specific degradation mechanisms for each API must be considered.

General Trend: Hydrates are generally considered to be more thermodynamically stable under normal storage conditions (ambient temperature and humidity).[9] The anhydrous form is in a higher energy state and will tend to convert to the more stable hydrate in the presence of sufficient moisture.[2]

Table 4: Bioavailability Comparison

APIFormBioavailability OutcomeAnimal Model/Study DesignReference
AmpicillinAnhydrousNo significant difference compared to trihydrate.Human volunteers (cross-over study)[8]
AmpicillinTrihydrateNo significant difference compared to anhydrous.Human volunteers (cross-over study)[8]
AmpicillinAnhydrousShowed definite advantages in suspension compared to trihydrate.Dogs[10]
CarbamazepineAnhydrous (Form I)Higher AUC compared to dihydrate at a high dose (200 mg/body).Dogs[5]
CarbamazepineDihydrateLower AUC compared to Form I at a high dose (200 mg/body).Dogs[5]

General Trend: The bioavailability of the anhydrous versus the hydrated form is complex and depends on the interplay between solubility, dissolution rate, and in-vivo conversion. While a higher initial dissolution rate of the anhydrous form might suggest higher bioavailability, this can be offset by its conversion to a less soluble hydrate in the gastrointestinal tract.[5] In some cases, no significant difference in bioavailability is observed.[8]

Experimental Workflows and Methodologies

The characterization and comparison of anhydrous and hydrated forms of an API involve a suite of analytical techniques. The following diagram illustrates a typical workflow for this process.

API_Form_Comparison_Workflow Workflow for Comparing Anhydrous and Hydrated API Forms cluster_0 Initial Characterization cluster_1 Hygroscopicity & Stability Assessment cluster_2 Solubility & Dissolution Testing cluster_3 Structural & Spectroscopic Analysis cluster_4 Data Analysis & Form Selection Start API Sample (Anhydrous/Hydrated) PXRD Powder X-Ray Diffraction (PXRD) Start->PXRD TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Stability Stability Studies (Varying T & RH) PXRD->Stability ssNMR Solid-State NMR (ssNMR) PXRD->ssNMR DVS Dynamic Vapor Sorption (DVS) TGA->DVS TGA->Stability DSC->DVS DSC->Stability DVS->Stability Solubility Equilibrium Solubility DVS->Solubility Dissolution Intrinsic Dissolution Rate DVS->Dissolution Data Comparative Data Analysis Stability->Data Solubility->Data Dissolution->Data ssNMR->Data Selection Optimal Form Selection Data->Selection

Caption: A logical workflow for the characterization and comparison of anhydrous and hydrated API forms.

Detailed Experimental Protocols

1. Powder X-Ray Diffraction (PXRD)

  • Objective: To identify the crystalline form (anhydrous vs. hydrate) and assess crystallinity.

  • Methodology:

    • Sample Preparation: A small amount of the API powder (typically a few milligrams) is gently packed into a sample holder. The surface of the powder should be flat and level with the holder's surface.[11]

    • Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu Kα) radiation source is commonly used.

    • Data Collection: The sample is scanned over a 2θ range (e.g., 5° to 40°) with a defined step size (e.g., 0.02°) and dwell time (e.g., 1 second per step).[12]

    • Data Analysis: The resulting diffraction pattern is compared to reference patterns of the known anhydrous and hydrated forms. Differences in peak positions and intensities confirm the solid form.

2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the water content in a hydrated form and assess its thermal stability.

  • Methodology:

    • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a TGA pan.[13]

    • Instrumentation: A thermogravimetric analyzer is used.

    • Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen). The weight loss is continuously monitored as a function of temperature.

    • Data Analysis: The TGA thermogram shows a weight loss step corresponding to the loss of water from the hydrate. The percentage of weight loss can be used to calculate the stoichiometry of the hydrate.

3. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, enthalpy of fusion, and to study phase transitions (e.g., dehydration, conversion between forms).

  • Methodology:

    • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

    • Instrumentation: A differential scanning calorimeter is used.

    • Data Collection: The sample and a reference pan are heated at a constant rate (e.g., 10°C/min). The difference in heat flow to the sample and reference is measured as a function of temperature.

    • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to dehydration and melting. The temperatures and areas of these peaks provide information about the thermal properties of the material.[14]

4. Dynamic Vapor Sorption (DVS)

  • Objective: To assess the hygroscopicity of the anhydrous form and the physical stability of both forms at different relative humidity (RH) levels.

  • Methodology:

    • Sample Preparation: A small amount of the sample is placed in the DVS instrument's microbalance.

    • Instrumentation: A dynamic vapor sorption analyzer is used.

    • Data Collection: The sample is exposed to a pre-defined RH program at a constant temperature (e.g., 25°C). The RH is typically ramped up and down in steps (e.g., from 0% to 90% and back down), and the change in sample mass is recorded at each step once equilibrium is reached.[15]

    • Data Analysis: The resulting sorption-desorption isotherm provides information on the water uptake of the material and can reveal the critical RH at which the anhydrous form converts to a hydrate.[16]

5. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

  • Objective: To obtain detailed structural information and to differentiate between anhydrous and hydrated forms, especially in complex mixtures.

  • Methodology:

    • Sample Preparation: The powdered sample is packed into a zirconia rotor. Careful packing is crucial for high-resolution spectra.[17]

    • Instrumentation: A solid-state NMR spectrometer is used.

    • Data Collection: Experiments are typically performed using magic-angle spinning (MAS) to average out anisotropic interactions and cross-polarization (CP) to enhance the signal of less abundant nuclei like ¹³C.[18]

    • Data Analysis: The chemical shifts and line shapes in the ssNMR spectrum are sensitive to the local chemical environment and can be used to distinguish between the different solid forms.

Logical Relationships in API Form Selection

The decision to select an anhydrous or a hydrated form of an API for development is a multifactorial process. The following diagram illustrates the key considerations and their relationships.

API_Form_Selection_Logic Decision Logic for API Form Selection cluster_0 Physicochemical Properties cluster_1 Biopharmaceutical Properties cluster_2 Manufacturing & Formulation cluster_3 Decision Factors Solubility Solubility & Dissolution Bioavailability Bioavailability Solubility->Bioavailability Decision Risk-Benefit Analysis Solubility->Decision Stability Physical & Chemical Stability Formulation Formulation Compatibility Stability->Formulation Stability->Decision Hygroscopicity Hygroscopicity Hygroscopicity->Stability Hygroscopicity->Decision Bioavailability->Decision Processability Processability (e.g., flow, compaction) Processability->Formulation Processability->Decision Formulation->Decision Anhydrous Select Anhydrous Form Hydrated Select Hydrated Form Decision->Anhydrous Favorable Profile Decision->Hydrated Favorable Profile

Caption: A diagram illustrating the key factors influencing the selection of an anhydrous or hydrated API form.

Conclusion

The choice between an anhydrous and a hydrated form of an API is not always straightforward and requires a thorough understanding of their comparative physicochemical properties. While anhydrous forms often offer the advantage of higher initial solubility and dissolution rates, their potential for conversion to less soluble hydrates poses a significant risk to product performance and stability. Conversely, hydrated forms, while generally more stable, may exhibit lower solubility and bioavailability. A comprehensive characterization using a suite of analytical techniques, as outlined in this guide, is essential to make an informed decision and select the optimal solid form that ensures the quality, safety, and efficacy of the final drug product.

References

A Comparative Guide to the Thermal Stability of Metal-Substituted Layered Double Hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with a unique layered structure. Their versatility allows for the substitution of various metal cations within their brucite-like layers, leading to tailored physicochemical properties. Among these, thermal stability is a critical parameter for applications in catalysis, drug delivery, and as polymer additives. This guide provides a comparative assessment of the thermal stability of different metal-substituted LDHs, supported by experimental data and detailed protocols.

The thermal decomposition of LDHs typically occurs in three main stages:

  • Dehydration: Removal of physically adsorbed and interlayer water molecules at relatively low temperatures.

  • Dehydroxylation: Loss of hydroxyl groups from the brucite-like layers.

  • Decarbonation and Oxide Formation: Decomposition of interlayer anions (commonly carbonate) and the collapse of the layered structure to form mixed metal oxides.

The temperatures at which these events occur are indicative of the material's thermal stability and are significantly influenced by the nature of the divalent and trivalent metal cations in the LDH structure.

Comparative Thermal Stability Data

The following table summarizes the thermal decomposition behavior of various metal-substituted LDHs (M-Al, where M = Mg, Zn, Co, Ni) with carbonate as the interlayer anion, as determined by thermogravimetric analysis (TGA).

LDH Composition (M-Al)Stage 1: Dehydration (Temperature Range)Mass Loss (%)Stage 2: Dehydroxylation (Temperature Range)Mass Loss (%)Stage 3: Decarbonation & Oxide Formation (Temperature Range)Mass Loss (%)Total Mass Loss (%)
Mg-Al 30 - 235 °C[1]~14%[1]235 - 450 °C[1]~28%[1]> 450 °C-~42%[1]
Zn-Al 50 - 250 °C~10-15%250 - 400 °C~15-20%> 400 °C~10-15%~35-50%
Co-Al 50 - 200 °C~10-12%200 - 350 °C~15-18%> 350 °C~8-12%~33-42%
Ni-Al 50 - 250 °C~10-15%250 - 450 °C~15-20%> 450 °C~10-15%~35-50%

Note: The temperature ranges and mass loss percentages are approximate values compiled from various sources and can vary depending on the specific synthesis method, M²⁺/M³⁺ ratio, and experimental conditions. A study has shown the order of thermal stability to be MgNiAl- > MgFeAl- = MgAl- ≥ MgCoAl- > MgCuAl- > MgZnAl-LDH.[2]

Experimental Protocols

Thermogravimetric Analysis (TGA) of Metal-Substituted LDHs

This protocol outlines a general procedure for assessing the thermal stability of metal-substituted LDHs using TGA.

1. Instrument and Sample Preparation:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucibles: Alumina or platinum crucibles are typically used. Ensure crucibles are clean and pre-conditioned by heating to a high temperature to remove any contaminants.

  • Sample: A small amount of the dried LDH powder (typically 5-10 mg) is accurately weighed and placed into the crucible. The sample should be evenly spread to ensure uniform heating.

2. Experimental Parameters:

  • Atmosphere: The experiment is usually conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.[3]

  • Heating Rate: A linear heating rate of 10 °C/min is commonly employed.

  • Temperature Range: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of 800-1000 °C to ensure complete decomposition.[4]

3. Data Acquisition and Analysis:

  • The instrument records the sample mass as a function of temperature.

  • The resulting TGA curve plots the percentage of mass loss on the y-axis against the temperature on the x-axis.

  • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum mass loss rate for each decomposition stage.

  • The temperature ranges and percentage of mass loss for each decomposition step (dehydration, dehydroxylation, and decarbonation) are determined from the TGA and DTG curves.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the thermal stability of LDHs.

LDH_Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga TGA Experiment cluster_analysis Data Analysis cluster_output Output LDH_Synthesis LDH Synthesis (e.g., Co-precipitation) Drying Drying of LDH Sample LDH_Synthesis->Drying Weighing Accurate Weighing (5-10 mg) Drying->Weighing TGA_Instrument Place Sample in TGA Instrument Weighing->TGA_Instrument Set_Parameters Set Experimental Parameters (Atmosphere, Heating Rate, Temp. Range) TGA_Instrument->Set_Parameters Run_Analysis Run TGA Analysis Set_Parameters->Run_Analysis TGA_Curve Generate TGA Curve (% Mass Loss vs. Temp) Run_Analysis->TGA_Curve DTG_Curve Generate DTG Curve (Derivative of TGA) TGA_Curve->DTG_Curve Data_Extraction Extract Data: - Decomposition Temperatures - Mass Loss Percentages DTG_Curve->Data_Extraction Comparison_Table Comparative Data Table Data_Extraction->Comparison_Table Stability_Assessment Assessment of Thermal Stability Comparison_Table->Stability_Assessment

Caption: Experimental workflow for assessing LDH thermal stability.

This guide provides a foundational understanding of the comparative thermal stability of different metal-substituted LDHs. For more in-depth analysis, researchers are encouraged to consult the primary literature and consider the influence of other factors such as synthesis method, crystallinity, and the nature of the interlayer anion.

References

Safety Operating Guide

Proper Disposal of Hydroxides and Hydrates in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of hydroxide (B78521) and hydrate (B1144303) compounds.

The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. Hydroxide and hydrate compounds, common in many research and development settings, require specific disposal procedures due to their potential hazards, primarily corrosivity. This guide provides essential, step-by-step logistical and safety information for the proper disposal of these chemical classes, ensuring the well-being of laboratory personnel and adherence to regulatory standards.

Immediate Safety Protocols

Before initiating any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the particular chemical. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of concentrated hydroxides and subsequent neutralization procedures should be performed in a certified chemical fume hood to avoid inhalation of any potentially harmful fumes or aerosols.

Quantitative Data for Common Laboratory Hydroxides

Understanding the properties of common hydroxides is crucial for their safe handling and disposal. The following table summarizes key quantitative data.

Compound NameChemical FormulaSolubility in Water ( g/100 mL)Molar Mass ( g/mol )Key Disposal Considerations
Sodium Hydroxide NaOH111 (at 20°C)[1]39.997Highly corrosive and exothermic reaction upon dissolution and neutralization.[1]
Potassium Hydroxide KOH121 (at 25°C)56.105Strong base, highly corrosive, and generates significant heat when dissolved or neutralized.[2]
Calcium Hydroxide Ca(OH)₂0.173 (at 20°C)74.093Slightly soluble; forms a slurry. Can cause severe skin and eye irritation.[3]
Ammonium Hydroxide NH₄OHMiscible35.04A solution of ammonia (B1221849) in water; pungent odor. The solution's concentration can vary.[4][5]

Note: The disposal of any chemical waste is subject to local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal Procedures for Hydroxide Compounds

The primary method for the safe disposal of waste hydroxide solutions is through neutralization. This process involves carefully adding an acid to the basic solution to adjust the pH to a neutral range, typically between 5.5 and 9.5, though local regulations may vary.[6][7] It is critical that the hydroxide waste stream does not contain other hazardous materials, such as heavy metals, which would preclude drain disposal even after neutralization.[8]

General Neutralization Protocol
  • Segregation and Labeling : Collect all waste hydroxide solutions in a designated, compatible container (e.g., high-density polyethylene). The container must be clearly labeled as "Hazardous Waste: Corrosive, Basic" and list the chemical contents.

  • Dilution (for concentrated solutions) : If the hydroxide solution is highly concentrated, it should first be diluted by slowly adding it to a large volume of cold water. This helps to manage the exothermic nature of the neutralization reaction.

  • Neutralization : In a chemical fume hood, place the diluted hydroxide solution in a large, chemical-resistant beaker. While continuously stirring, slowly add a weak acid, such as citric acid or acetic acid. For strong bases, a dilute strong acid like hydrochloric acid (e.g., 1M HCl) can be used with extreme caution.[8]

  • Monitoring pH : Regularly monitor the pH of the solution using a calibrated pH meter or pH indicator strips.

  • Final pH Adjustment : Continue adding the acid dropwise until the pH is within the acceptable range as determined by your institution's EHS guidelines (typically 5.5-9.5).[6][7]

  • Disposal :

    • If permissible for drain disposal : Once the solution is neutralized and contains no other hazardous components, it may be permissible to pour it down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[7] Always confirm this with your local regulations and institutional policies.

    • If not permissible for drain disposal : If drain disposal is not allowed, or if the waste contains other hazardous materials, the neutralized solution must be collected in a properly labeled hazardous waste container for pickup by your institution's EHS department.

The neutralization of a strong acid and a strong base is a highly exothermic reaction, releasing a significant amount of heat (approximately -57.1 kJ/mol).[6][9][10] This can cause the solution to boil and splash, posing a significant safety risk.

Disposal Procedures for Hydrate Compounds

The disposal of hydrate compounds is dictated by the hazardous properties of the cation or anion of the salt, not the water of hydration.

  • Non-Hazardous Hydrated Salts : If the hydrated salt is composed of non-hazardous ions (e.g., hydrated sodium sulfate), it can typically be disposed of as non-hazardous waste. Small quantities of soluble, non-toxic salts may be suitable for drain disposal with ample water, provided they meet local regulatory requirements for total dissolved solids (TDS).[7] The EPA has a secondary drinking water standard for TDS of less than 500 mg/L, which can serve as a conservative guideline for laboratory wastewater.[8][11]

  • Hazardous Hydrated Salts : If the hydrated salt contains a hazardous cation (e.g., copper(II) sulfate (B86663) pentahydrate) or anion, it must be treated as hazardous waste.[12][13] Do not dispose of these compounds down the drain. They should be collected in a labeled hazardous waste container for professional disposal. For some hydrated metal salts like ferric chloride, a neutralization and precipitation procedure may be employed to separate the hazardous metal sludge from the neutralized liquid before disposal.[14][15] Always follow specific protocols for the particular hazardous material.

Experimental Protocol: Neutralization of a 1M Sodium Hydroxide Solution

This protocol provides a step-by-step method for neutralizing a 1M sodium hydroxide (NaOH) solution for disposal.

Materials:

  • 1M NaOH waste solution

  • 1M Hydrochloric acid (HCl)

  • Large borosilicate glass beaker

  • Magnetic stir plate and stir bar

  • Calibrated pH meter or pH indicator strips

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

  • Chemical fume hood

Procedure:

  • Place the beaker containing the 1M NaOH waste solution on the magnetic stir plate within a chemical fume hood.

  • Add the magnetic stir bar to the beaker and begin stirring at a moderate speed.

  • Slowly and carefully add the 1M HCl to the stirring NaOH solution. The reaction is exothermic, so add the acid in small increments to control the temperature increase.

  • After each addition of acid, allow the solution to mix thoroughly and then measure the pH.

  • Continue to add the 1M HCl incrementally until the pH of the solution is between 5.5 and 9.5.

  • Once the desired pH is achieved, turn off the stir plate and remove the stir bar.

  • The neutralized solution is now ready for disposal according to your institution's guidelines (either drain disposal with copious amounts of water or collection as hazardous waste).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of hydroxide and hydrate waste.

DisposalWorkflow start Identify Hydroxide or Hydrate Waste is_hydroxide Is the waste a hydroxide solution? start->is_hydroxide is_hazardous_hydrate Does the hydrate contain hazardous ions? is_hydroxide->is_hazardous_hydrate No (Hydrate) neutralize Neutralize solution to pH 5.5 - 9.5 is_hydroxide->neutralize Yes hazardous_waste Collect as Hazardous Waste for EHS pickup is_hazardous_hydrate->hazardous_waste Yes non_hazardous_hydrate Dispose as Non-Hazardous Waste (check local regulations for TDS) is_hazardous_hydrate->non_hazardous_hydrate No contains_other_hazards Does the neutralized solution contain other hazardous materials? neutralize->contains_other_hazards drain_disposal Permissible Drain Disposal: Flush with copious amounts of water contains_other_hazards->drain_disposal No contains_other_hazards->hazardous_waste Yes

References

Essential Safety and Handling Protocols for Hydroxides and Hydrates in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The safe handling of hydroxides and hydrates is paramount in any laboratory setting. These compounds, while essential for numerous scientific applications, present significant hazards if not managed with the appropriate safety protocols and personal protective equipment (PPE). This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and to foster a culture of safety.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with hydroxides and hydrates, a comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is critical to prevent contact with these corrosive and potentially irritating substances.

Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection when handling any form of hydroxide (B78521) or hydrate (B1144303). For operations with a higher risk of splashing, such as when working with concentrated solutions or reacting hydroxides, a face shield worn over chemical splash goggles is mandatory.

Skin and Body Protection: A laboratory coat is essential to protect clothing and skin from spills. When handling larger quantities or highly concentrated hydroxides, a chemical-resistant apron should be worn over the lab coat. Full-body chemical-resistant suits and boots may be necessary in situations with a high risk of significant exposure. It is crucial to select clothing that is not easily penetrated by corrosive materials.

Hand Protection: The choice of gloves is critical and should be based on the specific hydroxide being handled and the duration of the task. Nitrile and neoprene gloves are generally recommended for handling most hydroxides. However, it is imperative to consult the manufacturer's chemical resistance guide for specific breakthrough times and degradation information. Double gloving can provide an additional layer of protection.

Respiratory Protection: In most laboratory settings with adequate ventilation, such as a chemical fume hood, respiratory protection is not typically required for handling hydroxides and hydrates. However, if there is a risk of generating dust from solid hydroxides or aerosols from solutions, a NIOSH-approved respirator with the appropriate cartridge for inorganic vapors and particulates should be used.

Quantitative Data on Glove Chemical Resistance

The following table summarizes the chemical resistance of common glove materials to various hydroxides. This data should be used as a guide, and it is always recommended to consult the specific glove manufacturer's data for the most accurate information.

ChemicalConcentrationGlove MaterialResistance Rating
Sodium Hydroxide 50%NitrileExcellent
50%NeopreneExcellent
50%Natural RubberExcellent
50%PVCGood
Potassium Hydroxide 50%NitrileExcellent
50%NeopreneExcellent
50%Natural RubberGood
50%PVCFair
Calcium Hydroxide Saturated Sol.NitrileExcellent
Saturated Sol.NeopreneExcellent
Saturated Sol.Natural RubberExcellent
Saturated Sol.PVCExcellent
Ammonium Hydroxide 25%NitrileExcellent
25%NeopreneExcellent
25%Natural RubberGood
25%PVCGood

Rating Legend:

  • Excellent: Suitable for prolonged contact.

  • Good: Suitable for moderate contact and splash protection.

  • Fair: Suitable for brief contact only.

  • Poor: Not recommended for use.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is crucial for minimizing the risks associated with hydroxides and hydrates.

Standard Operating Procedure for Handling Hydroxides and Hydrates
  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and in good working order.

    • Assemble all necessary materials and equipment before starting the experiment.

    • Don the appropriate PPE as outlined above.

  • Handling Solid Hydroxides and Hydrates:

    • When weighing solid hydroxides or hydrates, use a spatula or scoop to avoid direct contact.

    • Handle solids in a manner that minimizes dust generation. If significant dust is unavoidable, use respiratory protection.

    • When preparing solutions, always add the hydroxide or hydrate to water slowly and with constant stirring. Never add water to a solid hydroxide, as this can generate significant heat and cause boiling and splashing.

  • Handling Hydroxide Solutions:

    • Use a bottle carrier for transporting larger quantities of hydroxide solutions.

    • When diluting concentrated solutions, always add the acid to the water, never the other way around, to control the exothermic reaction.

    • Use a funnel for transferring solutions to prevent spills.

  • Post-Experiment:

    • Decontaminate all equipment that has come into contact with hydroxides or hydrates.

    • Properly label and store any unused chemicals.

    • Remove PPE in the designated area, avoiding contact with the contaminated exterior.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.

  • Spill: For small spills, neutralize with a weak acid (e.g., citric acid) and absorb with an inert material. For large spills, evacuate the area and contact the appropriate emergency response team.

Mandatory Visualization: Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of hydroxides and hydrates in a laboratory setting.

SafetyWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal AssessHazards Assess Hazards & Review SDS SelectPPE Select Appropriate PPE AssessHazards->SelectPPE PrepareWorkArea Prepare Work Area (Fume Hood) SelectPPE->PrepareWorkArea DonPPE Don PPE PrepareWorkArea->DonPPE HandleChemical Handle Chemical (Add base to water) DonPPE->HandleChemical PerformExperiment Perform Experiment HandleChemical->PerformExperiment Decontaminate Decontaminate Equipment PerformExperiment->Decontaminate SegregateWaste Segregate Chemical Waste PerformExperiment->SegregateWaste StoreChemicals Store/Label Unused Chemicals Decontaminate->StoreChemicals DoffPPE Doff PPE Correctly StoreChemicals->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands DisposePPE Dispose of Contaminated PPE DoffPPE->DisposePPE DocumentWaste Document Waste for Pickup SegregateWaste->DocumentWaste

Caption: Workflow for Safe Handling of Hydroxides and Hydrates.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of hydroxide and hydrate waste is as critical as their safe handling.

Chemical Waste Disposal:

  • Neutralization: Whenever possible and safe, small quantities of hydroxide solutions should be neutralized with a weak acid (e.g., citric acid or acetic acid) to a pH between 6 and 8 before disposal. This should be done slowly and in a well-ventilated area, as the reaction can be exothermic.

  • Collection: All hydroxide and hydrate waste, including neutralized solutions and solid residues, must be collected in clearly labeled, compatible waste containers.

  • Segregation: Do not mix hydroxide waste with other incompatible waste streams, such as flammable solvents or strong acids.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's designated hazardous waste management program.

Contaminated PPE Disposal:

  • Gloves, Aprons, etc.: Disposable PPE that is contaminated with hydroxides or hydrates should be carefully removed to avoid skin contact and placed in a designated hazardous waste container.

  • Lab Coats: If a reusable lab coat becomes contaminated, it should be removed immediately and decontaminated by a professional laundry service that is equipped to handle hazardous materials. Do not take contaminated lab coats home to be laundered.

By adhering to these essential safety and logistical guidelines, researchers, scientists, and drug development professionals can confidently and safely handle hydroxides and hydrates, fostering a secure and productive laboratory environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.